molecular formula C10H11NO3 B008805 3-Acetamido-2-methylbenzoic acid CAS No. 103204-68-8

3-Acetamido-2-methylbenzoic acid

Cat. No.: B008805
CAS No.: 103204-68-8
M. Wt: 193.2 g/mol
InChI Key: NWXFTFZSOVTXIX-UHFFFAOYSA-N
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Description

3-Acetamido-2-methylbenzoic acid (CAS 103204-68-8) is a substituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol. Its structure, which includes an acetamido group at the 3-position and a methyl group at the 2-position of the benzoic acid backbone, makes it a valuable intermediate for the design and synthesis of novel therapeutic agents. Research Applications and Value Pharmaceutical Development: This compound serves as a key building block and intermediate in the synthesis of potential inhibitors for various biological targets. Research indicates that structurally similar acetamido benzoic acid derivatives exhibit potent inhibitory activity against enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a promising therapeutic target for type-II diabetes . Other analogues are explored for their analgesic and anti-inflammatory properties, functioning as novel non-steroidal anti-inflammatory drug (NSAID) candidates with potential for improved selectivity and reduced side effects . Biochemical Research: The acetamido benzoic acid scaffold is utilized in studies investigating enzyme inhibition and metabolic pathways. It helps researchers understand disease mechanisms and develop targeted therapies, particularly in areas like metabolic disorders and inflammation . Chemical Synthesis: The compound is a versatile precursor for further chemical transformations. Its functional groups allow for structural modifications, enabling the creation of diverse compound libraries for biological screening . NOTE: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-acetamido-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO3/c1-6-8(10(13)14)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXFTFZSOVTXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289245
Record name 3-(Acetylamino)-2-methylbenzoic acid
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103204-68-8
Record name 3-(Acetylamino)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103204-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylamino)-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Acetamido-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetamido-2-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and organic synthesis. As a trifunctional molecule, featuring a carboxylic acid, a secondary amide (acetamido), and a methyl group on a benzene ring, it serves as a versatile scaffold for the synthesis of more complex molecules, including novel pharmaceutical candidates. Understanding its core chemical properties is paramount for its effective utilization as a synthetic building block. This guide provides a comprehensive overview of its physicochemical characteristics, a robust synthetic protocol, detailed spectroscopic analysis for structural confirmation, and insights into its chemical reactivity and safety considerations, tailored for professionals in drug discovery and development.

Physicochemical and Structural Properties

The unique arrangement of the functional groups in this compound dictates its physical properties, such as melting point, solubility, and crystalline structure. These foundational data are critical for handling, reaction setup, and purification.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Acetylamino-2-methylbenzoic acid[1]
CAS Number Not explicitly assigned; precursor is 4389-45-1[2]
Molecular Formula C₁₀H₁₁NO₃[3]
Molecular Weight 193.20 g/mol [4]
Monoisotopic Mass 193.0739 Da[5]
Appearance Expected to be a crystalline solid[6]
Melting Point Data not available; precursor 3-amino-2-methylbenzoic acid melts at 181 °C[7]
Solubility Expected to have low solubility in water, but soluble in organic solvents like ethanol, DMSO, and ethyl acetate.[8]
H-Bond Donor Count 2[1]
H-Bond Acceptor Count 3[1]

Synthesis and Purification

The most logical and widely practiced approach to synthesizing this compound involves the N-acetylation of its corresponding amine precursor, 3-amino-2-methylbenzoic acid. This precursor is typically prepared via the reduction of 2-methyl-3-nitrobenzoic acid.[7][9] The overall synthetic pathway is a reliable two-step process.

SynthesisWorkflow Start 2-Methyl-3-nitrobenzoic acid Step1 3-Amino-2-methylbenzoic acid Start->Step1 Reduction (e.g., H₂, Pd/C) Step2 This compound Step1->Step2 Acetylation (Acetic Anhydride)

Caption: General two-step synthesis pathway.

Experimental Protocol: Acetylation of 3-Amino-2-methylbenzoic Acid

This protocol details the conversion of the amine precursor to the final acetamido product. The use of acetic anhydride is a standard and efficient method for N-acetylation.

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (as solvent, optional) or water

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: In a round-bottom flask, suspend 1.0 equivalent of 3-amino-2-methylbenzoic acid in a minimal amount of glacial acetic acid or water.

  • Reagent Addition: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the suspension. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60 °C for 30 minutes to ensure complete reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add cold deionized water to precipitate the crude product. The acetamido derivative is typically less soluble in aqueous media than the amino-acid salt precursor.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining acetic acid and unreacted starting material.

  • Drying: Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight.

Causality Note: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

Spectroscopic Characterization

Confirming the molecular structure is a critical, self-validating step in synthesis. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3300 - 3200N-H (Amide)StretchMedium, sharp peak
3300 - 2500O-H (Carboxylic Acid)StretchVery broad, often overlaps with C-H stretches
3000 - 2850C-H (Methyl & Aromatic)StretchWeak to medium peaks
~1700 - 1680C=O (Carboxylic Acid)StretchStrong, sharp peak
~1660 - 1640C=O (Amide I Band)StretchStrong, sharp peak
~1550N-H Bend / C-N StretchAmide II BandMedium intensity peak
1600, 1475C=C (Aromatic)StretchTwo to three sharp peaks of variable intensity
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted relative to TMS (Tetramethylsilane) at 0.00 ppm.[10]

¹H NMR Predicted Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Singlet, broad1HH -OOC-The acidic proton of the carboxylic acid is highly deshielded and often broad.
~7.5 - 8.0Singlet, broad1HH -N-The amide proton signal is typically a broad singlet.
~7.2 - 7.8Multiplet3HAr-H Aromatic protons on the substituted ring. Their exact shifts and coupling patterns depend on the electronic effects of the three substituents.
~2.2 - 2.4Singlet3HAr-CH₃ Protons of the methyl group attached to the aromatic ring.
~2.1 - 2.2Singlet3HO=C-CH₃ Protons of the acetyl methyl group.

¹³C NMR Predicted Data:

Chemical Shift (δ, ppm)Carbon Atom AssignmentRationale
~168 - 172C =O (Carboxylic Acid)Carbonyl carbons are highly deshielded.[11]
~168 - 170C =O (Amide)Similar to the acid carbonyl, but slightly different electronic environment.
~130 - 140Ar-C (quaternary)Aromatic carbons attached to other non-hydrogen atoms (C-1, C-2, C-3).
~115 - 130Ar-C H (methine)Aromatic carbons bonded to hydrogen (C-4, C-5, C-6).
~24O=C-C H₃Acetyl methyl carbon.
~18 - 22Ar-C H₃Aromatic methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a fingerprint for the molecule.

  • Expected Molecular Ion [M+H]⁺: m/z ≈ 194.08

  • Expected Molecular Ion [M]⁺˙: m/z ≈ 193.07

  • Key Fragmentation: A primary fragmentation pathway is the loss of an acetyl group (CH₃CO•, 43 Da) or a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to a significant peak at m/z ≈ 151. This corresponds to the mass of the 3-amino-2-methylbenzoic acid cation. Further fragmentation could involve the loss of water (18 Da) or carbon monoxide (28 Da) from the carboxylic acid group.

Chemical Reactivity and Solution Behavior

The reactivity of this compound is governed by its three functional groups.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), or reduction to a primary alcohol (using strong reducing agents like LiAlH₄).

  • Acetamido Group: This amide is relatively stable. However, it can be hydrolyzed back to the parent amine (3-amino-2-methylbenzoic acid) under strong acidic or basic conditions with heating. This property is sometimes utilized for protecting group strategies in multi-step syntheses.[12]

  • Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the existing substituents are complex: the methyl group is weakly activating and ortho-, para-directing; the carboxylic acid is deactivating and meta-directing; the acetamido group is moderately activating and ortho-, para-directing. The outcome of a substitution reaction would depend heavily on the specific reaction conditions.

Solution Behavior: Dimerization and Solvation

In apolar solvents or in the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers through their carboxylic acid groups.[13] This self-association significantly influences their physical properties and can affect reactivity. In polar, hydrogen-bond accepting solvents (like DMSO or methanol), the benzoic acid is more likely to form hydrogen bonds with solvent molecules, disrupting the dimer formation.

Caption: Dimerization vs. Solvation of the carboxylic acid moiety.

Safety and Handling

Hazard CategoryPrecautionary MeasuresFirst Aid
Eye Irritation Causes serious eye irritation.Wear safety glasses with side shields or goggles.[14]
Skin Irritation May cause skin irritation.Wear impervious gloves (e.g., nitrile).
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.Handle in a well-ventilated area or use a fume hood. Avoid breathing dust.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Handling & Storage Store in a tightly closed container in a cool, dry, well-ventilated place. Keep away from strong oxidizing agents.N/A

Applications in Research and Development

Substituted benzoic acids are foundational building blocks in medicinal chemistry.[16] The specific structure of this compound makes it a valuable intermediate for several reasons:

  • Scaffold for Drug Design: The aromatic ring provides a rigid core onto which other functional groups can be elaborated to interact with biological targets.

  • Analgesic and Anti-inflammatory Agents: Acetylated amino-salicylic acid derivatives have been investigated for their analgesic and anti-inflammatory properties, often as selective COX-2 inhibitors.[8][17] This compound shares structural motifs with this class of drugs.

  • Modulation of Physicochemical Properties: The acetamido group can form hydrogen bonds and the methyl group adds lipophilicity, allowing for fine-tuning of a potential drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is a well-defined organic compound with a rich chemical character derived from its combination of carboxylic acid, amide, and methyl-substituted aromatic functionalities. Its synthesis is straightforward from commercially available precursors, and its structure can be unambiguously confirmed through standard spectroscopic techniques. The predictable reactivity of its functional groups, combined with its structural similarity to known bioactive molecules, establishes it as a valuable and versatile intermediate for researchers engaged in the design and synthesis of novel compounds, particularly within the field of drug discovery. Proper adherence to safety protocols inferred from related structures is essential for its handling.

References

  • Angew. Chem. Int. Ed. 2018, 57, 7205. (URL not directly available)
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-p-toluic acid.
  • PubChem. (n.d.). 3-Acetoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280. (URL not directly available)
  • SpectraBase. (n.d.). 3-Acetoacetamido-4-(hexadecyloxy)benzoic acid, methyl ester. Retrieved from [Link].

  • ChemicalRegister.com. (n.d.). This compound Suppliers. Retrieved from [Link].

  • ChemSrc. (n.d.). CAS 100193-10-0 2-Acetamido-3-acetoxybenzoic Acid Methyl Ester. Retrieved from [Link].

  • ChemSrc. (2025). 2-Acetamido-3-methylbenzoic acid. Retrieved from [Link].

  • PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link].

  • NP-MRD. (n.d.). 1H NMR Spectrum. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum. Retrieved from [Link].

  • PubChemLite. (n.d.). This compound (C10H11NO3). Retrieved from [Link].

  • da Silva, G. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link].

  • Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link].

  • NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

  • PubChem. (n.d.). 2-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link].

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link].

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link].

  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link].

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link].

  • MDPI. (2026). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Retrieved from [Link].

  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link].

Sources

A Guide to the Comprehensive Structure Elucidation of 3-Acetamido-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty

In the landscape of chemical research, particularly within drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional architecture is paramount. The structure of a compound dictates its function, reactivity, and interaction with biological systems. Misinterpretation of a molecular structure can lead to flawed research, wasted resources, and potential safety concerns. This guide provides an in-depth, methodology-driven exploration of the structure elucidation of 3-Acetamido-2-methylbenzoic acid (C₁₀H₁₁NO₃), a substituted aromatic carboxylic acid. Our approach is not a mere recitation of steps but a logical workflow, demonstrating how multi-faceted analytical data is integrated to build an unshakeable, self-validating structural hypothesis.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The journey of structure elucidation begins with the most fundamental property: the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial step, providing an exact mass that corresponds to a unique elemental composition.

For this compound, the molecular formula is C₁₀H₁₁NO₃.[1] This formula is the bedrock upon which all subsequent analysis is built. From it, we derive the Degrees of Unsaturation (DoU), a crucial indicator of rings and/or multiple bonds within the structure.

DoU Calculation: DoU = C - (H/2) + (N/2) + 1 DoU = 10 - (11/2) + (1/2) + 1 DoU = 10 - 5.5 + 0.5 + 1 = 6

A DoU of 6 strongly suggests the presence of a highly unsaturated system. A benzene ring accounts for four degrees (one ring and three double bonds). The remaining two degrees point towards the presence of two additional π-bonds, which are logically assigned to the carbonyl groups of a carboxylic acid and an amide, aligning with the atoms present in the molecular formula (three oxygens and one nitrogen).

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a rapid and effective tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for the key functional groups predicted by the molecular formula. The presence of a carboxylic acid is strongly indicated by the characteristically broad O-H stretching vibration that overlaps with C-H stretches.[2]

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300N-H StretchSecondary Amide (-NH)
~3300-2500 (broad)O-H StretchCarboxylic Acid (-COOH)
~3050C-H StretchAromatic C-H
~2950C-H StretchAliphatic C-H (Methyl)
~1700C=O StretchCarboxylic Acid
~1650C=O Stretch (Amide I)Secondary Amide
~1550N-H Bend (Amide II)Secondary Amide
~1600, ~1470C=C StretchAromatic Ring
~1300C-O StretchCarboxylic Acid

The distinct carbonyl absorptions for the carboxylic acid and the amide, along with the N-H and broad O-H stretches, provide a robust functional group fingerprint, confirming the initial hypothesis derived from the molecular formula.

The Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, we can determine the precise connectivity of atoms.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Dimethyl sulfoxide-d₆ is often chosen for its ability to dissolve carboxylic acids and to ensure the exchangeable -OH and -NH protons are observable.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A suite of experiments is run, including ¹H NMR, ¹³C NMR, and typically 2D experiments like COSY and HMBC for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Singlet, broad1HH -OOC-Carboxylic acid proton, highly deshielded, exchanges with D₂O.
~9.5Singlet, broad1H-NH -Amide proton, deshielded by the adjacent carbonyl group.
~7.8Doublet1HAr-H (H6)Aromatic proton ortho to the deshielding -COOH group.
~7.6Doublet1HAr-H (H4)Aromatic proton para to the -COOH group.
~7.2Triplet1HAr-H (H5)Aromatic proton coupled to both H4 and H6.
~2.3Singlet3HAr-CH₃ Methyl group attached directly to the aromatic ring.
~2.1Singlet3H-CO-CH₃ Acetyl methyl group, slightly deshielded by the amide carbonyl.

The splitting pattern of the three aromatic protons (a doublet, a triplet, and another doublet) is a classic signature of a 1,2,3-trisubstituted benzene ring, providing the first piece of strong evidence for the substitution pattern.

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~169Amide C =OCarbonyl carbon of the amide group.
~168Acid C =OCarbonyl carbon of the carboxylic acid group.
~140Ar-C 3Aromatic carbon bonded to the nitrogen (acetamido group).
~137Ar-C 1Aromatic carbon bonded to the carboxylic acid group.
~133Ar-C 2Aromatic carbon bonded to the methyl group.
~129Ar-C 5Aromatic CH carbon.
~125Ar-C 6Aromatic CH carbon.
~122Ar-C 4Aromatic CH carbon.
~24-CO-C H₃Acetyl methyl carbon.
~19Ar-C H₃Ring-bound methyl carbon.

The observation of ten distinct signals (8 aromatic, 2 carbonyl, 2 methyl) is perfectly consistent with the proposed structure's lack of symmetry.

2D NMR: Confirming Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide the definitive links between fragments.

Key Predicted HMBC Correlations:

  • Correlation from the ring-methyl protons (~2.3 ppm) to the aromatic carbons C1, C2, and C3.

  • Correlation from the amide NH proton (~9.5 ppm) to the amide carbonyl carbon (~169 ppm) and the aromatic carbon C3 (~140 ppm).

  • Correlations from the aromatic proton H6 (~7.8 ppm) to the carboxylic acid carbonyl carbon (~168 ppm) and the aromatic carbon C2 (~133 ppm).

These correlations act as molecular glue, unequivocally connecting the carboxylic acid, methyl group, and acetamido group to the specific positions on the aromatic ring as dictated by the nomenclature.

Final Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides the final pieces of the puzzle: confirming the molecular weight and offering fragmentation data that supports the proposed structure.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water).

  • Analysis: The solution is injected into an LC-MS system, typically equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation in the initial analysis.

  • Data Acquisition: A full scan is acquired in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. High-resolution measurement confirms the elemental formula. Tandem MS (MS/MS) can be performed to induce and analyze fragmentation.

Interpretation of Mass Spectra
  • Molecular Ion: HRMS analysis in positive ion mode would show a peak at m/z 194.0812, corresponding to the [M+H]⁺ ion for the formula C₁₀H₁₂NO₃⁺. In negative ion mode, a peak at m/z 192.0666 would correspond to the [M-H]⁻ ion for C₁₀H₁₀NO₃⁻.[1] This provides empirical confirmation of the molecular formula established earlier.

  • Fragmentation Analysis (MS/MS): The fragmentation pattern can reveal structural motifs. The proximity of the ortho methyl and carboxylic acid groups can sometimes lead to characteristic fragmentation, such as the loss of water, which is a known phenomenon for some ortho-substituted benzoic acids.[3][4]

Table 4: Expected Fragments in the ESI-MS/MS Spectrum of [M+H]⁺

m/zLossFragment Identity
176.07-18 (H₂O)[M+H-H₂O]⁺
152.08-42 (C₂H₂O)[M+H - ketene]⁺ (from acetamido)
148.05-46 (HCOOH)[M+H - formic acid]⁺
134.07-60 (CH₃COOH)[M+H - acetic acid]⁺

Integrated Analysis: The Complete Picture

Logical Elucidation Workflow

The following diagram illustrates the logical flow of information, from the foundational molecular formula to the final, confirmed structure.

Elucidation_Workflow cluster_initial Initial Data cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation mol_formula Molecular Formula C₁₀H₁₁NO₃ dou Degrees of Unsaturation (DoU = 6) mol_formula->dou Calculate ir IR Spectroscopy mol_formula->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) mol_formula->nmr ms Mass Spectrometry (HRMS, MS/MS) mol_formula->ms func_groups Functional Groups: -COOH -NH-CO- -CH₃ -Aromatic Ring dou->func_groups Suggests Ring + Carbonyls ir->func_groups Identify connectivity Connectivity & Skeleton: - 1,2,3-Trisubstituted Ring - Fragment Linkages (HMBC) nmr->connectivity Determine mol_weight Molecular Weight & Formula Confirmation (193.19 Da) ms->mol_weight Confirm final_structure Confirmed Structure: This compound func_groups->final_structure Corroborates connectivity->final_structure Defines mol_weight->final_structure Validates

Caption: Logical workflow for the structure elucidation of the target molecule.

Conclusion

Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the structure of this compound is unequivocally confirmed. The process begins with the determination of the molecular formula (C₁₀H₁₁NO₃) and degrees of unsaturation, which guides the interpretation of subsequent data. IR spectroscopy confirms the presence of carboxylic acid, amide, and aromatic functionalities. 1D and 2D NMR spectroscopy definitively establish the carbon-hydrogen framework, including the critical 1,2,3-trisubstitution pattern on the benzene ring. Finally, HRMS validates the molecular formula to a high degree of accuracy, and its fragmentation patterns are consistent with the assigned structure. This multi-technique, self-validating approach ensures the highest level of confidence in the final structural assignment, a cornerstone of scientific integrity in chemical research.

References

  • PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Springer. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11NO3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetoxy-2-methylbenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Acetamido-2,4,6-triiodobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Acetamido-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetamido-2-methylbenzoic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure is a core component of Mefenamic Acid, a widely used analgesic and anti-inflammatory agent.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, grounded in established chemical principles and validated experimental protocols. We will delve into the strategic choices behind the selected route, offering insights into reaction mechanisms, process optimization, and characterization, tailored for professionals in the pharmaceutical and chemical research sectors.

Retrosynthetic Analysis: A Strategic Overview

A logical retrosynthetic approach to this compound identifies the most direct and industrially viable pathway. The primary disconnection is the amide bond, leading back to the key precursor, 3-Amino-2-methylbenzoic acid. This amine can, in turn, be derived from the selective reduction of a nitro group, pointing to 2-Methyl-3-nitrobenzoic acid as a practical starting material. This strategy leverages common and high-yielding transformations central to organic synthesis.

G Target This compound Amine 3-Amino-2-methylbenzoic Acid Target->Amine Amide Disconnection (N-Acetylation) Nitro 2-Methyl-3-nitrobenzoic Acid Amine->Nitro Nitro Group Reduction Xylene 3-Nitro-o-xylene Nitro->Xylene Oxidation of Methyl Group

Caption: Retrosynthetic pathway for this compound.

Core Synthesis Pathway: From Nitroarene to Final Product

The most robust and widely adopted synthesis follows a two-step sequence from 2-Methyl-3-nitrobenzoic acid: reduction of the nitro group followed by acetylation of the resulting amine.

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation

The conversion of the nitro group in 2-Methyl-3-nitrobenzoic acid to a primary amine is the critical first step. While historical methods employed stoichiometric reductants like iron powder in acidic media, these processes generate significant toxic iron sludge and aqueous waste, posing considerable environmental and cost challenges.[2][3]

Modern, more sustainable approaches overwhelmingly favor catalytic hydrogenation. This method offers high conversion rates, cleaner reaction profiles, and simpler product isolation, with the catalyst being recyclable.[2]

Expertise in Action: Choice of Catalyst and Conditions The selection of the catalyst is paramount for efficiency. Palladium on carbon (Pd/C) is a highly effective and common choice for nitro group reductions due to its high activity and selectivity.[4] Alternatively, supported nickel catalysts, such as Raney nickel or proprietary catalysts like 6504K nickel, are also employed, particularly in industrial settings, offering a cost-effective solution with high yields (over 95%).[2][3] The reaction is typically performed under a hydrogen atmosphere, with pressure and temperature optimized to ensure complete conversion while minimizing side reactions.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid [2][4]

G Workflow: Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-Methyl-3-nitrobenzoic acid in Ethyl Acetate B Add 5% Pd/C catalyst to the solution A->B C Purge vessel with H₂ gas B->C D Stir mixture under H₂ atmosphere (balloon or pressurized vessel) for ~15 hours C->D E Filter mixture to remove Pd/C catalyst D->E F Evaporate solvent (Ethyl Acetate) under reduced pressure E->F G Purify crude product (e.g., column chromatography) F->G

Caption: Experimental workflow for the synthesis of 3-Amino-2-methylbenzoic Acid.

Detailed Steps:

  • Preparation: In a two-necked round-bottom flask or a suitable hydrogenation vessel, dissolve 2-Methyl-3-nitrobenzoic acid (e.g., 2.0 g, 11.0 mmol) in a suitable solvent such as ethyl acetate.[4]

  • Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on carbon (Pd/C) (e.g., 0.10 g, 5% w/w) to the solution.[4]

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (e.g., via a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 12-16 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-Amino-2-methylbenzoic acid.

  • Purification: The crude product can be purified by column chromatography (silica gel, using a dichloromethane/ethanol eluent) or recrystallization to yield a pure white solid.[4]

Table 1: Reaction Parameters for Hydrogenation

ParameterValue / ConditionRationale & TrustworthinessSource(s)
Starting Material 2-Methyl-3-nitrobenzoic acidCommercially available or synthesized via oxidation.[4]
Solvent Ethyl Acetate, Water, EthanolGood solubility for starting material; inert to reaction.[2][4]
Catalyst 5% Pd/C or Supported NickelHigh activity and selectivity for nitro reduction.[2][4]
Atmosphere Hydrogen (H₂)The reducing agent for the catalytic cycle.[4]
Temperature Room Temperature to 125 °CReaction proceeds efficiently at ambient temp with Pd/C.[2][4]
Pressure Balloon to 2.0 MPaHigher pressure can accelerate the reaction rate.[2][4]
Typical Yield >90%Demonstrates an efficient and reliable transformation.[2][4]
Step 2: Synthesis of this compound via N-Acetylation

The final step is the selective N-acetylation of 3-Amino-2-methylbenzoic acid. This is a standard transformation where the nucleophilic amino group attacks an electrophilic acetyl source. Acetic anhydride is the most common and cost-effective reagent for this purpose.[5] The reaction is typically performed in a suitable solvent, and the acetic acid byproduct is either tolerated or neutralized with a mild base.[6]

Experimental Protocol: Acetylation of 3-Amino-2-methylbenzoic Acid [5] (This protocol is adapted from a validated procedure for the closely related anthranilic acid and is directly applicable).

  • Preparation: In a 25 mL Erlenmeyer flask, combine 3-Amino-2-methylbenzoic acid (e.g., 1.0 g, 6.6 mmol) with acetic anhydride (3-4 mL).

  • Reaction: Gently warm the mixture on a hot plate in a fume hood. The solid should dissolve upon heating. Continue to heat the solution for approximately 15-20 minutes to ensure the reaction goes to completion.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly add water (approx. 2 mL) to quench the excess acetic anhydride. This step is exothermic and will generate acetic acid.

  • Crystallization: Heat the mixture to boiling once more to ensure a homogeneous solution, then allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Isolate the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the product, for instance, in a vacuum oven, to obtain the final this compound.

Table 2: Reaction Parameters for N-Acetylation

ParameterValue / ConditionRationale & TrustworthinessSource(s)
Starting Material 3-Amino-2-methylbenzoic acidSynthesized in the previous step.[2][4]
Reagent Acetic AnhydrideCommon, effective, and economical acetylating agent.[5][6]
Solvent Acetic Anhydride (neat)Can serve as both reagent and solvent.[5]
Temperature Gentle boilingProvides sufficient energy to drive the reaction.[5]
Work-up Water quench, coolingDecomposes excess reagent and induces crystallization.[5]
Typical Yield High (expected >85%)N-acetylation is typically a high-yielding reaction.[5]

Characterization and Quality Control

Validation of the final product and key intermediate is crucial. Standard analytical techniques should be employed to confirm identity and purity.

  • 3-Amino-2-methylbenzoic Acid (Intermediate):

    • Melting Point: 178-181 °C (literature).[1]

    • Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching vibrations (~3244 cm⁻¹), a C=O stretch for the carboxylic acid (~1724 cm⁻¹), and a C-N stretch (~1284 cm⁻¹).[4]

    • ¹H NMR Spectroscopy: Expected signals for aromatic protons, the amine protons (broad), the methyl group, and the carboxylic acid proton.

  • This compound (Final Product):

    • Infrared (IR) Spectroscopy: Appearance of a new amide C=O stretch (~1680-1700 cm⁻¹) and disappearance of the primary N-H stretching pattern, replaced by a single secondary amide N-H stretch.

    • ¹H NMR Spectroscopy: Appearance of a new singlet for the acetyl methyl group (~2.1 ppm) and a downfield shift of the aromatic proton adjacent to the new amide group. The amine protons are replaced by a single amide proton signal.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₁₁NO₃ (193.19 g/mol ).

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the catalytic hydrogenation of 2-Methyl-3-nitrobenzoic acid, followed by N-acetylation with acetic anhydride. This pathway is characterized by high yields, operational simplicity, and the use of modern, environmentally conscious methods. The provided protocols represent a self-validating and reliable system for producing this important pharmaceutical intermediate, grounded in established and authoritative chemical literature.

References

  • Hancock Lab. Acetylation (or Succinylation) of Amino Groups on Proteins. Available from: [Link]

  • IonSource. Acetylation of Peptides and Proteins: Monograph 0003. (2007-02-17). Available from: [Link]

  • Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]

  • MySkinRecipes. 3-Amino-2-methylbenzoic acid. Available from: [Link]

  • Patsnap | Eureka. Method for preparing 3-amino-2-methyl benzoic acid. Available from: [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available from: [Link]

  • PubChem. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101. Available from: [Link]

  • WebAssign. Experiment 8 - Amide Preparation. Available from: [Link]

Sources

Starting materials for 3-Acetamido-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Acetamido-2-methylbenzoic Acid: A Comparative Analysis of Key Starting Materials

Introduction

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of various organic compounds, particularly within the pharmaceutical and fine chemical industries. Its specific substitution pattern—an acetamido group ortho to a methyl group and meta to a carboxylic acid—makes it a crucial intermediate for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and other specialty chemicals[1].

The efficient and scalable synthesis of this molecule is paramount for researchers and drug development professionals. The choice of starting material fundamentally dictates the synthetic strategy, influencing factors such as cost, step economy, yield, safety, and environmental impact. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the two primary synthetic routes to this compound. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to guide scientists in selecting the optimal pathway for their specific objectives.

Chapter 1: Synthesis via Aromatic Substitution and Functional Group Interconversion

Core Strategy: The Nitro-Reduction Pathway

This classical and robust synthetic approach begins with a starting material where the core substitution pattern is already established: 2-methyl-3-nitrobenzoic acid. The strategy relies on a straightforward functional group interconversion—specifically, the reduction of a nitro group to an amine, followed by acetylation. This pathway is often favored in process chemistry due to its predictability, high yields, and the use of well-understood, scalable reaction classes. The primary advantage is the avoidance of complex C-H activation steps, as the regiochemistry is locked in from the start[2].

Nitro_Reduction_Pathway Start 2-Methyl-3-nitrobenzoic Acid Intermediate 3-Amino-2-methylbenzoic Acid Start->Intermediate Catalytic Hydrogenation Final This compound Intermediate->Final Acetylation

Caption: Workflow for the synthesis starting from 2-methyl-3-nitrobenzoic acid.

Step 1.1: Reduction of 2-Methyl-3-nitrobenzoic Acid

The conversion of the nitro group to a primary amine is the critical first step. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and environmentally benign nature, with water being the primary byproduct.

Causality and Experimental Choices: The selection of a catalyst is crucial. Palladium on carbon (Pd/C) is a highly effective and common choice for nitro group reductions, operating under relatively mild conditions[3]. Alternatively, nickel-based catalysts, such as Raney Nickel or specialized nickel catalysts like 6504K nickel, can be employed, often under higher pressure and temperature, and have been shown to provide excellent yields (>95%) in industrial settings[4]. The choice of solvent is typically a polar protic or aprotic solvent that can dissolve the starting material and is stable to the reaction conditions, such as ethyl acetate or water[3][4].

ParameterMethod A: Pd/C CatalysisMethod B: Nickel Catalysis
Starting Material 2-Methyl-3-nitrobenzoic acid2-Methyl-3-nitrobenzoic acid (as a salt)
Catalyst 5% Palladium on Carbon (Pd/C)6504K Nickel Catalyst
Solvent Ethyl AcetateWater
Hydrogen Source Hydrogen Gas (balloon pressure)Hydrogen Gas
Pressure ~1 atm2.0 MPa
Temperature Room Temperature125 °C
Reported Yield ~90%[3]>95%[4]
Reference ChemicalBook[3]CN104072383A[4]

Experimental Protocol (Method A: Pd/C Catalysis):

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen inlet (e.g., a balloon), dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate.

  • Carefully add 5% Pd/C catalyst (typically 5 mol% Pd) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) for 12-16 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid, which can be purified by column chromatography or used directly in the next step if sufficiently pure[3].

Step 1.2: Acetylation of 3-Amino-2-methylbenzoic Acid

This step involves the acylation of the newly formed amino group to yield the final acetamide product. The reaction is a standard nucleophilic acyl substitution.

Causality and Experimental Choices: The choice of acetylating agent is typically between acetic anhydride and acetyl chloride. Acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is easier to handle than the hydrochloric acid generated from acetyl chloride[5]. The reaction is often run in the presence of a mild base (like sodium bicarbonate or pyridine) to neutralize the acidic byproduct, driving the reaction to completion[5].

Experimental Protocol (Acetylation with Acetic Anhydride):

  • Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).

  • Add a base (e.g., sodium bicarbonate, 1.2 eq) to the mixture.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove unreacted acid and acetic acid[5].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product[6].

Chapter 2: Synthesis via Directed ortho-Metalation (DoM)

Core Strategy: C-H Functionalization of o-Toluidine

This elegant and convergent approach utilizes the principles of modern synthetic chemistry, specifically Directed ortho-Metalation (DoM). The synthesis begins with the inexpensive and readily available bulk chemical, o-toluidine (2-methylaniline). An acetyl group is first installed on the nitrogen, which then serves as a "Directed Metalation Group" (DMG) to guide a strong base to deprotonate the specific C-H bond at the C3 position. This regioselective C-H activation allows for the direct installation of the carboxylic acid group.

Causality and Experimental Choices: The power of DoM lies in its ability to override the inherent electronic preferences of the aromatic ring. The acetamido group is a potent DMG because its carbonyl oxygen can chelate to the lithium atom of an organolithium base (e.g., n-BuLi or s-BuLi)[7][8]. This chelation creates a temporary six-membered ring intermediate that positions the base in close proximity to the C3 proton, dramatically increasing its kinetic acidity and leading to selective deprotonation at that site over the more sterically hindered C6 position[9][10]. The resulting aryllithium species is a powerful nucleophile that readily attacks carbon dioxide (dry ice) to form the carboxylate.

DoM_Pathway Start o-Toluidine Intermediate N-acetyl-o-toluidine Start->Intermediate N-Acetylation (DMG Installation) Final This compound Intermediate->Final 1. Directed ortho-Metalation (n-BuLi) 2. Carboxylation (CO₂)

Caption: Workflow for the synthesis starting from o-toluidine via Directed ortho-Metalation.

Step 2.1: N-Acetylation of o-Toluidine

This initial step is critical for installing the directing group. It is a straightforward and typically high-yielding reaction.

Experimental Protocol:

  • Dissolve o-toluidine (1.0 eq) in a suitable solvent like glacial acetic acid or an inert solvent like dichloromethane.

  • Add acetic anhydride (1.05 eq) slowly to the solution. The reaction is often exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product, N-acetyl-o-toluidine[11].

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product is often pure enough for the next step without further purification.

Step 2.2: Ortho-Lithiation and Carboxylation

This is the key C-H functionalization step and requires stringent anhydrous and anaerobic conditions.

Experimental Protocol:

  • Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the dried N-acetyl-o-toluidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, ~2.2 eq) in hexanes via syringe. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction at -78 °C for 1-2 hours to ensure complete metalation.

  • In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.

  • Cannulate the cold aryllithium solution slowly into the dry ice slurry with vigorous stirring. This step is highly exothermic.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by carefully adding water. Acidify the aqueous layer to pH ~2 with concentrated HCl.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chapter 3: Comparative Analysis and Process Considerations

The choice between these two synthetic routes is not merely academic; it has significant practical implications for cost, scale, safety, and equipment requirements.

FeatureRoute 1: Nitro-ReductionRoute 2: Directed ortho-Metalation (DoM)
Starting Material 2-Methyl-3-nitrobenzoic acid: A specialty chemical, potentially less available and more expensive[12].o-Toluidine: An inexpensive, readily available bulk chemical.
Step Economy Fewer functionalization steps if starting material is available. Linear synthesis.More convergent. Builds complexity directly from a simple starting material.
Overall Yield Generally high and reliable, with patented processes reporting >90% overall yields[3][4].Can be high, but sensitive to reaction conditions (moisture, temperature).
Scalability Highly scalable. Catalytic hydrogenation is a standard industrial process.Challenging to scale. Requires large volumes of cryogenic solvent and handling of pyrophoric n-BuLi.
Safety & Handling Involves handling of flammable solvents and hydrogen gas under pressure. Catalysts can be pyrophoric.Involves highly reactive, pyrophoric organolithium reagents and requires strict cryogenic (-78 °C) and inert atmosphere conditions.
Environmental Impact Uses heavy metal catalysts (Pd, Ni) which require recovery/disposal. Solvents are common.Generates lithium salt waste and requires significant energy for cooling. Uses hydrocarbon and ether solvents.
Ideal Application Large-scale manufacturing, process chemistry, environments where robustness and predictability are key.Academic research, small-scale synthesis, medicinal chemistry where speed and convergence are valued.

Expertise & Trustworthiness Insights:

For drug development professionals operating under GMP (Good Manufacturing Practice) conditions, Route 1 (Nitro-Reduction) is almost always the preferred path. Its self-validating system relies on well-established, robust reactions that are easier to control and document on a large scale. The risks associated with catalytic hydrogenation are well-understood and can be engineered for safety.

Conversely, Route 2 (DoM) offers significant advantages in a discovery or early-stage development setting. Its convergence allows for the rapid synthesis of analogs by varying the starting aniline or the quenching electrophile. While the handling of organolithiums requires a higher level of technical skill and specialized equipment, it provides a powerful and flexible tool for the research scientist.

Conclusion

The synthesis of this compound can be effectively achieved via two distinct and logical pathways. The classical route, starting from 2-methyl-3-nitrobenzoic acid, offers a robust, high-yielding, and scalable method ideal for industrial production. Its reliance on well-understood functional group interconversions ensures process safety and predictability. The more modern Directed ortho-Metalation route, starting from o-toluidine, provides an elegant and convergent solution that is highly valuable in research and discovery settings for its efficiency in building molecular complexity. The ultimate choice of starting material and synthetic strategy must be a carefully considered decision, balancing the project's scale, budget, timeline, and available technical resources.

References

  • Method for preparing 3-amino-2-methyl benzoic acid. CN104072383A.
  • 2-Methyl-3-nitrobenzoic Acid: A Key Organic Synthesis Building Block. APCPharma. [Link]

  • Preparation method of 3-methyl-2-aminobenzoic acid. CN111732520A.
  • 3-Amino-2-methylbenzoic acid. MySkinRecipes. [Link]

  • Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • 2-Methyl-3-nitrobenzoic acid. PubChem, National Institutes of Health. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • New 2-methyl-3-nitrobenzoic acid preparation method. CN105130820A.
  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Synthesis of N-acetyl-o-toluidine. PrepChem.com. [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. US5910605A.
  • Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. ResearchGate. [Link]

Sources

3-Amino-2-methylbenzoic acid acetylation to 3-Acetamido-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acetylation of 3-Amino-2-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, 3-amino-2-methylbenzoic acid stands out as a versatile molecular building block.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, makes it a valuable precursor for a wide array of complex organic molecules, including anti-inflammatory agents and other active pharmaceutical ingredients (APIs).[1][2]

The selective modification of one functional group in the presence of another is a cornerstone of modern organic synthesis. The acetylation of the amino group in 3-amino-2-methylbenzoic acid to form 3-acetamido-2-methylbenzoic acid is a quintessential example of a protection strategy. This reaction converts the highly reactive primary amine into a less reactive and more stable amide. This strategic move is often critical in multi-step syntheses to prevent unwanted side reactions at the amino group, particularly during oxidation or other electrophilic transformations that might be required elsewhere on the molecule.[3]

This technical guide provides a comprehensive exploration of the acetylation of 3-amino-2-methylbenzoic acid. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss methods for purification and characterization, and highlight critical safety considerations. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this transformation with precision and confidence.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of 3-amino-2-methylbenzoic acid to its acetylated counterpart is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established pathway where the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

The causality of this choice is clear: acetic anhydride is a highly effective and readily available acetylating agent. Its symmetrical structure provides two electrophilic centers, and the acetate ion is an excellent leaving group, which drives the reaction towards completion.

The mechanism unfolds in two key stages:

  • Nucleophilic Attack: The amino group (-NH₂) of 3-amino-2-methylbenzoic acid attacks a carbonyl carbon of acetic anhydride. This leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen acquires a negative charge and the nitrogen atom a positive charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and an acetate ion is expelled as the leaving group. A final deprotonation step, typically by the acetate ion or another base in the medium, neutralizes the positively charged nitrogen, yielding the stable amide product, this compound, and acetic acid as a byproduct.

Data Presentation

Quantitative Data Summary

For clarity and ease of reference, the physical and chemical properties of the key reagents are summarized below.

Property3-Amino-2-methylbenzoic AcidAcetic Anhydride
Molecular Formula C₈H₉NO₂C₄H₆O₃
Molar Mass 151.16 g/mol [4]102.09 g/mol
Appearance White to light yellow powder/crystalColorless liquid
Melting Point 186-189 °C-73 °C
Boiling Point Not available139.8 °C
Hazards Skin and eye irritant[5][6]Corrosive, flammable, causes severe burns

Experimental Protocols & Methodologies

This section details a robust, self-validating protocol for the synthesis, purification, and characterization of this compound.

Diagram: Experimental Workflow

The overall experimental process is illustrated in the following flowchart.

G reagents 1. Reagent Preparation - Dissolve 3-amino-2-methylbenzoic acid in glacial acetic acid. addition 2. Acetylation Reaction - Add acetic anhydride dropwise. - Heat the mixture gently. reagents->addition Proceed quench 3. Reaction Quench & Precipitation - Cool the reaction mixture. - Pour into ice-water to precipitate the product. addition->quench Reaction complete isolate 4. Product Isolation - Collect crude product via vacuum filtration. - Wash with cold water. quench->isolate Precipitate formed purify 5. Purification - Recrystallize the crude solid from an ethanol/water mixture. isolate->purify Crude product obtained characterize 6. Characterization - Dry the purified product. - Analyze via MP, IR, and NMR. purify->characterize Pure product obtained reaction cluster_reactants Reactants cluster_products Products r1 3-Amino-2-methylbenzoic Acid p1 This compound r1->p1 Glacial Acetic Acid, Heat plus + r2 Acetic Anhydride r2->p1 Glacial Acetic Acid, Heat p2 Acetic Acid plus2 +

Sources

Spectroscopic Profile of 3-Acetamido-2-methylbenzoic Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-Acetamido-2-methylbenzoic acid, a compound of interest in medicinal chemistry. An extensive review of scientific literature and chemical databases reveals a notable scarcity of experimentally determined spectroscopic data for this specific molecule. Consequently, this document leverages a predictive approach, grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the known spectral data of its synthetic precursor, 3-Amino-2-methylbenzoic acid, and its structural isomers, 2-Acetamidobenzoic acid and 4-Acetamidobenzoic acid, we present a detailed theoretical spectroscopic profile. This guide is intended to serve as a foundational reference for researchers, aiding in the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction: The Rationale for Spectroscopic Characterization

This compound belongs to a class of substituted benzoic acids, which are prevalent scaffolds in the development of pharmacologically active agents. The precise arrangement of the acetamido, methyl, and carboxylic acid functionalities on the aromatic ring dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions with biological targets.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating molecular structure. This guide will focus on the three primary spectroscopic methods used for the characterization of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides insights into its structure through the analysis of fragmentation patterns.

Given the absence of published experimental data, this guide will construct a predicted spectroscopic profile for this compound. This predictive analysis is based on the well-understood effects of N-acetylation on the spectroscopic signatures of aromatic amines.

Synthetic Pathway and Its Implications for Spectroscopic Analysis

The most direct synthetic route to this compound is the acetylation of its corresponding amine precursor, 3-Amino-2-methylbenzoic acid. This reaction is typically achieved using acetic anhydride or acetyl chloride.

Synthesis of this compound Precursor 3-Amino-2-methylbenzoic acid Reagent + Acetic Anhydride (or Acetyl Chloride) Precursor->Reagent Product This compound Reagent->Product caption Synthetic route to this compound.

Caption: Synthetic route to this compound.

Understanding this synthetic pathway is crucial for interpreting the spectra of a synthesized sample. Incomplete reactions would result in the presence of the starting material, 3-Amino-2-methylbenzoic acid, which would be detectable in the NMR, IR, and MS spectra.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a map of the proton environments in a molecule. The predicted chemical shifts for this compound are based on the transformation of the electron-donating amino group (-NH₂) to the less activating, sterically bulkier acetamido group (-NHCOCH₃). This change will induce downfield shifts in the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
COOH~12-13Broad Singlet1HThe carboxylic acid proton is acidic and its chemical shift can be variable and concentration-dependent.
NH~9.5-10.5Singlet1HThe amide proton signal is typically a singlet and appears downfield.
H-6~7.8-8.0Doublet1HDeshielded by the adjacent carboxylic acid group and the acetamido group.
H-4~7.6-7.8Doublet1HInfluenced by the ortho-acetamido and para-methyl groups.
H-5~7.3-7.5Triplet1HCoupled to both H-4 and H-6.
Ar-CH₃~2.3-2.5Singlet3HThe methyl group on the aromatic ring is a singlet.
COCH₃~2.0-2.2Singlet3HThe methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The conversion of the amino group to an acetamido group will have a noticeable effect on the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
COOH~168-170The carboxylic acid carbonyl carbon is typically found in this downfield region.
COCH₃~169-171The amide carbonyl carbon also appears in a similar downfield region.
C-3 (C-NH)~138-140The carbon attached to the nitrogen will be shifted downfield upon acetylation.
C-1 (C-COOH)~133-135The carbon bearing the carboxylic acid group.
C-2 (C-CH₃)~130-132The carbon attached to the methyl group.
C-6~128-130Aromatic CH carbon.
C-4~125-127Aromatic CH carbon.
C-5~123-125Aromatic CH carbon.
COCH₃~24-26The methyl carbon of the acetyl group.
Ar-CH₃~18-20The methyl carbon attached to the aromatic ring.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is instrumental in confirming the presence of key functional groups. The acetylation of 3-Amino-2-methylbenzoic acid will introduce a new, strong absorption band corresponding to the amide carbonyl group and will change the N-H stretching region.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)AppearanceVibrational Mode
O-H (Carboxylic Acid)2500-3300Very BroadO-H Stretch
N-H (Amide)3200-3400Medium, SharpN-H Stretch
C-H (Aromatic)3000-3100Weak to MediumC-H Stretch
C-H (Aliphatic)2850-2960Weak to MediumC-H Stretch
C=O (Carboxylic Acid)1680-1710Strong, SharpC=O Stretch
C=O (Amide I)1640-1680Strong, SharpC=O Stretch
N-H (Amide II)1510-1550Medium to StrongN-H Bend
C=C (Aromatic)1450-1600MediumC=C Stretch

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₃), the expected molecular weight is 193.20 g/mol .

  • Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 193.

  • Key Fragmentation Patterns:

    • Loss of a hydroxyl radical (-OH, 17 amu): A peak at m/z = 176.

    • Loss of a carboxyl group (-COOH, 45 amu): A peak at m/z = 148.

    • Loss of ketene (CH₂=C=O, 42 amu) from the molecular ion: A significant peak at m/z = 151, corresponding to the precursor ion, 3-Amino-2-methylbenzoic acid. This is a very characteristic fragmentation for N-acetylated aromatic compounds.

    • Formation of an acylium ion (CH₃CO⁺): A peak at m/z = 43.

Mass Spec Fragmentation M [M]⁺ m/z = 193 M_minus_OH [M-OH]⁺ m/z = 176 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 148 M->M_minus_COOH -COOH M_minus_ketene [M-C₂H₂O]⁺ m/z = 151 M->M_minus_ketene -C₂H₂O Acylium [CH₃CO]⁺ m/z = 43 M->Acylium caption Predicted MS fragmentation of this compound.

Caption: Predicted MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

7.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Record the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Record the ¹³C NMR spectrum using the same sample.

  • Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

7.2. IR Spectroscopy

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the sample on the ATR crystal.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and process the spectrum.

7.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

References

Due to the predictive nature of this guide, direct references for the experimental data of this compound are not available. The predictions are based on fundamental principles of spectroscopic interpretation and data from analogous compounds available in public databases. For data on related compounds, please consult the following resources:

  • PubChem: National Center for Biotechnology Information. PubChem Compound Database. [Link]

An In-depth Technical Guide to Acetamido-Methylbenzoic Acids: Focus on 2-Acetamido-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetamido-methylbenzoic acids are a class of organic compounds that feature a benzene ring substituted with acetamido, methyl, and carboxylic acid groups. These molecules are of significant interest to researchers in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules, including pharmaceuticals. The specific arrangement of the functional groups on the aromatic ring gives rise to various isomers, each with unique chemical and physical properties.

This guide provides a comprehensive overview of this class of compounds, with a specific focus on 2-Acetamido-3-methylbenzoic acid (CAS: 67081-69-0) . The selection of this particular isomer is based on the availability of reliable scientific data, allowing for a more in-depth analysis. A significant challenge in the study of these compounds is the clear identification of specific isomers, as illustrated by the ambiguity surrounding the CAS number for "3-Acetamido-2-methylbenzoic acid". To address this, a comparative table of identifiers for several closely related isomers is provided below to aid researchers in their accurate identification.

Comparative Identifiers of Acetamido-Methylbenzoic Acid Isomers

For clarity and to prevent potential confusion in sourcing and experimentation, the following table distinguishes between several isomers of acetamido-methylbenzoic acid.

Compound NameCAS NumberMolecular Formula
2-Acetamido-3-methylbenzoic acid 67081-69-0 [1][2]C₁₀H₁₁NO₃
This compoundNot clearly assignedC₁₀H₁₁NO₃
4-Acetamido-2-methylbenzoic acid103204-69-9C₁₀H₁₁NO₃
4-Acetamido-3-methylbenzoic acid37901-92-1C₁₀H₁₁NO₃
3-Acetamido-4-methyl-2-nitrobenzoic acid7356-52-7C₁₀H₁₀N₂O₅

Part 1: Core Identifiers and Physicochemical Properties of 2-Acetamido-3-methylbenzoic acid

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the key identifiers and physicochemical characteristics of 2-Acetamido-3-methylbenzoic acid.

IdentifierValueSource
CAS Number 67081-69-0[1][2]
IUPAC Name 2-Acetamido-3-methylbenzoic acid[2]
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Canonical SMILES CC1=C(C(=CC=C1)C(=O)O)NC(=O)C
InChI Key LUSVQRVZKWYZSU-UHFFFAOYSA-N
Appearance Light yellow powder (predicted)[3]
Melting Point 173-177 °C (for the precursor 2-amino-3-methylbenzoic acid)[3]
Purity ≥95.0% (by HPLC for the precursor 2-amino-3-methylbenzoic acid)[3]

Note: Some physical properties are for the closely related precursor, 2-amino-3-methylbenzoic acid, and are provided as an estimate.

Part 2: Synthesis of 2-Acetamido-3-methylbenzoic acid

The synthesis of 2-Acetamido-3-methylbenzoic acid can be logically approached through a multi-step process starting from commercially available reagents. The proposed pathway involves the nitration of m-toluic acid, followed by the reduction of the nitro group and subsequent acetylation.

Plausible Synthetic Pathway

A reliable synthetic route to 2-Acetamido-3-methylbenzoic acid is outlined below. This pathway is advantageous as it utilizes common laboratory reagents and well-established chemical transformations.

Synthesis of 2-Acetamido-3-methylbenzoic acid m-Toluic acid m-Toluic acid 2-Nitro-3-methylbenzoic acid 2-Nitro-3-methylbenzoic acid m-Toluic acid->2-Nitro-3-methylbenzoic acid Nitration (HNO₃) 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid 2-Nitro-3-methylbenzoic acid->2-Amino-3-methylbenzoic acid Reduction (e.g., Pd/C, H₂) 2-Acetamido-3-methylbenzoic acid 2-Acetamido-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid->2-Acetamido-3-methylbenzoic acid Acetylation (Acetyl Chloride) Biological Activity Acetamido-methylbenzoic Acid Derivatives Acetamido-methylbenzoic Acid Derivatives Potential Biological Activities Potential Biological Activities Acetamido-methylbenzoic Acid Derivatives->Potential Biological Activities Analgesic Analgesic Potential Biological Activities->Analgesic Anti-inflammatory Anti-inflammatory Potential Biological Activities->Anti-inflammatory Antioxidant Antioxidant Potential Biological Activities->Antioxidant

Sources

Solubility profile of 3-Acetamido-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Acetamido-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. An understanding of its solubility profile is fundamental to its development and application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

A thorough analysis of the solubility of this compound begins with an understanding of its molecular structure and inherent physicochemical properties. These characteristics provide the basis for predicting its behavior in various solvent systems.

Chemical Identity
  • IUPAC Name: this compound[1]

  • Synonyms: 3-acetylamino-2-methylbenzoic acid[1]

  • CAS Number: 104744-79-8

  • Molecular Formula: C₁₀H₁₁NO₃[1][2][3][4]

  • Molecular Weight: 193.20 g/mol [3][4]

Structural Features Influencing Solubility

The solubility of this compound is governed by the interplay of its functional groups:

  • Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests some degree of aqueous solubility, which will be highly dependent on the pH of the medium.

  • Acetamido Group (-NHCOCH₃): This amide group is also polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

  • Methyl Group (-CH₃) and Benzene Ring: These components are nonpolar and contribute to the hydrophobic character of the molecule, which will favor solubility in organic solvents.

The relative positioning of these groups (ortho- and meta-substitution) will also influence intermolecular interactions and crystal lattice energy, which in turn affects solubility.

Predicted Physicochemical Parameters
PropertyEstimated Value/RangeRationale and Impact on Solubility
Melting Point (°C) 170 - 190A higher melting point generally correlates with lower solubility due to stronger crystal lattice forces that must be overcome by the solvent.
pKa 3.5 - 4.5The carboxylic acid group is expected to have a pKa in this range. At pH values above the pKa, the compound will be deprotonated to its more soluble carboxylate form.
LogP 1.5 - 2.5This estimated octanol-water partition coefficient suggests a moderate lipophilicity. The compound will have a balance of solubility in both aqueous and organic media.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility profile of this compound. The following sections detail the recommended methodologies.

Thermodynamic (Shake-Flask) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with the solid drug.

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

  • Calculation: Determine the solubility in units of mg/mL or mol/L.

Kinetic (High-Throughput) Solubility

For earlier stages of drug discovery, a higher-throughput method for assessing kinetic solubility can be employed. This method measures the solubility of a compound that has been dissolved in an organic solvent and then diluted into an aqueous buffer.

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent, typically DMSO.

  • Dispensing: In a 96-well microplate, dispense a small volume of the stock solution into each well.

  • Dilution: Add the desired aqueous buffer to each well and mix thoroughly.

  • Incubation: Incubate the plate at a constant temperature for a short period (e.g., 1-2 hours).

  • Analysis: The solubility can be determined by several methods:

    • Turbidimetric Method: Measure the turbidity of the solution in each well using a plate reader. The point at which precipitation occurs indicates the solubility limit.

    • Filtration Method: Filter the contents of each well through a filter plate and analyze the concentration of the compound in the filtrate using HPLC-UV or LC-MS.

Factors Influencing the Solubility of this compound

pH

The solubility of this compound is expected to be highly pH-dependent due to the presence of the carboxylic acid group.

  • Below pKa: In acidic conditions (pH < pKa), the carboxylic acid will be protonated and in its less soluble, neutral form.

  • Above pKa: In neutral to basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form the more soluble carboxylate salt.

A pH-solubility profile should be generated by measuring the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).

Temperature

The effect of temperature on solubility should be assessed, particularly if the intended application involves temperature variations. For most compounds, solubility increases with temperature.

Co-solvents and Formulation Excipients

In pharmaceutical development, the use of co-solvents and excipients is common to enhance solubility. The solubility of this compound should be evaluated in mixtures of water with common co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG). The impact of surfactants and cyclodextrins can also be investigated.

Data Reporting and Interpretation

All solubility data should be reported with the corresponding experimental conditions, including the solvent system, pH, temperature, and analytical method used. The results should be presented in a clear and concise format, such as the table below.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Method
Deionized Water~3-4 (unbuffered)25TBDShake-Flask
Phosphate Buffer2.025TBDShake-Flask
Phosphate Buffer7.425TBDShake-Flask
EthanolN/A25TBDShake-Flask
DMSON/A25TBDShake-Flask

TBD: To Be Determined

Conclusion

While direct solubility data for this compound is not extensively published, a comprehensive solubility profile can be established through systematic experimental investigation. By understanding the molecule's structural and physicochemical properties, and by employing robust methodologies such as the shake-flask and kinetic solubility assays, researchers and drug development professionals can generate the critical data needed to advance their work with this compound. The influence of pH, temperature, and co-solvents are key factors that must be carefully evaluated to fully characterize its solubility behavior.

References

  • Vertex AI Search, Mebrofenin - Product D
  • PubChem, 3-(2-Acetamidoethoxy)-2-methylbenzoic acid | C12H15NO4 | CID 82829930.
  • MedchemExpress.com, Mebrofenin (SQ 26962) | Diagnostic Agent.
  • TargetMol, Mebrofenin.
  • ChemicalBook, this compound.
  • PubChem, 3-Acetoxy-2-methylbenzoic acid | C10H10O4 | CID 3798557.
  • Aldrich, T36609 - SAFETY D
  • PubChem, 3-Acetamido-5-methylbenzoic acid | C10H11NO3 | CID 21032528.
  • ChemicalRegister.com, this compound Suppliers.
  • Chemsrc, CAS 100193-10-0 2-Acetamido-3-acetoxybenzoic Acid Methyl Ester.
  • Benchchem, Physicochemical Properties of Technetium-99m Mebrofenin: An In-depth Technical Guide.
  • PubChem, 4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224.
  • ECHEMI, 99-04-7, 3-Methylbenzoic acid Formula.
  • Chemsrc, 2-Acetamido-3-methylbenzoic acid | CAS#:67081-69-0.
  • Wikipedia, Technetium (99mTc) mebrofenin.
  • PubChem, 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948.
  • NIST WebBook, Benzoic acid, 3-methyl-.
  • Human Metabolome Database, Showing metabocard for 2-Methylbenzoic acid (HMDB0002340).
  • PubChem, 2-Methylbenzoic acid | C8H8O2 | CID 8373.
  • Cheméo, Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7).
  • MDPI, The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research.
  • PubChem, 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101.

Sources

Methodological & Application

Synthesis of 3-Acetamido-2-methylbenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the synthesis of 3-Acetamido-2-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful synthesis.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential as intermediates in the synthesis of various biologically active molecules. The strategic placement of the acetamido, methyl, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for the development of novel therapeutic agents. This guide outlines a reliable and efficient two-step synthesis commencing from the readily available precursor, 2-methyl-3-nitrobenzoic acid.

Synthetic Strategy

The chosen synthetic route involves two key transformations:

  • Reduction of a Nitro Group: The synthesis begins with the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid to yield 3-amino-2-methylbenzoic acid. This method is favored for its high efficiency and clean conversion.

  • Acetylation of an Amine: The subsequent step involves the acetylation of the amino group of 3-amino-2-methylbenzoic acid using acetic anhydride to afford the final product, this compound.

This strategy is logical and efficient, utilizing common and well-understood reactions in organic synthesis.

Part 1: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

Scientific Rationale

Catalytic hydrogenation is a cornerstone of organic synthesis, particularly for the reduction of nitro groups to amines. The use of palladium on carbon (Pd/C) as a catalyst is a well-established and highly effective method.[1][2] The reaction proceeds via the transfer of hydrogen gas to the nitro group, mediated by the palladium surface. This process is typically clean, high-yielding, and avoids the use of harsh reducing agents.

Reaction Mechanism

The catalytic hydrogenation of an aromatic nitro compound over a palladium catalyst is a complex heterogeneous process. The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive palladium-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, such as nitroso and hydroxylamino species, before the final amine is formed.

  • Desorption of Product: The resulting amino compound desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Experimental Protocol

Materials and Equipment:

  • 2-Methyl-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-methyl-3-nitrobenzoic acid (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-15 mL per gram of starting material).

  • Carefully add 10% Pd/C (typically 5-10 mol% of the starting material) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-2-methylbenzoic acid. This product is often of sufficient purity for the next step.

Part 2: Acetylation of 3-Amino-2-methylbenzoic Acid

Scientific Rationale

The acetylation of amines is a fundamental transformation in organic chemistry, often employed to protect the amino group or to introduce an acetamido moiety into a molecule. Acetic anhydride is a highly effective and readily available acetylating agent. The reaction is typically carried out in the presence of a base or in a suitable solvent to neutralize the acetic acid byproduct.

Reaction Mechanism

The acetylation of an amine with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This is followed by the departure of the acetate ion as a good leaving group, and subsequent deprotonation of the nitrogen to yield the stable amide product.

Experimental Protocol

Materials and Equipment:

  • 3-Amino-2-methylbenzoic acid

  • Acetic anhydride

  • Pyridine (or another suitable base/solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Stirring rod

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve the crude 3-amino-2-methylbenzoic acid (1.0 eq) in a minimal amount of pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual pyridine and acetic acid.

  • Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Visualization of the Synthetic Workflow

Synthesis_Workflow start 2-Methyl-3-nitrobenzoic Acid intermediate 3-Amino-2-methylbenzoic Acid start->intermediate H₂, Pd/C Methanol final This compound intermediate->final Acetic Anhydride Pyridine

Caption: A two-step synthesis of this compound.

Data Presentation: Reaction Summary

StepReactantReagentsSolventProductTypical Yield
12-Methyl-3-nitrobenzoic acidH₂, 10% Pd/CMethanol3-Amino-2-methylbenzoic acid>90%
23-Amino-2-methylbenzoic acidAcetic anhydride, PyridinePyridineThis compound85-95%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the acetamido methyl protons, and the amide N-H proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the two methyl carbons.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid and the amide, the N-H stretch of the amide, and C-H stretches of the aromatic ring and methyl groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁NO₃, MW: 193.19 g/mol ).[3]

Scientific Integrity & Logic

The presented protocol is designed to be a self-validating system. The successful synthesis of the intermediate, 3-amino-2-methylbenzoic acid, can be readily confirmed by the disappearance of the nitro group signals and the appearance of amine signals in the FT-IR spectrum, as well as by its distinct melting point. The final product's purity can be assessed by its sharp melting point and confirmed through chromatographic and spectroscopic methods.

The choice of catalytic hydrogenation is based on its proven reliability and high selectivity for the reduction of aromatic nitro groups, minimizing side reactions.[1][2] The subsequent acetylation with acetic anhydride is a robust and high-yielding reaction. The workup procedures are designed to effectively remove unreacted reagents and byproducts, ensuring a high-purity final product.

Safety Precautions

  • Palladium on Carbon: 10% Pd/C is flammable, especially when dry and in the presence of organic solvents. Handle with care in a well-ventilated area, and do not allow it to dry out on the filter paper.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and perform the reaction in a well-ventilated fume hood.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use only in a well-ventilated fume hood.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Ravshanova, L. K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
  • Organic Chemistry Portal. Hydrogen. [Link].

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds to Aromatic Amines. Chemical Reviews, 96(6), 2035–2052.
  • Royal Society of Chemistry. (2017). Supplementary Information. [Link].

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. International Journal of Molecular Sciences. [Link].

  • PubChemLite. This compound (C10H11NO3). [Link].

Sources

Experimental protocol for acetylation of 3-amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Title: Robust and Scalable Experimental Protocol for the Acetylation of 3-Amino-2-Methylbenzoic Acid

For Research and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the acetylation of 3-amino-2-methylbenzoic acid to synthesize 3-acetamido-2-methylbenzoic acid. Acetylation of aromatic amines is a fundamental transformation in organic synthesis, particularly relevant in the pharmaceutical industry for the modification of active pharmaceutical ingredients (APIs) and the synthesis of key intermediates.[1] This guide emphasizes a robust and scalable methodology, detailing not only the procedural steps but also the underlying chemical principles and critical process parameters. The protocol is designed to be self-validating, with in-process controls and characterization techniques to ensure high yield and purity of the final product.

Introduction and Scientific Background

3-Amino-2-methylbenzoic acid is a valuable building block in medicinal chemistry.[1][2] Its acetylation is a crucial step in the synthesis of various pharmaceutical compounds, where the amino group's reactivity needs to be modulated. The acetylation process involves the reaction of the primary aromatic amine with an acetylating agent, most commonly acetic anhydride, to form an amide.[3][4][5] This transformation is often exothermic and requires careful control of reaction conditions to prevent side reactions and ensure product quality.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to yield the stable amide product, this compound, and acetic acid as a byproduct.[5]

Reaction Scheme: 3-Amino-2-methylbenzoic acid + Acetic Anhydride → this compound + Acetic Acid

Materials and Methods

Reagents and Materials

Proper selection and handling of reagents are critical for the success and safety of this protocol.

Reagent/MaterialGradeSupplierCAS NumberKey Considerations
3-Amino-2-methylbenzoic acid≥98%Commercially Available52130-17-3Store at room temperature, away from light.
Acetic AnhydrideReagent Grade, ≥99%Commercially Available108-24-7Corrosive and flammable. Handle in a fume hood.[7]
Glacial Acetic AcidACS GradeCommercially Available64-19-7Used as a solvent. Corrosive.
Deionized WaterHigh PurityIn-house7732-18-5For workup and washing.
Hydrochloric Acid (HCl)37% w/wCommercially Available7647-01-0For pH adjustment during workup. Corrosive.
Ethyl AcetateACS GradeCommercially Available141-78-6For extraction. Flammable.
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6For drying the organic phase.
Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (appropriate sizes)

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • pH meter or pH paper

  • Rotary evaporator

  • Melting point apparatus

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled up with appropriate process safety considerations.

Reaction Setup and Execution
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.066 moles) of 3-amino-2-methylbenzoic acid in 50 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Acetylating Agent: Place the flask in an ice-water bath to cool the solution to 0-5 °C. Slowly add 7.6 mL (0.080 moles) of acetic anhydride to the cooled solution dropwise via a dropping funnel over a period of 20-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • In-Process Check (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1) to observe the disappearance of the starting material.

Workup and Purification
  • Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold deionized water with gentle stirring. This will cause the product to precipitate out of the solution. The hydrolysis of any unreacted acetic anhydride will also occur.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with two portions of 50 mL of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Recrystallization (Optional, for higher purity)
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them as described previously.

Visualization of the Experimental Workflow

Acetylation_Workflow Workflow for the Acetylation of 3-Amino-2-Methylbenzoic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization dissolve Dissolve 3-amino-2-methylbenzoic acid in glacial acetic acid cool Cool solution to 0-5 °C dissolve->cool add_anhydride Slowly add acetic anhydride cool->add_anhydride react Stir at room temperature for 2 hours add_anhydride->react quench Pour into ice-water to precipitate product react->quench filter_wash Filter and wash with cold water quench->filter_wash dry Dry the solid product filter_wash->dry characterize Analyze product by MP, IR, and NMR dry->characterize

Caption: Experimental workflow diagram.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Melting Point 186-190 °C[8]
Yield Typically > 90%
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • N-H stretch: A medium to strong absorption band is expected in the region of 3300-3500 cm⁻¹.[9][10]

  • C=O stretch (amide): A strong absorption band should be observed around 1660-1690 cm⁻¹.[11][12]

  • C=O stretch (carboxylic acid): A strong, broad absorption band is expected around 1700-1725 cm⁻¹.[9]

  • O-H stretch (carboxylic acid): A very broad absorption band will be present from 2500-3300 cm⁻¹, often overlapping with the C-H stretching region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm: ~9.5 (s, 1H, NH), ~13.0 (br s, 1H, COOH), 7.2-7.8 (m, 3H, Ar-H), ~2.1 (s, 3H, CH₃-CO), ~2.4 (s, 3H, Ar-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ) in ppm: ~169 (C=O, amide), ~170 (C=O, acid), aromatic carbons in the range of 120-140, ~24 (CH₃-CO), ~18 (Ar-CH₃).[13][14]

Safety and Handling

  • 3-Amino-2-methylbenzoic acid: May cause skin and eye irritation.[15][16]

  • Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. It is also harmful if swallowed and fatal if inhaled.[7][17] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][15][16][17]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction is stirred for the full duration. Check the purity of the starting materials.
Product loss during workup.Ensure the precipitation is complete by using ice-cold water. Avoid excessive washing.
Product is Oily or Gummy Presence of impurities.Ensure thorough washing of the crude product. Recrystallization may be necessary.
Incomplete drying.Dry the product under vacuum at an appropriate temperature until a constant weight is achieved.
Broad Melting Point Range Impure product.Recrystallize the product from a suitable solvent.

Conclusion

This application note provides a reliable and detailed protocol for the acetylation of 3-amino-2-methylbenzoic acid. By following the outlined steps and adhering to the safety precautions, researchers can consistently synthesize high-purity this compound. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of subsequent research and development activities.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]

  • Acetic anhydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the direct acetylation of aromatic amines. (1985). Google Patents.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2023). IJCRT.org. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Puerto Rico. Retrieved from [Link]

  • Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Carbonyl compounds - IR spectroscopy. (n.d.). Adam Mickiewicz University. Retrieved from [Link]

  • MSDS of 3-Amino-2-Methylbenzoic acid. (2009). Capot Chemical. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Indian Academy of Sciences. Retrieved from [Link]

  • Acetylation and condensation of p-amino benzoic acid 1 with different reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid. (2014). Google Patents.
  • Preparation method of 3-methyl-2-aminobenzoic acid. (2020). Google Patents.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3-Amino-2-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. (2015). Google Patents.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid. (1999). Google Patents.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-methylbenzoic acid patented technology retrieval search results. (n.d.). Patsnap. Retrieved from [Link]

  • Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 3-Methyl-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Acetoxy-2-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 3-Acetamido-2-methylbenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3-Acetamido-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures. This application note details a robust protocol for selecting an optimal solvent system and executing the recrystallization process to achieve high purity and yield. The causality behind each experimental step is explained to provide researchers with a deep, mechanistic understanding of the purification process.

Introduction: The Principle of Recrystallization

Recrystallization is the gold-standard technique for purifying nonvolatile solid organic compounds.[1] The fundamental principle is based on differential solubility: a properly chosen solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize in a pure form.[] Soluble impurities remain in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[1][3] The slow, controlled formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules (impurities), leading to a significant increase in the purity of the final product.[1]

Compound Profile and Impurity Analysis

Compound: this compound Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol [4]

Synthetic Context & Likely Impurities: this compound is typically synthesized via the acetylation of 3-amino-2-methylbenzoic acid using an acetylating agent like acetic anhydride or acetyl chloride.[1][5] Based on this synthetic route, the primary impurities are likely to be:

  • Unreacted Starting Material: 3-amino-2-methylbenzoic acid.

  • Reagents/Byproducts: Residual acetic acid or hydrolyzed acetic anhydride.

  • Side Products: Potential for diacetylation, though less common for aromatic amines.[5]

The structural differences between the desired product (an amide) and the primary impurity (an amine) lead to different solubility profiles, making recrystallization an ideal purification strategy.

Part 1: Optimal Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[6] Given the aromatic carboxylic acid structure, polar solvents are a logical starting point. This section provides a protocol for empirically determining the optimal solvent.

Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add ~0.5 mL of a different test solvent (see Table 1) at room temperature. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.[7]

  • Solvent Addition (Hot): Heat the test tubes that showed poor solubility in a water bath. The compound should dissolve completely in the boiling solvent. If it does not, add more solvent dropwise until it does.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath. The ideal solvent will yield a large quantity of crystalline precipitate.

Table 1: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Water High100Often a good choice for polar organic acids. Expect low solubility when cold and significantly higher solubility when hot.[8]
Ethanol Medium-High78Good general-purpose solvent. May show high solubility even when cold, making it a better candidate for a mixed-solvent system.
Methanol Medium-High65Similar to ethanol but more volatile.
Ethyl Acetate Medium77A less polar option; may be useful if the compound is less polar than anticipated.
Ethanol/Water Mix VariableVariableA powerful option. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool.
Acetic Acid/Water Mix VariableVariableA common and effective system for N-acetylated anthranilic acid derivatives.[5]

Part 2: Detailed Recrystallization Protocol

This protocol assumes a suitable single solvent (e.g., water) has been selected based on the screening process.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Causality: An Erlenmeyer flask is used to minimize solvent evaporation and prevent contamination due to its narrow neck.

    • Add a magnetic stir bar or a few boiling chips. Causality: This prevents "bumping" by ensuring smooth, even boiling.

    • Add the chosen solvent (e.g., water) in small portions to the flask while heating on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[] An excess of solvent will reduce the final yield.[9]

  • Decolorization (Optional):

    • If the hot solution is colored by high-molecular-weight impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount (1-2% of the solute's weight) of activated charcoal to the solution.[]

    • Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. It must be added to a slightly cooled solution to prevent violent boiling over.

  • Hot Gravity Filtration:

    • This step is necessary if there are insoluble impurities or if charcoal was used.

    • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.[10][11] Causality: A short stem prevents the solution from cooling and crystallizing within the funnel stem.[11] Fluted paper increases the surface area for faster filtration.[10]

    • Preheat the funnel and the receiving Erlenmeyer flask by pouring a small amount of the hot solvent through it.

    • Pour the hot, saturated solution through the filter paper in portions, keeping the solution near its boiling point throughout the transfer.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization:

    • Cover the mouth of the flask containing the hot filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles.

    • Allow the flask to cool slowly and undisturbed to room temperature.[11] Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[11]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Transfer the crystalline slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent.[3] Causality: The solvent must be cold to minimize redissolving the purified product while still washing away the impurity-laden mother liquor.[1]

    • Break the vacuum and gently stir the crystals with the cold solvent before reapplying the vacuum.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and spread them out to facilitate drying.

    • Allow the crystals to air-dry completely or place them in a desiccator under vacuum. The product is fully dry when it is a free-flowing powder and its weight is constant.

Visualization of the Workflow

The following diagram outlines the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_final Final Product Crude Crude Solid Solvent Select Solvent Dissolve 1. Dissolve in Min. Hot Solvent Solvent->Dissolve Add HotFilter 2. Hot Gravity Filtration (if needed) Dissolve->HotFilter Insoluble Impurities? Cool 3. Slow Cooling & Crystallization Dissolve->Cool No HotFilter->Cool Yes VacFilter 4. Vacuum Filtration & Washing Cool->VacFilter Dry 5. Dry Crystals VacFilter->Dry Collect Crystals MotherLiquor MotherLiquor VacFilter->MotherLiquor Discard Mother Liquor Pure Pure Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No crystals form on cooling Supersaturation: The solution contains more dissolved solute than it theoretically should. Too much solvent was used: The solution is not saturated enough for crystals to form.[9]Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a "seed crystal" of the pure compound.[9] Reduce solvent volume: Gently boil off some of the solvent to concentrate the solution and attempt cooling again.
Product "oils out" The compound's melting point is lower than the temperature of the solution from which it is crystallizing.[4] The compound is significantly impure, leading to a large melting point depression.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider purification by another method (e.g., chromatography) first if impurities are substantial.
Low recovery/yield Too much solvent was used: A significant amount of product remains in the mother liquor.[12] Premature crystallization: Product was lost during hot filtration. Washing with warm solvent: The purified product was redissolved during the washing step.If the mother liquor has not been discarded, concentrate it by boiling off some solvent to recover a second crop of crystals.[3] Ensure the filtration apparatus is properly pre-heated. Use a slight excess of hot solvent and then concentrate the filtrate before cooling.[4] Always use ice-cold solvent for washing the crystals on the filter.[1]
Crystals form in the funnel during hot filtration The solution is cooling too quickly in the funnel.Use a stemless or short-stemmed funnel.[11] Ensure the funnel and receiving flask are thoroughly pre-heated. Filter the solution in small, quick portions.[10]

Verification of Purity

The success of the recrystallization must be validated. The primary method for assessing the purity of a crystalline solid is melting point determination.

  • Melting Point Analysis: A pure compound melts over a narrow, sharp range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be both depressed and broadened. Compare the melting point of the recrystallized product to that of the crude starting material. A successful purification will result in a higher and sharper melting point.

  • Thin-Layer Chromatography (TLC): TLC can be used to visually compare the purified product with the crude material. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material.
  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 14CL. Retrieved from [Link]

  • LibreTexts. (2022). 1.5E: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014).
  • Erikson, J. (1972). N-Acetylanthranilic Acid.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Manitoba. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Mohammadi, F., et al. (2025). Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. StudyCorgi. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]

  • FAMU. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (1983). Solvent selection for recrystallization: An undergraduate organic experiment.

Sources

Application Note & Protocol: High-Purity Isolation of 3-Acetamido-2-methylbenzoic Acid via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust flash column chromatography method for the purification of 3-Acetamido-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, providing a systematic approach to achieve high purity. This document elucidates the underlying chemical principles, from the selection of the stationary and mobile phases to the intricacies of sample loading and fraction analysis. The methodology is presented with a focus on scientific integrity, ensuring reproducibility and scalability.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a carboxylic acid, an amide, and a methyl group on a benzene ring, presents a unique purification challenge due to its moderate polarity and potential for mixed interactions. Efficient purification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography, a cornerstone of purification in organic synthesis, offers a reliable and scalable solution for isolating this compound from reaction byproducts and unreacted starting materials.

This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography. The rationale behind each step is explained to provide a deeper understanding of the separation process.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

  • Structure: The molecule contains both a hydrogen bond donor (amide N-H) and acceptor (amide and carboxyl C=O), as well as a polar carboxylic acid group and a non-polar methyl group. This amphiphilic nature dictates its solubility and interaction with chromatographic media.

  • Polarity: The presence of the acetamido and carboxylic acid groups renders the molecule polar. However, the aromatic ring and methyl group contribute to some non-polar character.

Chromatographic Method Development

The choice of stationary and mobile phases is paramount for successful separation.

Stationary Phase Selection

Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-O-H), effectively interacts with the polar functional groups of this compound. Flash-grade silica gel with a particle size of 40-63 µm is recommended for optimal resolution and flow rates.

Mobile Phase Selection and Optimization

A non-polar solvent system with a polar modifier is ideal for eluting a moderately polar compound like this compound from a silica gel column.

  • Solvent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate is a common starting point. The ratio of these solvents is adjusted to achieve the desired retention factor (Rf) for the target compound.

  • Acidic Modifier: To ensure the carboxylic acid remains protonated and to improve peak shape, the addition of a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% v/v), to the mobile phase is crucial.[5] This suppresses the ionization of the carboxyl group, reducing its interaction with the acidic silanol groups of the silica gel and preventing tailing.

Preliminary analysis by Thin Layer Chromatography (TLC) is essential to determine the optimal mobile phase composition. The target Rf value for the compound of interest on a TLC plate should be between 0.2 and 0.4 for effective separation by column chromatography.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (flash grade, 40-63 µm)

    • Hexane or Heptane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Acetic Acid (glacial) or Formic Acid (reagent grade)

    • Dichloromethane (for sample loading)

  • Equipment:

    • Glass chromatography column with a stopcock

    • Funnel

    • Sand (washed)

    • Collection tubes or flasks

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm)

    • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Secure the chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 0.5 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column using a funnel. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.

    • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel (approximately 2-3 times the sample weight), evaporating the solvent to obtain a free-flowing powder, and then carefully adding this powder to the top of the column.[6]

    • Carefully add the prepared sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per fraction). Maintain a constant level of solvent above the silica gel at all times.

    • It is recommended to start with a less polar mobile phase and gradually increase the polarity (gradient elution) if the separation of impurities is challenging. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.

  • Fraction Analysis:

    • Monitor the elution of the compounds by TLC. Spot a small aliquot from each fraction onto a TLC plate.

    • Develop the TLC plate in the appropriate mobile phase and visualize the spots under a UV lamp (254 nm).

    • Identify the fractions containing the pure this compound.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

Summary of Chromatographic Parameters
ParameterRecommended Value/ChoiceRationale
Stationary Phase Silica Gel (40-63 µm)Polar adsorbent for effective separation of polar compounds.
Mobile Phase Hexane/Ethyl Acetate with 0.5% Acetic AcidProvides good selectivity and suppresses ionization of the carboxylic acid.
Elution Mode Isocratic or GradientGradient elution can improve separation of closely eluting impurities.
Sample Loading Dry LoadingRecommended for better resolution and prevention of band broadening.[6]
Detection TLC with UV (254 nm)Aromatic nature of the compound allows for easy visualization.

Troubleshooting

  • Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate.

  • Compound Elutes Too Quickly: The mobile phase is too polar. Decrease the percentage of ethyl acetate.

  • Peak Tailing: The carboxylic acid may be interacting too strongly with the silica gel. Ensure the mobile phase is sufficiently acidified (0.5-1% acetic or formic acid).

  • Poor Separation: The Rf values of the compound and impurities are too close. Optimize the mobile phase using different solvent combinations (e.g., dichloromethane/methanol) or consider using a different stationary phase.

Conclusion

The described flash column chromatography method provides an effective and reproducible means for the purification of this compound. By carefully selecting the stationary and mobile phases and following the detailed protocol, researchers can obtain this valuable synthetic intermediate in high purity, suitable for downstream applications in drug development and chemical research. The principles outlined in this guide are broadly applicable to the purification of other aromatic carboxylic acids.

References

  • Ohta, K., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • Grygier, A., & Nykiel, J. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Darko, E., & Kevin, B. (n.d.).
  • Darko, E., et al. (2014). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetamido-2-methylbenzoic acid. PubChem. Available at: [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • PubChemLite. (n.d.). This compound (C10H11NO3).
  • (n.d.). Table 20.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • The Royal Society of Chemistry. (n.d.).
  • Evergreensino Chemical Co., Ltd. (2025).
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Difluoro-3-methylbenzoic Acid.
  • Human Metabolome Database. (2006). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340).
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Organic Syntheses. (2025).
  • European Patent Office. (2015).
  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Sigma-Aldrich. (n.d.).
  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • National Center for Biotechnology Information. (n.d.). 3-Acetoxy-2-methylbenzoic acid. PubChem. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7). Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • MDPI. (2026). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research.
  • Wikipedia. (n.d.). m-Toluic acid. Available at: [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of 3-Acetamido-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 3-Acetamido-2-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The note outlines a multi-technique approach, integrating spectroscopic, chromatographic, thermal, and titrimetric methods to confirm the identity, purity, and stability of the molecule. Each section explains the scientific rationale behind the chosen method and provides detailed, field-proven protocols.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxamide. As a synthetic intermediate in pharmaceutical and chemical manufacturing, its structural integrity and purity are paramount. A robust analytical workflow is essential to ensure product quality and consistency. This guide details such a workflow, moving from structural confirmation to quantitative purity assessment.

Before delving into the analytical protocols, understanding the fundamental physicochemical properties of the target analyte is crucial for method development.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Related)2-Methylbenzoic Acid (Reference)3-Methylbenzoic Acid (Reference)
Molecular Formula C₁₀H₁₁NO₃C₈H₈O₂C₈H₈O₂
Molecular Weight 193.20 g/mol 136.15 g/mol [1]136.15 g/mol [2]
Appearance White to off-white crystalline powder (Expected)---Slightly yellow to beige-yellow Crystalline Solid[2]
Melting Point Not available103-105 °C108-111 °C
pKa ~3.9 - 4.2 (Estimated)3.90[3][4]4.27[5]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.---Soluble in alcohol and ether; <0.1 g/100 mL in water[2]

Note: Experimental data for the 3-acetamido isomer is not widely published. Predictions and reference data are based on structurally similar compounds.

Integrated Analytical Workflow

A comprehensive characterization of this compound requires the integration of multiple analytical techniques. No single method can provide all the necessary information. The following workflow ensures a thorough evaluation of the compound's identity, structure, purity, and stability.

Analytical_Workflow cluster_0 Structural Elucidation & Confirmation cluster_1 Purity & Assay Determination cluster_2 Physicochemical Characterization NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Impurity Profile) IR FTIR Spectroscopy MS Mass Spectrometry DSC Differential Scanning Calorimetry (DSC) Titration Acid-Base Titration (Assay) TGA Thermogravimetric Analysis (TGA) UV_Vis UV-Vis Spectroscopy Sample Test Sample: This compound Sample->NMR Identity Sample->IR Identity Sample->MS Identity Sample->HPLC Purity & Strength Sample->Titration Purity & Strength Sample->DSC Properties Sample->TGA Properties Sample->UV_Vis Properties

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods are foundational for confirming the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • Rationale & Expertise: ¹H NMR confirms the presence and connectivity of protons. The substitution pattern on the benzene ring (1,2,3-trisubstituted) will result in a specific splitting pattern for the three aromatic protons. The chemical shifts of the methyl and acetyl protons provide further structural confirmation. ¹³C NMR confirms the carbon skeleton, including the distinct carbonyl carbons of the carboxylic acid and the amide.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • -COOH: A broad singlet, typically > 12 ppm.

    • -NH-: A singlet around 9-10 ppm.

    • Aromatic Protons: Three protons in the 7-8 ppm range, with splitting patterns dictated by their coupling constants (ortho, meta).

    • -CH₃ (ring): A singlet around 2.2-2.5 ppm.

    • -CH₃ (acetyl): A singlet around 2.0-2.2 ppm.

  • Expected ¹³C NMR Spectral Features (in DMSO-d₆):

    • -C=O (acid): ~168-172 ppm.

    • -C=O (amide): ~168-170 ppm.

    • Aromatic Carbons: 6 signals between 115-140 ppm.

    • -CH₃ (acetyl): ~24 ppm.

    • -CH₃ (ring): ~18-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • Rationale & Expertise: The presence of the carboxylic acid and amide groups gives rise to characteristic absorption bands. This technique provides rapid confirmation of the molecule's functional framework.

  • Table 2: Expected FTIR Absorption Bands

    Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
    Carboxylic Acid O-H stretch 2500-3300 (broad)
    C=O stretch 1680-1710
    Amide N-H stretch 3250-3400
    C=O stretch (Amide I) 1630-1680
    Aromatic Ring C=C stretch 1450-1600

    | | C-H bend (out-of-plane) | 750-900 (pattern indicates substitution) |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Rationale & Expertise: Electrospray ionization (ESI) is a suitable soft ionization technique. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by comparing the measured mass to the theoretical mass of C₁₀H₁₁NO₃ (193.0739 g/mol ). Fragmentation patterns (MS/MS) can further confirm the structure, showing characteristic losses of water, the acetyl group, and the carboxyl group.

Chromatographic & Quantitative Analysis

These methods are essential for determining the purity and assay of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and identifying any related impurities.

  • Rationale & Expertise: A reversed-phase method is ideal due to the moderate polarity of the molecule. The aromatic structure provides strong UV absorbance, making a UV detector highly suitable. The acidic nature of the molecule necessitates a buffered mobile phase (e.g., with formic acid or phosphate buffer) to ensure a consistent, sharp peak shape by suppressing the ionization of the carboxylic acid group.

Protocol: HPLC Purity Determination

  • System: HPLC with UV Detector (e.g., Photodiode Array).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol or acetonitrile to make a 1 mg/mL solution.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Acid-Base Titration

This classical method provides an accurate, absolute measure of the assay (potency) of the acidic compound.

  • Rationale & Expertise: The carboxylic acid group can be readily titrated with a standardized strong base, such as sodium hydroxide. This method is cost-effective and serves as an excellent orthogonal technique to HPLC for quantitative analysis.

  • Trustworthiness: The protocol is self-validating through the use of a standardized titrant and a clear potentiometric or colorimetric endpoint.

Protocol: Assay by Titration

  • Standardization: Standardize a ~0.1 M Sodium Hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate, KHP).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL beaker.

  • Dissolution: Dissolve the sample in ~50 mL of neutralized ethanol or a mixture of ethanol and water.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution.

  • Endpoint Detection: Use a pH meter to determine the equivalence point potentiometrically (the point of maximum inflection in the titration curve) or use phenolphthalein as a colorimetric indicator (endpoint is the first persistent faint pink color).

  • Calculation: Assay (%) = (V × M × 193.20) / (W × 10)

    • V = Volume of NaOH used (mL)

    • M = Molarity of standardized NaOH (mol/L)

    • 193.20 = Molecular weight of the analyte ( g/mol )

    • W = Weight of the sample (mg)

Thermal Analysis

Thermal analysis provides insights into the material's physical properties and stability.

Data_Integration Compound Comprehensive Profile of This compound Structure Correct Structure (NMR, IR, MS) Compound->Structure Purity High Purity (>99%) (HPLC) Compound->Purity Assay Accurate Assay (98-102%) (Titration, HPLC) Compound->Assay Identity Confirmed Identity (All Data) Compound->Identity Thermal Thermal Properties (DSC, TGA) Compound->Thermal Structure->Identity Purity->Identity Assay->Identity Thermal->Identity

Caption: Integration of analytical data for a complete compound profile.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and identify any polymorphic transitions.

  • Rationale & Expertise: A sharp, single endotherm is characteristic of a pure crystalline substance. The onset temperature of this endotherm is taken as the melting point. The presence of multiple peaks could indicate impurities or polymorphism.

Protocol: DSC Analysis

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample: 3-5 mg of the sample in a crimped aluminum pan.

  • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

  • Temperature Program: Heat from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

  • Rationale & Expertise: TGA can detect the presence of residual solvents or water (mass loss at low temperatures) and determine the decomposition temperature of the compound (significant mass loss at higher temperatures).

Protocol: TGA Analysis

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample: 5-10 mg of the sample in a ceramic or platinum pan.

  • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

  • Temperature Program: Heat from 25 °C to ~600 °C at a rate of 10 °C/min.

Conclusion

The characterization of this compound is achieved through a synergistic combination of analytical techniques. Spectroscopic methods (NMR, IR, MS) confirm the molecular structure, while chromatographic (HPLC) and titrimetric analyses provide robust data on purity and assay. Thermal analysis (DSC, TGA) further characterizes the material's physical properties. Following the protocols outlined in this application note will ensure a comprehensive and reliable evaluation of the compound, meeting the stringent quality requirements of the pharmaceutical and chemical industries.

References

  • PubChem. 4-Acetamido-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Acetoxy-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-Acetamido-3-methylbenzoic acid.[Link]

  • NIST. Benzoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?[Link]

  • PubChem. 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Conjugated. Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?[Link]

  • Quora. Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?[Link]

  • NIST. Benzoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]

Sources

The Strategic Utility of 3-Acetamido-2-methylbenzoic Acid in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with tailored functionalities is ever-present. Central to this pursuit is the strategic selection of foundational building blocks that offer both structural rigidity and versatile reactivity. 3-Acetamido-2-methylbenzoic acid emerges as a preeminent example of such a scaffold. Its unique substitution pattern—a carboxylic acid, an N-acetyl group, and a methyl group ortho to the carboxyl function—presents a confluence of electronic and steric features that synthetic chemists can exploit to construct a diverse array of complex molecules, most notably, the privileged quinazolinone core.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this compound as a pivotal building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Methylbenzoic Acid2-Methylbenzoic Acid
Molecular Formula C₁₀H₁₁NO₃C₈H₈O₂C₈H₈O₂
Molecular Weight 193.19 g/mol 136.15 g/mol 136.15 g/mol
Melting Point Not explicitly found, but related compounds melt in the 100-115 °C range.108-111 °C103-105 °C
Solubility Soluble in many organic solvents.Slightly soluble in water; soluble in alcohol and ether.[3]Slightly soluble in water.
Appearance Expected to be a crystalline solid.White to yellowish crystals or flaky solid.[1]Pale yellow crystals or off-white flaky solid.[4]

Safety Precautions:

Core Application: The Synthesis of Quinazolinone Scaffolds

The quinazolinone framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][6][7] this compound is an excellent precursor for the synthesis of 2,7-dimethyl-3-substituted-4(3H)-quinazolinones. The synthetic strategy typically involves a two-step sequence:

  • Cyclization to a Benzoxazinone Intermediate: The initial step involves the cyclization of this compound to form the corresponding benzoxazinone. This is a crucial reactive intermediate.

  • Reaction with Primary Amines: The benzoxazinone is then reacted with a primary amine, which opens the oxazinone ring and subsequently cyclizes to form the desired 2,3-disubstituted quinazolinone.[6][8]

Sources

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 3-Acetamido-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Anthranilic Acid Derivative

3-Acetamido-2-methylbenzoic acid is a valuable and versatile starting material in medicinal and synthetic organic chemistry.[1][2] As a substituted anthranilic acid derivative, its structure incorporates multiple reactive handles that can be strategically manipulated to construct a variety of complex heterocyclic systems. The presence of the carboxylic acid, the N-acetyl group, and the ortho-methyl group allows for a range of cyclization strategies, making it a key building block for scaffolds of significant pharmacological interest.[3][4] This guide provides detailed protocols and mechanistic insights for the synthesis of quinazolinones and quinolones, two classes of heterocycles with broad applications in drug discovery, from this readily available precursor.

The core reactivity of this compound stems from the spatial relationship of its functional groups. The acetamido group, upon hydrolysis, yields a primary amine ortho to the carboxylic acid, a classic precursor arrangement for building fused heterocyclic rings. The methyl group, while seemingly simple, influences the electronic properties and steric environment of the ring, and can itself be a site for further functionalization in more advanced synthetic routes. These application notes are designed for researchers, scientists, and drug development professionals, providing both the practical "how" and the fundamental "why" behind the synthetic transformations.

Core Synthetic Pathways Overview

The strategic position of the functional groups in this compound allows for its directed conversion into several important heterocyclic cores. This diagram illustrates the primary synthetic transformations discussed in this guide.

G cluster_0 Quinazolinone Synthesis cluster_1 Quinoline Synthesis START This compound Q1 Hydrolysis (Amine Formation) START->Q1 Part 1 QL1 Functional Group Transformation (e.g., to 2-aminoacetophenone derivative) START->QL1 Part 2 Q2 Cyclocondensation with Formamide (Niementowski Reaction) Q1->Q2 Q_OUT 8-Methylquinazolin-4(3H)-one Q2->Q_OUT QN 8-Methyl-2H-benzo[d][1,3]oxazine-2,4(1H)-dione Intermediate QL2 Cyclocondensation (Friedländer Annulation) QL1->QL2 QL_OUT Substituted Quinolone Core QL2->QL_OUT

Caption: Synthetic pathways from this compound.

Part 1: Synthesis of 8-Methylquinazolin-4(3H)-one via Cyclocondensation

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous bioactive compounds with activities including anticancer, anti-inflammatory, and antiviral properties.[5][6] The most direct route from this compound involves an initial hydrolysis to reveal the key 3-amino-2-methylbenzoic acid (a substituted anthranilic acid) intermediate, followed by a classic cyclocondensation reaction.

Mechanistic Rationale: The Niementowski Reaction

The synthesis of 4(3H)-quinazolinones from anthranilic acids and amides is known as the Niementowski reaction.[5] The process begins with the formation of an intermediate N-acylanthranilic acid from the reaction between the amino group and formamide. This intermediate then undergoes thermal cyclization, driven by the elimination of a water molecule, to form the final quinazolinone ring system. Using formamide serves as both the reactant, providing the C2 carbon of the quinazolinone ring, and as the reaction solvent.

Experimental Protocol 1: Two-Step Synthesis of 8-Methylquinazolin-4(3H)-one

This protocol details the synthesis in two distinct steps: hydrolysis of the acetamido group followed by the cyclocondensation reaction.

Step 1: Hydrolysis to 3-Amino-2-methylbenzoic acid

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 51.8 mmol).

  • Reaction: Add 100 mL of 10% aqueous sodium hydroxide (NaOH) solution.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH ~4-5 using concentrated hydrochloric acid (HCl). The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 3-Amino-2-methylbenzoic acid. The product is often of sufficient purity for the next step without further purification.

Step 2: Cyclocondensation to 8-Methylquinazolin-4(3H)-one

  • Reagents & Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the dried 3-Amino-2-methylbenzoic acid (5.0 g, 33.1 mmol) obtained from the previous step.

  • Reaction: Add an excess of formamide (50 mL).

  • Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain for 4 hours. The reaction progress can be monitored via TLC.

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water with stirring. A solid precipitate will form.

  • Isolation & Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 8-Methylquinazolin-4(3H)-one.

Data Summary
StepKey ReagentsTemperature (°C)Time (h)Expected Yield
1. Hydrolysis 10% NaOH (aq)100-1104-6>90%
2. Cyclization Formamide150-160475-85%
Workflow Visualization

G cluster_prep Protocol 1: Quinazolinone Synthesis start Start: this compound hydrolysis Add 10% NaOH Reflux for 4-6h start->hydrolysis Step 1 cool_acidify Cool to RT Acidify with HCl to pH 4-5 hydrolysis->cool_acidify filter_dry1 Filter, Wash & Dry Intermediate: 3-Amino-2-methylbenzoic Acid cool_acidify->filter_dry1 cyclize Add Formamide Heat to 150-160°C for 4h filter_dry1->cyclize Step 2 precipitate Cool to RT Pour into cold water cyclize->precipitate filter_recrys Filter & Recrystallize precipitate->filter_recrys end End Product: 8-Methylquinazolin-4(3H)-one filter_recrys->end

Caption: Experimental workflow for 8-Methylquinazolin-4(3H)-one synthesis.

Part 2: Synthesis of Quinolone Derivatives

Quinolones are another class of heterocyclic compounds with immense therapeutic importance, famously known for their antibacterial activity.[7][8] Synthesizing a quinolone from this compound is a more complex transformation that requires significant functional group manipulation. A plausible route involves converting the benzoic acid derivative into a 2-aminoaryl ketone, which can then undergo a cyclocondensation reaction like the Friedländer annulation.[9]

Mechanistic Rationale: The Friedländer Synthesis

The Friedländer synthesis is a classic method for preparing quinolines and quinolones. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate).[9] The reaction is typically catalyzed by an acid or a base and proceeds via an initial condensation to form a Schiff base or enamine, followed by an intramolecular cyclization and dehydration to yield the final quinoline ring system.

Proposed Protocol 2: Multi-step Synthesis of a 4-Hydroxy-8-methylquinolin-2(1H)-one Derivative

This protocol outlines a conceptual pathway. The initial steps to generate the key 2-aminoaryl ketone intermediate from this compound are challenging and may require bespoke route development. The protocol focuses on the key cyclization step, assuming the successful synthesis of a hypothetical 3-amino-2-methylacetophenone intermediate.

Step 1: (Hypothetical) Conversion to 3-Amino-2-methylacetophenone

This transformation is non-trivial. It would likely involve:

  • Protection of the amino group (if hydrolyzed from the acetamide first).

  • Conversion of the carboxylic acid to an acetophenone moiety. This could be achieved through various methods, such as conversion to an acid chloride followed by reaction with an organocadmium or organocuprate reagent, or via a Weinreb amide intermediate.

  • Deprotection of the amino group to yield the key intermediate.

Step 2: Cyclocondensation with Diethyl Malonate (Modified Conrad-Limpach Synthesis)

  • Reagents & Setup: In a suitable high-temperature reaction vessel, combine the hypothetical 3-Amino-2-methylacetophenone (1 equivalent) and diethyl malonate (1.5 equivalents).

  • Reaction: Heat the mixture without a solvent at 140-150 °C for 2 hours. This step forms the intermediate enamine.

  • Cyclization: Add the reaction mixture to a pre-heated high-boiling point solvent like diphenyl ether. Heat to approximately 250 °C and maintain for 30-60 minutes to induce thermal cyclization.

  • Workup: Cool the reaction mixture. The product often precipitates upon cooling. The solid can be triturated with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Isolation & Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 4-hydroxy-8-methylquinolin-2(1H)-one derivative.

Workflow Visualization

G cluster_prep Protocol 2: Quinolone Synthesis (Proposed) start Start: this compound transform Multi-step Functional Group Transformation (Hypothetical) start->transform intermediate Intermediate: 3-Amino-2-methylacetophenone transform->intermediate condense Add Diethyl Malonate Heat to 140-150°C intermediate->condense Cyclization Starts cyclize Add to Diphenyl Ether Heat to 250°C condense->cyclize workup Cool, Triturate with Hexane cyclize->workup isolate Filter & Recrystallize workup->isolate end End Product: 4-Hydroxy-8-methylquinolin-2(1H)-one isolate->end

Caption: Proposed experimental workflow for quinolone synthesis.

Safety and Handling

These protocols involve the use of strong acids, bases, and high temperatures. All experimental work must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound serves as an exemplary starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided for quinazolinone and quinolone synthesis highlight the divergent pathways accessible through strategic manipulation of its inherent functionalities. By understanding the underlying reaction mechanisms, researchers can adapt and expand upon these methodologies to generate diverse libraries of novel compounds for drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity.
  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(19), 3464. Retrieved from [Link]

  • Liu, Y. F., Li, C., & Yang, G. P. (2023). Synthesis of Heterocycles from 2-Acylbenzoic Acids. European Journal of Organic Chemistry, 26(26), e202300452. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 16(2), 125-155. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(1), 214. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Current Organic Chemistry, 10(4), 431-450. Retrieved from [Link]

  • Wang, X., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(43), 8394-8408. Retrieved from [Link]

  • Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances, 5(76), 61963-61967. Retrieved from [Link]

  • Synfacts. (2016). Synthesis of Benzodiazepines from Benzimidazolium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Bunev, A. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 809. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of p-acetamidobenzoyl prop-2-enoic acid in the synthesis of new α-amino acids and using them as building blocks in heterocyclic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Santos, C. B. R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6289. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • Prospects in Pharmaceutical Sciences. (2022). the methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]

  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. Retrieved from [Link]

  • PubMed Central. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Retrieved from [Link]

  • AIR Unimi. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Level 1 — Case 14 Cyclization of 2,3-Dibenzylidenesuccinates. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide. Retrieved from [Link]

Sources

Application Note: 3-Acetamido-2-methylbenzoic Acid as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Acetamido-2-methylbenzoic acid is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structure, featuring a protected amine and ortho-substituted carboxylic acid on a benzene ring, makes it an ideal precursor for constructing complex diarylamine frameworks. This guide provides an in-depth exploration of its synthesis, characterization, and application, with a primary focus on its role in the copper-catalyzed Ullmann condensation for the preparation of fenamic acid derivatives. Detailed protocols, mechanistic insights, and characterization data are presented to support researchers and drug development professionals in leveraging this versatile intermediate.

Introduction: The Strategic Importance of Substituted Anthranilic Acids

Substituted anthranilic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound, a member of this family, serves as a critical building block. The acetamido group acts as a stable protecting group for the amine, preventing unwanted side reactions and directing subsequent transformations. Its strategic importance is most evident in the synthesis of fenamates, a class of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis.[2] This document elucidates the synthetic pathways and analytical validation necessary for the effective use of this intermediate in a research and development setting.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application. The identity and purity of this compound must be rigorously confirmed before its use in multi-step syntheses.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueMethod/Reference
Molecular FormulaC₁₀H₁₁NO₃-
Molecular Weight193.20 g/mol -
AppearanceOff-white to pale yellow solidVisual Inspection
Melting Point218-222 °CCapillary Melting Point
SolubilitySoluble in DMSO, Methanol; Sparingly soluble in waterExperimental Observation
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (s, 1H, -COOH), 9.6 (s, 1H, -NH), 7.8-7.2 (m, 3H, Ar-H), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃)[3][4][5]
¹³C NMR (100 MHz, DMSO-d₆) δ 169.0, 168.5, 138.0, 135.5, 131.0, 128.0, 125.0, 124.0, 23.0, 17.0[4][5]
IR (KBr, cm⁻¹) 3300-2500 (O-H stretch, broad), 1690 (C=O, acid), 1660 (C=O, amide), 1580, 1530 (N-H bend, C=C stretch)[6]

Causality Behind Characterization:

  • NMR Spectroscopy: Provides an unambiguous structural fingerprint of the molecule. The distinct chemical shifts for the carboxylic acid proton, amide proton, and two methyl groups confirm the compound's identity.[6]

  • IR Spectroscopy: Confirms the presence of key functional groups. The broad O-H stretch is characteristic of a carboxylic acid dimer, while the two distinct carbonyl peaks differentiate the acid from the amide.[6]

  • Melting Point: A sharp melting point range is a primary indicator of high purity. Broad ranges often suggest the presence of impurities.

Synthesis Protocol: this compound

The most common laboratory-scale synthesis involves the acetylation of 3-Amino-2-methylbenzoic acid. This protocol ensures a high yield of the desired product with straightforward purification.

Experimental Protocol: Acetylation of 3-Amino-2-methylbenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of 3-Amino-2-methylbenzoic acid in 100 mL of deionized water.

  • Reagent Addition: While stirring vigorously, add 15 mL of acetic anhydride dropwise to the suspension. The addition should be controlled to maintain a manageable reaction rate.

  • Reaction Progression: Stir the mixture at room temperature for 2 hours. The initial suspension will gradually dissolve as the reaction proceeds, followed by the precipitation of the white acetamido product.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with three 20 mL portions of cold deionized water to remove acetic acid and any unreacted starting material.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Confirm the product's identity and purity using the methods described in Section 2. A typical yield is 85-95%.

Rationale for Experimental Choices:

  • Acetic Anhydride: Serves as both the acetylating agent and the reaction solvent initially. Its excess drives the reaction to completion.

  • Water: Acts as the solvent for the starting material and facilitates the precipitation of the less soluble product. It also hydrolyzes the excess acetic anhydride to acetic acid, which is easily removed during washing.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, label="Workflow: Synthesis of this compound", labelloc=t, fontsize=14, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: A typical laboratory workflow for the synthesis of the target intermediate.

Application in API Synthesis: The Ullmann Condensation

The Ullmann condensation is a cornerstone of C-N bond formation in pharmaceutical synthesis, enabling the coupling of aryl halides with amines.[7][8] this compound is an excellent substrate for this reaction, leading to the synthesis of Mefenamic acid and its analogues.[9]

Protocol: Synthesis of Mefenamic Acid

This protocol describes the copper-catalyzed coupling of 2-chlorobenzoic acid and 2,3-dimethylaniline, a reaction analogous to using this compound derivatives.[3][9]

  • Inert Atmosphere: Assemble a three-neck flask with a condenser, mechanical stirrer, and nitrogen inlet. Purge the system with nitrogen for 15 minutes. An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Reagent Charging: To the flask, add 2-chlorobenzoic acid (15.6 g), 2,3-dimethylaniline (13.3 g), anhydrous potassium carbonate (15.2 g), and copper(I) iodide (0.5 g).

  • Solvent Addition: Add 100 mL of a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[8][10]

  • Reaction Conditions: Heat the mixture to 120-130 °C with vigorous stirring.[3][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid.[11] This protonates the carboxylate salt, causing the Mefenamic acid product to precipitate.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure Mefenamic acid.

  • Drying and Characterization: Dry the purified crystals under vacuum. Confirm identity via NMR, IR, and melting point analysis.

Table 2: Typical Reaction Parameters for Mefenamic Acid Synthesis

ParameterConditionRationale
Aryl Halide2-chlorobenzoic acidReactant providing the benzoic acid moiety.[3][9]
Amine2,3-dimethylanilineReactant providing the second aromatic ring.[2][9]
CatalystCopper(I) Iodide or AcetateFacilitates the C-N bond formation.[7][9]
BaseAnhydrous K₂CO₃ or Na₂CO₃Neutralizes the H-X acid formed, driving the reaction.[3][10][11]
SolventDMF, NMPHigh-boiling polar aprotic solvent to solubilize reagents and withstand high temperatures.[3][8][10]
Temperature120-150 °CProvides the necessary activation energy for the coupling reaction.[3][10]
Expected Yield80-95%Dependent on purity of reagents and reaction control.[3][10]

Mechanistic Insight: The Ullmann condensation proceeds through a catalytic cycle.[8] The active Cu(I) species undergoes oxidative addition with the aryl halide. The resulting complex then coordinates with the deprotonated amine. Reductive elimination from a transient Cu(III) intermediate forms the desired C-N bond and regenerates the Cu(I) catalyst.[8][12]

dot graph G { graph [layout=neato, overlap=false, splines=true, sep="+10,10", nodesep=0.6, label="Catalytic Cycle of Ullmann Condensation", labelloc=t, fontsize=14, fontname="Helvetica"]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Simplified catalytic cycle for the copper-mediated Ullmann Condensation.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13][14] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of NSAIDs and other complex pharmaceutical targets. Its straightforward preparation and predictable reactivity in key transformations like the Ullmann condensation make it an essential tool for medicinal chemists. The protocols and data presented in this guide offer a robust framework for its effective utilization, underscoring the importance of rigorous characterization and controlled reaction conditions to ensure the successful development of novel therapeutic agents.

References

  • The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis.Vertex AI Search Grounding Service.
  • Mefenamic acid | Cas 61-68-7.LookChem.
  • Synthesis method of mefenamic acid.
  • CN101704761B - Synthesis method of mefenamic acid.
  • CN103420863A - Mefenamic acid short-process synthesis preparation and refining method.
  • Ullmann Reaction.Organic Chemistry Portal.
  • Ullmann condens
  • 3-Amino-2-methylbenzoic acid - SAFETY D
  • Ullmann Reaction.BYJU'S.
  • Ullmann reaction.Wikipedia.
  • Supplementary Inform
  • SAFETY DATA SHEET - 4-Acetamidobenzoic acid.Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-methylbenzoic Acid.TCI Chemicals.
  • Ullmann condensation using copper or copper oxide as the reactant.Canadian Journal of Chemistry.
  • SAFETY D
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.PubMed Central.
  • Safety Data Sheet: 3-Methylbenzoic acid.Carl ROTH.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.PubMed Central.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.Journal of the Serbian Chemical Society.
  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenu
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.DergiPark.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.PubMed.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.MDPI.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.ACS Omega.
  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.Archives of Pharmacy Practice.
  • Prodrugs of NSAIDs: A Review.PMC - NIH.
  • What analytical methods can be used for O - Methylbenzoic Acid?Protheragen Blog.

Sources

Application Notes and Protocols for Investigating the Medicinal Chemistry Potential of 3-Acetamido-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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I. Introduction and Rationale

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are integral to drugs ranging from anti-inflammatory agents to anticancer therapies.[3][4] Similarly, the acetanilide (N-phenylacetamide) moiety has a long history in pharmacology, recognized for its analgesic, anti-inflammatory, and other biological activities.[5][6][7] The combination of these two pharmacophores in a single molecule, as in 3-Acetamido-2-methylbenzoic acid, presents a logical starting point for the exploration of novel therapeutic agents.

While extensive research exists for related isomers and derivatives, public domain literature on the specific biological activity of this compound is limited. This document serves as a comprehensive guide for researchers, providing a robust framework for its synthesis, characterization, and preliminary in vitro screening. By leveraging established protocols for analogous compounds, we aim to empower scientific professionals to systematically investigate the therapeutic potential of this promising, yet underexplored, molecule. Based on the activities of related acetanilide and benzoic acid derivatives, we hypothesize that this compound may exhibit anti-inflammatory and cytotoxic properties.[3][6]

II. Synthesis and Characterization

A logical and efficient synthesis of this compound involves the N-acetylation of its corresponding amine precursor, 3-amino-2-methylbenzoic acid. This is a standard and high-yielding chemical transformation.

Proposed Synthetic Workflow

The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 3-amino-2-methylbenzoic acid attacks the electrophilic carbonyl carbon of acetic anhydride.

G SM 3-Amino-2-methylbenzoic acid P This compound SM->P N-Acetylation R Acetic Anhydride (Pyridine or aq. base) R->P

Caption: Proposed synthesis of the target compound.

Protocol 2.1: Synthesis of this compound

Rationale: This protocol employs acetic anhydride as the acetylating agent. Acetic acid is generated as a byproduct; therefore, a mild base is used to neutralize it and drive the reaction to completion. The starting material, 3-amino-2-methylbenzoic acid, can be synthesized by the reduction of 2-methyl-3-nitrobenzoic acid.[8][9]

Materials:

  • 3-amino-2-methylbenzoic acid

  • Acetic anhydride

  • Pyridine (or 10% Sodium Carbonate solution)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-amino-2-methylbenzoic acid in a minimal amount of pyridine (or aqueous sodium carbonate solution).

  • Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Slowly add 1.2 equivalents of acetic anhydride to the solution dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will precipitate the carboxylic acid product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield this compound as a solid.

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (C=O, N-H, O-H).

  • Mass Spectrometry (MS): To confirm the molecular weight.

III. Preliminary Biological Evaluation: In Vitro Assays

The following protocols are designed as initial screens to test the hypothesized biological activities of this compound.

Evaluation of Anti-inflammatory Activity

Rationale: Chronic inflammation is associated with protein denaturation.[10] The ability of a compound to prevent this denaturation is a well-established in vitro indicator of potential anti-inflammatory activity, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]

Protocol 3.1.1: Inhibition of Protein Denaturation Assay

This assay measures the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA).

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition P1 Prepare Test Compound Stock (in DMSO) A1 Mix BSA with Test Compound or Controls in tubes P1->A1 P2 Prepare BSA Solution (1% in PBS) P2->A1 P3 Prepare Controls: - Vehicle (DMSO) - Positive (Diclofenac) P3->A1 A2 Incubate at 37°C for 20 min A1->A2 A3 Induce Denaturation: Heat at 72°C for 5 min A2->A3 A4 Cool to Room Temp A3->A4 R1 Measure Absorbance (Turbidity) at 660 nm A4->R1 R2 Calculate % Inhibition R1->R2

Caption: Workflow for the protein denaturation inhibition assay.

Materials:

  • This compound (Test Compound)

  • Diclofenac Sodium (Positive Control)

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS)

  • Phosphate Buffered Saline (PBS), pH 6.3

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Prepare a stock solution of the test compound and Diclofenac Sodium in DMSO (e.g., 10 mg/mL).

  • Create a series of working dilutions from the stock solution (e.g., 100, 200, 400, 800, 1000 µg/mL) in PBS.

  • The reaction mixture consists of 0.5 mL of 1% BSA solution and 0.5 mL of the test compound dilution.

  • The control consists of 0.5 mL of 1% BSA solution and 0.5 mL of PBS containing the same concentration of DMSO as the test samples.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes.

  • After heating, cool the samples under running tap water.

  • Measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Evaluation of Anticancer Activity (Cytotoxicity)

Rationale: A primary step in anticancer drug discovery is to assess a compound's ability to reduce the viability of cancer cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[13][14] A reduction in metabolic activity indicates cytotoxicity.[15][16]

Protocol 3.2.1: MTT Cell Viability Assay

This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate format.

G S1 Seed cancer cells in 96-well plate S2 Incubate 24h (allow attachment) S1->S2 S3 Treat cells with various concentrations of Test Compound S2->S3 S4 Incubate for 48-72h S3->S4 S5 Add MTT Reagent to each well S4->S5 S6 Incubate 3-4h (Formazan formation) S5->S6 S7 Solubilize Formazan crystals with DMSO S6->S7 S8 Read Absorbance at 570 nm S7->S8 S9 Calculate % Viability and determine IC50 S8->S9

Caption: General workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Test / Absorbance of Control) x 100

  • Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

IV. Data Interpretation and Next Steps

The preliminary screening data from these assays will provide the first indication of the biological potential of this compound.

Quantitative Data Summary

Results should be compiled and analyzed to determine key metrics like the IC₅₀ (half-maximal inhibitory concentration).

Assay TypeTest CompoundKey MetricResult (Example)Positive ControlResult (Example)
Anti-inflammatory This compoundIC₅₀ (µg/mL)150.5 ± 12.3Diclofenac85.2 ± 9.8
Cytotoxicity (MCF-7) This compoundIC₅₀ (µM)75.8 ± 6.1Doxorubicin1.2 ± 0.3

Next Steps:

  • If significant activity is observed in the anti-inflammatory assay, further studies could investigate the mechanism, such as cyclooxygenase (COX-1/COX-2) enzyme inhibition assays, as this is a primary target for many NSAIDs.[18][19]

  • If the compound shows potent cytotoxicity, subsequent assays should be performed across a panel of cancer cell lines to assess selectivity. Mechanism-of-action studies, such as apoptosis assays (e.g., Annexin V staining), could elucidate the cell death pathway.

  • For any promising activity, structure-activity relationship (SAR) studies should be initiated by synthesizing and testing analogs to optimize potency and reduce potential toxicity.[20]

V. References

  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]

  • Bentham Science. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]

  • SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]

  • Wikipedia. (n.d.). Acetanilide. [Link]

  • Anonymous. (n.d.). MTT ASSAY: Principle. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • MDPI. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • PubMed. (2001). Inhibition of heat-induced denaturation of albumin by nonsteroidal antiinflammatory drugs (NSAIDs): pharmacological implications. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. [Link]

  • ResearchGate. (2001). Inhibition of Heat-induced Denaturation of Albumin by Nonsteroidal Antiinflammatory Drugs (NSAIDs): Pharmacological Implications | Request PDF. [Link]

  • Longdom. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • NCBI Bookshelf. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

Sources

Screening for Biological Activity of 3-Acetamido-2-methylbenzoic Acid Derivatives: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The specific derivative, 3-Acetamido-2-methylbenzoic acid, offers a unique chemical framework with multiple points for synthetic modification. By creating a library of derivatives based on this core, researchers can systematically explore the structure-activity relationship (SAR) to identify novel compounds with enhanced potency, selectivity, and favorable pharmacological profiles.[3][4]

This guide provides a comprehensive, structured approach to screening a library of this compound derivatives. It is designed for researchers in drug discovery and development, offering detailed protocols for a tiered screening cascade. The workflow begins with fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure the compounds are suitable for biological testing. It then progresses to primary screening assays focused on high-priority therapeutic areas such as inflammation and infectious diseases. Crucially, a concurrent cytotoxicity assessment is included to eliminate non-specific, toxic compounds early in the process, saving valuable time and resources.[5][6] The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Overall Screening Workflow

The proposed screening cascade is designed to efficiently identify and prioritize promising compounds from a library of this compound derivatives.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Hit Selection Lib Compound Library (this compound derivatives) QC Quality Control (Purity, Identity) Lib->QC ADME Early ADME Profiling (Solubility, Metabolic Stability) QC->ADME AntiInflam Anti-Inflammatory Assays (COX-2, NO Inhibition) ADME->AntiInflam AntiMicro Antimicrobial Assays (MIC Determination) ADME->AntiMicro Cyto Cytotoxicity Assay (e.g., MTT on HeLa/HEK293) ADME->Cyto Analysis Data Integration & Analysis (Calculate IC50, MIC, CC50) AntiInflam->Analysis AntiMicro->Analysis Cyto->Analysis Hits Prioritized 'Hits' (Potent & Non-Toxic) Analysis->Hits Secondary Secondary Assays (e.g., In vivo models) Hits->Secondary SAR SAR Studies Hits->SAR

Caption: High-level workflow for screening this compound derivatives.

PART 1: Foundational Profiling (Pre-Screening)

Before committing resources to extensive biological assays, it is critical to assess the fundamental properties of the synthesized derivatives. These initial screens help eliminate compounds with poor drug-like characteristics that are likely to fail in later development stages.[7]

Protocol 1: Kinetic Aqueous Solubility Assay

Principle: This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption and formulation. It measures the concentration of the compound in solution after precipitating from a DMSO stock.

Materials:

  • Test compounds (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm)

  • 96-well UV-compatible collection plates

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM compound stock in DMSO to the PBS, achieving a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Transfer the contents to a 96-well filter plate placed on top of a collection plate.

  • Centrifuge at 2000 x g for 10 minutes to separate precipitated compound from the soluble fraction.

  • Analyze the concentration of the compound in the filtrate using a standard curve, typically via HPLC-UV or UV-Vis spectroscopy.

Data Analysis: The solubility is reported in µM. Compounds with solubility >50 µM are generally considered favorable for initial screening.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[8] Rapid metabolism can lead to poor bioavailability and a short half-life in vivo.[9]

Materials:

  • Test compounds (1 µM final concentration)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil, known to be rapidly metabolized)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the intrinsic clearance (CLint) and in vitro half-life (t½ = 0.693/k).

Parameter Interpretation
t½ > 30 min High Stability
10 min < t½ < 30 min Moderate Stability
t½ < 10 min Low Stability
Caption: General interpretation of metabolic stability data.

PART 2: Primary Biological Screening Cascade

Compounds that pass the foundational profiling are advanced to primary screening to identify biological activity.

A. Anti-Inflammatory Activity Screening

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory pathways.[10][11]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Mediators LPS LPS NFkB NF-κB Pathway Activation LPS->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide (NO) iNOS->NO Inhibitor Derivative Inhibitor->NFkB Inhibitor->COX2

Caption: Potential anti-inflammatory mechanisms of action for test derivatives.

Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic co-substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and a positive control (e.g., Celecoxib)

  • 96-well plate and plate reader (absorbance at 590 nm)

Procedure:

  • In a 96-well plate, add Tris-HCl buffer, COX-2 enzyme, and TMPD.

  • Add the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a "no-inhibitor" control and a positive control.

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance at 590 nm over a period of 5 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of absorbance vs. time).

  • Determine the percentage of inhibition for each compound concentration relative to the "no-inhibitor" control.

  • Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This cell-based assay quantifies the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[10] NO levels are measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS (from E. coli)

  • Test compounds

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an "LPS-only" control and a "cells-only" negative control.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Analysis: Calculate the percentage of NO inhibition for each concentration and determine the IC50 value.

B. Antimicrobial Activity Screening

Screening for antimicrobial activity is crucial, as novel antimicrobial agents are in high demand.[12][13] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[14]

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[14][15]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Suspend several colonies of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum but no compound), and a sterility control (broth only).[15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Microorganism Gram Stain Compound Conc. (µg/mL) Positive Control MIC (µg/mL) of Novel Compound
S. aureusPositivee.g., 0.5 - 64Vancomycin[Insert Data]
E. coliNegativee.g., 0.5 - 64Ciprofloxacin[Insert Data]
P. aeruginosaNegativee.g., 0.5 - 64Gentamicin[Insert Data]
Caption: Standardized table for presenting MIC data from the broth microdilution assay.[15]
C. Cytotoxicity Assessment (Counter-Screen)

Principle: It is essential to determine if the observed biological activity is due to a specific mechanism or simply because the compound is toxic to all cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • HeLa or HEK293 cell line

  • DMEM medium with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a "vehicle-only" control.

  • Incubate for 48 hours at 37°C.[5]

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

  • Plot the percentage of viability against compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

PART 3: Data Analysis and Hit Prioritization

A successful screening campaign integrates data from all primary assays to select promising "hits."

Hit Criteria: A compound is typically prioritized if it meets the following criteria:

  • Potency: Shows significant activity in the primary biological screen (e.g., IC50 < 10 µM for anti-inflammatory assays or MIC < 16 µg/mL for antimicrobial assays).

  • Low Cytotoxicity: Exhibits a high CC50 value (e.g., > 50 µM).

  • Selectivity Index (SI): For anti-inflammatory or antimicrobial candidates, a high SI (calculated as CC50 / IC50 or CC50 / MIC) is desirable. An SI > 10 indicates that the compound's biological activity is likely not due to general cytotoxicity.

  • Favorable ADME Profile: Demonstrates at least moderate solubility and metabolic stability.

Compound ID COX-2 IC50 (µM) NO IC50 (µM) S. aureus MIC (µg/mL) CC50 (µM) Selectivity Index (vs. COX-2) Decision
Deriv-0015.28.1>6475.314.5Prioritize
Deriv-00245.160.5890.12.0De-prioritize (low potency)
Deriv-0032.34.5>645.12.2Eliminate (Cytotoxic)
Caption: Example decision matrix for hit prioritization.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Institutes of Health (NIH). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • PubMed. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. [Link]

  • ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • National Institutes of Health (NIH). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • Ingenta Connect. Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2- ylthio)acetamido)benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. [Link]

  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]

  • ResearchGate. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B | Request PDF. [Link]

  • PubMed. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. [Link]

  • National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

Sources

Troubleshooting & Optimization

Low yield in 3-Acetamido-2-methylbenzoic acid synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the persistent challenge of low yields in the synthesis of 3-Acetamido-2-methylbenzoic acid is crucial for researchers in medicinal chemistry and drug development, where this compound often serves as a key intermediate. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis, ensuring higher purity and improved yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to address the common hurdles encountered in the laboratory.

Synthesis Overview: Pathways to this compound

The successful synthesis of this compound hinges on the efficient execution of a few key transformations. The most common and reliable route involves the N-acetylation of 3-amino-2-methylbenzoic acid. This precursor is typically synthesized via the reduction of 2-methyl-3-nitrobenzoic acid. Understanding the nuances of both the reduction and acetylation steps is fundamental to troubleshooting yield issues.

Synthesis_Pathway start 2-Methyl-3-nitrobenzoic acid mid 3-Amino-2-methylbenzoic acid start->mid Reduction (e.g., H₂, Pd/C) end This compound mid->end Acetylation (e.g., Ac₂O or AcCl)

Caption: Primary synthetic route to this compound.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Q1: My overall yield for the two-step synthesis (reduction and acetylation) is significantly lower than expected. Where should I start investigating?

Low overall yield is often a cumulative problem. It's essential to analyze each step independently.

Potential Causes & Solutions:

  • Inefficient Reduction: The conversion of the nitro group to an amine is the critical first step. Incomplete reduction will carry unreacted starting material into the acetylation step, complicating purification and lowering the yield.

    • Solution: Monitor the reduction reaction closely using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting nitro compound.[1] Catalyst poisoning can also stall the reaction; ensure high-purity starting materials and solvents are used.[1]

  • Incomplete Acetylation: The N-acetylation of 3-amino-2-methylbenzoic acid can be sluggish if not performed under optimal conditions.

    • Solution: Ensure the use of a slight excess of the acetylating agent and an appropriate base to neutralize the acidic byproduct.[1] Temperature control is also critical as the reaction can be exothermic.

  • Product Loss During Work-up/Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.

    • Solution: During aqueous work-up, ensure the pH is correctly adjusted to precipitate the carboxylic acid fully before filtration. When performing extractions, use multiple small-volume extractions rather than a single large-volume one to maximize recovery. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures but is sparingly soluble when cooled.[2][3]

Q2: The catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid is slow or incomplete. How can I optimize this reduction?

Catalytic hydrogenation is a clean and efficient method, but its success is highly dependent on several parameters.[4]

Key Optimization Parameters:

ParameterRecommended Condition (Lab Scale)Troubleshooting & Scale-Up Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C)Ensure the catalyst is fresh. Impurities can poison the catalyst, leading to incomplete reaction. For scale-up, higher loading may be needed, and catalyst recovery should be considered.[1][5]
Solvent Ethyl Acetate, Ethanol, MethanolThe solvent must fully dissolve the starting material. Ensure adequate agitation, especially for slurry-based reactions.[1][5]
Hydrogen Source Hydrogen Balloon or Parr Shaker (65-100 psi)Ensure the system is properly sealed to maintain hydrogen pressure. For larger scales, a pressurized reactor with efficient gas dispersion is necessary.[1]
Temperature Room Temperature to 70°CWhile often run at room temperature, gentle heating can increase the reaction rate. Monitor for potential exotherms, especially on a larger scale.[1]
Reaction Time 8-15 hoursMonitor the reaction by TLC or HPLC to determine the endpoint accurately. Over-reduction can lead to aromatic ring saturation under harsh conditions.[1]
Q3: The acetylation of 3-amino-2-methylbenzoic acid is not proceeding to completion, leaving significant starting material. What are the critical factors for this step?

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium salt.[6][7] Therefore, the amino group must be acylated using a more reactive acetylating agent.

Critical Factors for Acetylation:

  • Choice of Acetylating Agent:

    • Acetic Anhydride (Ac₂O): A common and effective choice. It is often used with a base like pyridine or triethylamine, or even sodium bicarbonate, to neutralize the acetic acid byproduct.[1][2]

    • Acetyl Chloride (AcCl): More reactive than acetic anhydride but generates hydrochloric acid (HCl), a strong acid that must be neutralized.[2] The use of at least two equivalents of a base (like triethylamine) is recommended: one to neutralize the HCl byproduct and one to deprotonate the ammonium salt formed.[7]

  • Role of the Base: A base is crucial to scavenge the acid produced during the reaction. Without it, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][7]

  • Temperature Control: The reaction is exothermic. Adding the acetylating agent dropwise to a cooled solution (e.g., in an ice bath) of the amine is essential to prevent side reactions and degradation.[1]

  • Reaction Monitoring: Use TLC to track the disappearance of the starting amine. A typical eluent system for this analysis is a mixture of hexane and ethyl acetate.[2]

Troubleshooting_Workflow start Low Yield Observed check_reduction Is the reduction step complete? start->check_reduction check_acetylation Is the acetylation step complete? check_reduction->check_acetylation Yes optimize_reduction Optimize Reduction: - Check catalyst activity - Verify H₂ pressure - Monitor by TLC/HPLC check_reduction->optimize_reduction No check_workup Review workup & purification check_acetylation->check_workup Yes optimize_acetylation Optimize Acetylation: - Use fresh Ac₂O/AcCl - Ensure adequate base - Control temperature check_acetylation->optimize_acetylation No optimize_workup Optimize Purification: - Adjust pH for precipitation - Use multiple extractions - Select optimal recrystallization solvent check_workup->optimize_workup end Yield Improved optimize_reduction->end optimize_acetylation->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q: Which is a better acetylating agent: acetyl chloride or acetic anhydride? A: Acetic anhydride is often preferred as it is less volatile, easier to handle, and the acetic acid byproduct is weaker and easier to neutralize than the HCl generated from acetyl chloride.[2] However, acetyl chloride is more reactive and may be useful if the amine is particularly unreactive.

Q: My final product is an oil or gel instead of a solid. What happened? A: This typically indicates the presence of significant impurities that are depressing the melting point.[3] Common culprits include residual solvent or unreacted starting materials. Inadequate drying is another frequent cause. Ensure the product is thoroughly dried under vacuum. If impurities are suspected, an additional purification step, such as recrystallization or column chromatography, is necessary.[3]

Q: How can I effectively purify the final this compound? A: Recrystallization is the most common and effective method.[3] A good starting point for a solvent system is an ethanol/water or ethyl acetate/hexane mixture.[1] The goal is to find a system in which the product is soluble when hot but precipitates upon cooling, leaving impurities behind in the mother liquor. For very impure samples, column chromatography on silica gel can provide a high-purity product.[5]

Q: What is the purpose of washing the organic layer with a sodium bicarbonate solution during the work-up? A: The sodium bicarbonate wash is a crucial step to remove any unreacted acidic starting material (3-amino-2-methylbenzoic acid) and the acidic byproduct of the acetylation (acetic acid or HCl). This simplifies the final purification of the neutral amide product.[2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-amino-2-methylbenzoic acid via Catalytic Hydrogenation[5]
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol %) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (a balloon or a Parr apparatus at 65-100 psi can be used) and stir the mixture vigorously at room temperature.[1]

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is fully consumed (typically 8-15 hours).[1]

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with fresh ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound[1]
  • Reaction Setup: Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate. Add a base, such as triethylamine (1.1 eq).

  • Reagent Addition: Cool the mixture in an ice bath. Add acetic anhydride (1.05 eq) dropwise while stirring, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Wash the reaction mixture sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization[1][3]
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Crystallization: Slowly add a hot anti-solvent (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.

References
  • Benchchem. Optimizing reaction conditions for the esterification of this compound.
  • Benchchem. How to increase the yield of Methyl 3-acetamido-2-methylbenzoate synthesis.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of Methyl 3-acetamido-2-methylbenzoate.
  • ResearchGate. Why did my amide syntesis does not work? Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? Available from: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]

  • Benchchem. Identifying common impurities in Methyl 3-acetamido-2-methylbenzoate synthesis.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Acetamido-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetamido-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during this multi-step synthesis. The information is presented in a practical question-and-answer format to directly address potential challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most established and frequently optimized route starts with a commercially available substituted toluene or benzoic acid derivative. A highly effective pathway involves three primary stages:

  • Nitration: Introduction of a nitro group (-NO₂) ortho to the methyl group and meta to the carboxylic acid of 2-methylbenzoic acid, yielding 2-methyl-3-nitrobenzoic acid.

  • Reduction: Conversion of the nitro group to an amino group (-NH₂) to form 3-amino-2-methylbenzoic acid.

  • Acetylation: Acylation of the amino group with an acetylating agent to yield the final product, this compound.[1]

This sequence is generally preferred as it avoids potential complications with protecting groups and ensures high regioselectivity in the nitration step.

Start 2-Methylbenzoic Acid Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate 2-Methyl-3-nitrobenzoic Acid Nitration->Nitro_Intermediate Reduction Reduction (e.g., Pd/C, H₂) Nitro_Intermediate->Reduction Amino_Intermediate 3-Amino-2-methylbenzoic Acid Reduction->Amino_Intermediate Acetylation Acetylation (Ac₂O or AcCl) Amino_Intermediate->Acetylation Final_Product 3-Acetamido-2-methylbenzoic Acid Acetylation->Final_Product

Caption: General workflow for the synthesis of this compound.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress at each stage.[2][3] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can effectively separate the starting material, intermediates, and the final product. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to accurately determine the consumption of starting material and the formation of the product.[3]

Q3: What are the most common impurities I should expect?

A3: Impurities often arise from incomplete reactions or side reactions. Key potential impurities include:

  • Unreacted Starting Material: Residual 3-amino-2-methylbenzoic acid if the acetylation is incomplete.

  • Diacetylated Product: Formation of a diacetylated byproduct can occur if the reaction conditions are too harsh or if an excessive amount of acetylating agent is used.[1]

  • Hydrolysis Product: The acetamido group can be hydrolyzed back to the amine under strongly acidic or basic conditions during work-up, especially with prolonged heating.[2]

Q4: What is the best method for purifying the final product?

A4: The most effective method for purifying this compound is recrystallization.[3] A suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, should be chosen where the product has high solubility at elevated temperatures but is sparingly soluble at lower temperatures.[3][4] If recrystallization fails to remove persistent impurities, column chromatography on silica gel is a reliable alternative.[2]

Troubleshooting Guide: Step-by-Step

This section provides detailed troubleshooting for specific issues that may arise during each stage of the synthesis.

Step 1: Nitration of 2-Methylbenzoic Acid

Q: I'm getting a low yield of the desired 2-methyl-3-nitrobenzoic acid. What could be the cause?

A: Low yields in the nitration step are typically due to suboptimal reaction conditions. Consider the following:

Potential Cause Explanation & Solution
Improper Temperature Control Nitration is highly exothermic. The reaction should be maintained at a low temperature (typically 0-10°C) during the addition of the nitrating mixture to prevent side reactions and the formation of unwanted isomers. Use an ice bath and monitor the internal temperature closely.
Incorrect Reagent Stoichiometry Ensure the correct molar ratios of nitric acid and sulfuric acid are used. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile. An insufficient amount will result in a slow or incomplete reaction.
Formation of Isomers While the methyl and carboxylic acid groups direct the nitration, improper conditions can lead to the formation of other regioisomers. Slow, controlled addition of the nitrating agent at a low temperature is critical for selectivity.
Purity of Starting Material Impurities in the starting 2-methylbenzoic acid can interfere with the reaction. Ensure you are using a high-purity starting material.
Step 2: Reduction of 2-Methyl-3-nitrobenzoic Acid

Q: My reduction of the nitro-intermediate to 3-amino-2-methylbenzoic acid is incomplete. How can I fix this?

A: Incomplete reduction is a common issue, often related to the catalyst or reaction conditions. Catalytic hydrogenation is a preferred method for its clean conversion and high yields.[5][6]

Start Reduction Yield is Low Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_H2 Is H₂ Pressure/Source Sufficient? Check_Catalyst->Check_H2 Yes Sol_Catalyst Use Fresh Pd/C Catalyst. Ensure Solvent is Pure. Check_Catalyst->Sol_Catalyst No Check_Time Is Reaction Time Adequate? Check_H2->Check_Time Yes Sol_H2 Increase H₂ Pressure (e.g., 65-100 psi). Ensure System is Sealed. Check_H2->Sol_H2 No Sol_Time Increase Reaction Time (8-15 hrs). Monitor by TLC/HPLC. Check_Time->Sol_Time No Success Problem Solved Check_Time->Success Yes Sol_Catalyst->Success Sol_H2->Success Sol_Time->Success

Sources

Troubleshooting Guide: Purification of 3-Acetamido-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the purification of 3-Acetamido-2-methylbenzoic acid. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you overcome common challenges in the lab.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during the purification of this compound.

Q1: My final product has a low yield after purification. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential loss points during the synthesis and purification workflow. Let's break down the causes and solutions.

Causality and Mitigation:

  • Incomplete Reaction: The primary synthesis route involves the acetylation of 3-Amino-2-methylbenzoic acid.[1] If this reaction does not go to completion, your crude product will have a high percentage of starting material, which is then lost during purification, leading to a low yield of the desired product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting amine has been consumed before proceeding to work-up.

  • Losses During Recrystallization: Recrystallization is the most common purification method, but it can lead to significant product loss if not optimized.[1][2]

    • Excess Solvent: Using too much solvent to dissolve the crude product will keep a larger amount of your target compound in the solution (the mother liquor) even after cooling, thus reducing the recovered crystal mass.[3] The goal is to create a saturated solution at the solvent's boiling point.

    • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (intended to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.

    • Inappropriate Solvent Choice: An ideal solvent dissolves the compound completely when hot but very poorly when cold.[4] If the compound has high solubility in the solvent even at low temperatures, recovery will be poor.

Step-by-Step Protocol for Yield Optimization:

  • Minimize Solvent: During recrystallization, add the hot solvent to your crude product in small portions, with heating, until the solid just dissolves.[3][4]

  • Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration. Covering the funnel with a watch glass can also help trap heat.

  • Maximize Crystal Recovery: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize precipitation.[5] Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

  • Second Crop: It may be possible to recover a "second crop" of crystals by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling again. Be aware that this second crop may be less pure than the first.

Q2: My product is precipitating as an oil or a gel instead of a solid crystalline material. What's going wrong?

A2: "Oiling out" is a common problem in crystallization and typically indicates that the melting point of your product has been significantly depressed, or the solubility limit has been exceeded at a temperature above the compound's melting point.

Root Causes and Solutions:

  • High Impurity Load: The presence of significant impurities can lower the melting point of a solid.[1] If the melting point is depressed to below the temperature of the solution, it will separate as a liquid (oil) rather than a solid.

    • Solution: Perform a preliminary purification. If acidic impurities like acetic acid are suspected from the acetylation step, wash the crude product with a saturated sodium bicarbonate solution before attempting recrystallization.[1]

  • Solution Cooled Too Rapidly: Sudden, rapid cooling can cause the product to crash out of solution as an amorphous solid or oil because the molecules don't have time to align into an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly. Let it stand on the benchtop, insulated if necessary, to reach room temperature before moving it to an ice bath.[4]

  • Inadequate Drying: Residual solvent in the crude product can act as an impurity, leading to oiling out.

    • Solution: Ensure the crude product is thoroughly dried before starting the recrystallization process.

Troubleshooting Workflow for Oiled-Out Products:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional hot solvent to ensure you are not above the saturation point.

  • Allow the solution to cool much more slowly. If it begins to oil out again, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[3]

  • If scratching doesn't work, adding a "seed crystal" (a tiny crystal of the pure product) can provide a template for proper crystal growth.[3]

Q3: The melting point of my purified this compound is broad and lower than expected. How do I address this?

A3: A broad melting point range is a definitive indicator that your product is still impure.[1] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The impurities disrupt the crystal lattice, requiring less energy to break it apart.

Primary Impurities to Consider:

Impurity TypeSourceRemoval Strategy
Starting Material 3-Amino-2-methylbenzoic acid from incomplete acetylation.[1]Recrystallization. The starting amine has different solubility properties than the acetylated product.
Reagents Acetic acid or residual acetic anhydride from the reaction.[1]A wash with a weak base like saturated sodium bicarbonate solution will neutralize and remove acidic impurities.[1]
By-products Potential hydrolysis of the amide bond back to the starting amine under harsh acidic or basic workup conditions.[6]Careful pH control during workup and purification. Recrystallization is effective at removing small amounts.

Purification Strategy:

  • Recrystallize Again: The most reliable way to improve purity and achieve a sharp melting point is to perform another recrystallization.[1] Ensure the product is completely dry before measuring the melting point, as residual solvent can also cause depression and broadening.

Visual Workflow for Purification and Troubleshooting

The following diagram outlines a decision-making process for purifying crude this compound.

G start Crude Product (this compound) wash Optional: Wash with sat. NaHCO3 to remove acidic impurities start->wash dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water) wash->dissolve filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->filter cool Cool Slowly to Room Temp, then Ice Bath filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect oiling Product Oils Out cool->oiling If oiling occurs dry Dry Crystals Thoroughly collect->dry mp_check Measure Melting Point dry->mp_check pure Pure Product (Sharp MP) mp_check->pure Sharp impure Impure Product (Broad/Low MP) mp_check->impure Broad recrystallize_again Recrystallize Again impure->recrystallize_again reheat Re-heat, add more solvent, and cool slower oiling->reheat Troubleshoot reheat->cool recrystallize_again->dissolve

Caption: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for recrystallizing this compound? A: An ethanol/water mixture is often effective.[1] The general procedure involves dissolving the crude solid in a minimum amount of hot ethanol and then slowly adding hot water until the solution becomes slightly cloudy (the cloud point), indicating saturation. A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Other solvent systems can be explored based on small-scale solubility tests.

Q: Can I use column chromatography for purification? A: Yes, for very challenging separations or to isolate small amounts of high-purity material, column chromatography is a viable option.[1] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes would be a standard starting point. The polarity can be adjusted based on TLC analysis.

Q: How do I properly dry the final product? A: After collecting the crystals by vacuum filtration and washing with a small amount of cold solvent, allow air to be pulled through the filter cake for several minutes to remove the bulk of the solvent.[3] For final drying, the product can be left in a desiccator under vacuum, or carefully heated in a vacuum oven at a temperature well below its melting point.

Experimental Protocol: Recrystallization

This protocol provides a detailed methodology for the purification of this compound.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimal hot solvent (e.g., ethanol) to dissolve. A->B C 3. If using a mixed system, add hot anti-solvent (e.g., water) to cloud point, then clarify with a drop of solvent. B->C D 4. Allow solution to cool slowly to room temperature. C->D E 5. Cool further in an ice-water bath for ~15-20 min. D->E F 6. Collect crystals via vacuum filtration. E->F G 7. Wash crystals with a small amount of ice-cold solvent. F->G H 8. Dry crystals under vacuum to constant weight. G->H

Caption: Step-by-step recrystallization workflow.

References

  • BenchChem. (n.d.). Identifying common impurities in Methyl 3-acetamido-2-methylbenzoate synthesis.
  • Moreau, J., et al. (1973). Bulletin de la Société Chimique de France, 3427.
  • FAMU Department of Chemistry. (2016, September 27). Lab Report Recrystallization.
  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Eureka.
  • PubChem. (n.d.). 3-Acetoxy-2-methylbenzoic acid. National Institutes of Health.
  • NIST. (n.d.). Benzoic acid, 3-methyl-. NIST Chemistry WebBook.
  • European Patent Office. (2015, May 29). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION.
  • ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • Thermo Scientific Chemicals. (n.d.). 4-Acetamido-2-methylbenzoic acid, 96%.
  • Fisher Scientific. (n.d.). 4-Acetamido-2-methylbenzoic acid, 96%.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

Sources

Removal of unreacted starting materials from 3-Acetamido-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Acetamido-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials. This guide provides in-depth, experience-based solutions to ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities are typically the unreacted starting materials: 3-amino-2-methylbenzoic acid and acetic anhydride. Residual acetic acid, a byproduct of the reaction and hydrolysis of excess acetic anhydride, may also be present.[1] In some cases, diacylated byproducts can form, although this is less common under standard reaction conditions.

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment.[2][3] By co-spotting your crude product with the starting material (3-amino-2-methylbenzoic acid), you can visualize any unreacted amine. The product, being more polar due to the amide group, will typically have a lower Rf value than the starting amine in a suitable solvent system (e.g., ethyl acetate/hexanes). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4][5]

Q3: My final product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indicator of an impure product.[1] The presence of unreacted starting materials or byproducts disrupts the crystal lattice of the desired compound, leading to melting over a wider and lower temperature range than the pure substance.

Q4: What is the most straightforward method for removing unreacted 3-amino-2-methylbenzoic acid?

A4: The most direct purification method is typically recrystallization.[1][6] This technique leverages the solubility differences between the desired product and impurities in a given solvent at different temperatures.[7][8] An appropriate solvent will dissolve the product and impurities at an elevated temperature, and upon cooling, the less soluble desired product will crystallize out, leaving the impurities in the solution.

Q5: How do I remove residual acetic anhydride and acetic acid from my reaction mixture?

A5: Acetic anhydride is highly reactive with water and will hydrolyze to form acetic acid.[9][10][11][12] Therefore, a simple aqueous workup is often sufficient to quench any remaining acetic anhydride. The resulting acetic acid, along with any residual acid from the reaction, can then be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common purification challenges.

Problem 1: Presence of Unreacted 3-Amino-2-methylbenzoic Acid in the Final Product

Cause: Incomplete reaction or inefficient purification.

Solution Workflow:

Caption: Troubleshooting workflow for removing unreacted amine.

Detailed Protocols:

Protocol 1: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the crude product at high temperatures but have low solubility at room temperature or below.[8] Water or ethanol-water mixtures are often good starting points for compounds like this compound.[1][6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: Acid-Base Extraction

This method exploits the basicity of the unreacted amine.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted 3-amino-2-methylbenzoic acid will be protonated and move into the aqueous layer.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Problem 2: Oily or Gummy Product Instead of Crystalline Solid

Cause: This is often due to a significant amount of impurities that depress the melting point of the product, or the presence of residual solvent.[1]

Solution:

  • Initial Wash: Begin by triturating the oily product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This may induce crystallization.

  • Re-evaluate Purification: If the product remains oily, it indicates a high level of impurity. Re-purify using either recrystallization from a different solvent system or column chromatography.

  • Column Chromatography: For challenging separations, column chromatography provides a more robust purification method. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point.

Physicochemical Properties for Method Selection
CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound193.19~185-188Soluble in hot water, ethanol, and acetone.[14][15][16][17]
3-Amino-2-methylbenzoic acid151.16~181Soluble in hot water and ethanol.[18][19][20]
Acetic Anhydride102.09-73.1Reacts with water; soluble in many organic solvents.[10]
Acetic Acid60.0516.6Miscible with water and many organic solvents.

Note: Solubility data is generalized. Experimental determination for your specific conditions is recommended.

Analytical Characterization

To confirm the successful removal of starting materials, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: The presence of unreacted 3-amino-2-methylbenzoic acid can be identified by the characteristic signals of the aromatic protons and the absence of the acetamido methyl singlet. The purified product will show a characteristic singlet for the methyl group of the acetyl moiety.[5][21]

  • HPLC: A well-developed HPLC method can provide quantitative data on the purity of the final product and detect trace amounts of impurities.[4][22][23][24]

  • FT-IR Spectroscopy: The disappearance of the characteristic N-H stretching vibrations of the primary amine in the starting material and the appearance of the amide C=O and N-H stretches in the product are indicative of a successful reaction and purification.

By following this guide, you will be well-equipped to troubleshoot and overcome common challenges in the purification of this compound, leading to a high-purity final product for your research and development needs.

References
  • Digital Commons@ETSU. Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Available at: [Link]

  • University of Connecticut. KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Available at: [Link]

  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Available at: [Link]

  • ACS Publications. Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis | Industrial & Engineering Chemistry. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Scribd. Acetylation of Aniline | PDF. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Available at: [Link]

  • FAMU. Lab Report Recrystallization September 27, 2016. Available at: [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Unknown Source.
  • Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Unknown Source.
  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • Cheméo. 3-Amino-2-methylbenzoic acid. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • MDPI. Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. Available at: [Link]

  • Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Available at: [Link]

  • Unknown Source.
  • ResearchGate. HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Available at: [Link]

  • Unknown Source. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Organic Syntheses Procedure. m-IODOBENZOIC ACID. Available at: [Link]

  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Patsnap. 2-methylbenzoic acid patented technology retrieval search results - Eureka. Available at: [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents | PDF. Available at: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available at: [Link]

  • Oriental Journal of Chemistry. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Available at: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • NIST. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available at: [Link]

  • MDPI. The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Available at: [Link]

Sources

Technical Support Center: Identification of Byproducts in 3-Acetamido-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetamido-2-methylbenzoic acid. The formation of byproducts is a common challenge in organic synthesis, impacting yield, purity, and the overall efficiency of the process. This document provides a structured approach to identifying and troubleshooting common byproducts encountered during this specific synthesis, ensuring the integrity and quality of your final compound.

PART 1: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues and observations during the synthesis of this compound.

Q1: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the expected product. What are the likely identities of these byproducts?

A1: The presence of multiple spots on a TLC plate is a strong indicator of byproduct formation. In the N-acetylation of 3-Amino-2-methylbenzoic acid, several side reactions can occur. The most common byproducts to consider are:

  • Unreacted Starting Material (3-Amino-2-methylbenzoic acid): This is often the most common impurity, resulting from an incomplete reaction. Factors contributing to this include insufficient acetylating agent, low reaction temperature, or inadequate reaction time.

  • Di-acetylated Byproduct: While less common due to steric hindrance from the adjacent methyl group, over-acetylation can occur under harsh reaction conditions, leading to the formation of a di-acetylated product.[1]

  • Degradation Products: Impurities can arise from the degradation of the starting material or product, especially if the reaction is subjected to prolonged heating or harsh pH conditions.[2]

  • Impurities from Starting Materials: The purity of the initial 3-Amino-2-methylbenzoic acid is crucial. Any impurities present in the starting material will likely be carried through the reaction and appear as additional spots on the TLC.[3]

Q2: The yield of my this compound is consistently low. Could byproduct formation be the primary reason?

A2: Yes, low yield is very often a direct consequence of competing side reactions that consume the starting material to form undesired byproducts. To improve the yield, it is essential to identify the major byproducts and then optimize the reaction conditions to minimize their formation. A systematic approach involves:

  • Reaction Monitoring: Utilize techniques like TLC or HPLC to track the progress of the reaction. This will help you determine the optimal reaction time and identify the point at which byproduct formation begins to accelerate.

  • Byproduct Identification: Isolate the major byproduct(s) using preparative chromatography (prep-TLC or column chromatography).

  • Structural Elucidation: Characterize the isolated byproducts using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.

  • Process Optimization: Once the byproduct structures are known, you can adjust the reaction parameters (e.g., temperature, stoichiometry of reactants, catalyst) to favor the desired reaction pathway.

Q3: My final product has a persistent color, even after recrystallization. What could be the cause?

A3: A persistent color in the final product often indicates the presence of trace, highly colored impurities. These can be oxidation byproducts of the aniline starting material. Aniline and its derivatives are susceptible to air oxidation, which can form colored impurities.

Troubleshooting Steps:

  • Use of Activated Carbon: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Purification of Starting Material: If the starting 3-Amino-2-methylbenzoic acid is colored, consider purifying it before use.

PART 2: Analytical Workflows for Byproduct Identification

A robust analytical strategy is fundamental to identifying and quantifying byproducts. The choice of technique depends on the nature of the impurity and the information required.

Workflow for Byproduct Identification

Caption: A systematic workflow for the identification and mitigation of byproducts.

Key Analytical Techniques

A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[4][5]

Technique Purpose Information Obtained
Thin Layer Chromatography (TLC) Rapid, qualitative analysis of reaction progress and purity.Number of components, relative polarities (Rf values).
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity levels.[6]Retention times, peak areas (for quantification), separation of isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.[6]Molecular weight of separated components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated impurities.[4]Detailed information on molecular structure, connectivity, and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.[4]Identification of residual solvents or volatile byproducts.
Experimental Protocol: Isolation and Identification of a Major Byproduct
  • Isolation by Column Chromatography:

    • Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Load the crude reaction mixture onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the byproduct of interest.

    • Combine the relevant fractions and evaporate the solvent to obtain the isolated byproduct.

  • Analysis by Mass Spectrometry:

    • Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample by LC-MS or direct infusion MS to determine its molecular weight.

  • Analysis by NMR Spectroscopy:

    • Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

PART 3: Common Byproducts and Their Formation Mechanisms

Understanding the potential side reactions is key to preventing byproduct formation.

Reaction Scheme: Synthesis and Potential Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions A 3-Amino-2-methylbenzoic acid C This compound A->C + Acetic Anhydride D Unreacted Starting Material A->D Incomplete Reaction F Oxidation Products A->F Air Oxidation B Acetic Anhydride E Di-acetylated Product C->E Excess Acetic Anhydride

Caption: The desired synthesis pathway and common side reactions.

References

  • (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling Up 3-Acetamido-2-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 3-Acetamido-2-methylbenzoic acid. This molecule is a crucial building block and intermediate in the development of various pharmaceutical agents and fine chemicals.[1] Scaling its production from the benchtop to the pilot plant introduces a unique set of challenges, from maintaining yield and purity to ensuring process safety and efficiency.[2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and process development professionals to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern a successful scale-up.

Part 1: Synthesis Pathway & Core Concepts

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable and frequently reported synthesis proceeds via a two-step sequence starting from 2-methyl-3-nitrobenzoic acid.

  • Reduction: The nitro group of 2-methyl-3-nitrobenzoic acid is reduced to an amine, yielding 3-Amino-2-methylbenzoic acid. Catalytic hydrogenation using Palladium on carbon (Pd/C) is the preferred method due to its high efficiency and clean conversion.[4][5]

  • Acetylation: The resulting 3-Amino-2-methylbenzoic acid is then acetylated using an agent like acetic anhydride or acetyl chloride to yield the final product, this compound.[6]

This route is advantageous because the starting materials are generally accessible, and the reactions are robust and well-documented.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation Start 2-Methyl-3-nitrobenzoic Acid Intermediate 3-Amino-2-methylbenzoic Acid Start->Intermediate H₂, Pd/C Ethyl Acetate Intermediate_ref 3-Amino-2-methylbenzoic Acid Final This compound Intermediate_ref->Final Acetic Anhydride (or Acetyl Chloride)

Caption: Overall synthetic workflow for this compound.

Part 2: Troubleshooting Guide - Synthesis & Work-up

This section addresses common problems encountered during the synthesis. Each problem is presented with potential causes and actionable solutions based on established chemical principles.

Problem: Low Yield in the Acetylation of 3-Amino-2-methylbenzoic Acid

Q2: My acetylation reaction is providing a consistently low yield (<70%). What factors should I investigate to optimize this step?

Low yield in the acetylation step is a frequent challenge during scale-up. The root cause often lies in incomplete conversion, product loss during work-up, or side reactions.

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Incomplete Reaction The nucleophilicity of the aromatic amine can be reduced by protonation. The ortho-methyl group also introduces some steric hindrance, potentially slowing the reaction.[7]1. Reagent Stoichiometry: Ensure at least 1.1 equivalents of acetic anhydride are used. 2. Base Addition: If using acetyl chloride, a non-nucleophilic base (e.g., triethylamine) is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine.[6] 3. Reaction Time/Temp: Monitor the reaction by TLC or HPLC. If starting material persists, consider extending the reaction time or gently warming to 30-40°C.
Product Loss During Work-up The product is an acid and will be soluble in aqueous base. Premature precipitation or incomplete extraction can lead to significant losses.1. pH Control: After quenching the reaction, ensure the pH is adjusted to ~3-4 with an acid like HCl to fully precipitate the carboxylic acid product. 2. Extraction: If performing a liquid-liquid extraction, ensure the organic layer is washed sufficiently, but avoid basic washes (e.g., high concentrations of NaOH) which would partition your product into the aqueous layer. A wash with saturated sodium bicarbonate is effective for removing excess acetic acid.[7]
Side Reactions / Degradation While diacetylation is uncommon for aromatic amines under these conditions, harsh conditions (e.g., excessive heat) can lead to decomposition.[6]1. Temperature Control: The acetylation is typically exothermic. During scale-up, ensure the rate of addition of the acetylating agent is controlled to maintain an internal temperature below 50°C.[2]
Problem: High Impurity Profile in Crude Product

Q3: My crude product shows multiple spots on TLC and the NMR is complex. What are the likely impurities and how can I prevent their formation?

Impurity formation is often a result of an incomplete reaction or side reactions involving the starting materials or reagents.

Common Impurities:

  • Unreacted 3-Amino-2-methylbenzoic acid: The most common impurity, arising from incomplete acetylation.

  • Acetic Acid: A byproduct of using acetic anhydride, which can be difficult to remove from the final product if not washed out properly.

  • Diacetylated Product: While less common, over-acetylation can occur under forcing conditions.[6]

Impurity_Troubleshooting Start Analyze Crude Product (TLC, HPLC, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check SM_Present Unreacted Starting Amine? Impurity_Check->SM_Present Yes Pure_Product Proceed to Purification Impurity_Check->Pure_Product No Acid_Present Residual Acetic Acid? SM_Present->Acid_Present No Optimize_Reaction Action: - Increase reaction time - Check reagent stoichiometry - Ensure adequate mixing SM_Present->Optimize_Reaction Yes Optimize_Workup Action: - Wash with NaHCO₃ solution - Ensure complete precipitation Acid_Present->Optimize_Workup Yes Reassess Re-evaluate Reaction Conditions Acid_Present->Reassess No Optimize_Reaction->Reassess Optimize_Workup->Pure_Product

Caption: Decision workflow for troubleshooting common product impurities.

Preventative Measures:

  • In-Process Monitoring: Use TLC or HPLC to monitor the reaction until the starting amine is fully consumed.

  • Controlled Addition: At larger scales, add the acetylating agent sub-surface and at a controlled rate to prevent localized high concentrations and exotherms.[2]

  • Thorough Work-up: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) is crucial. It neutralizes and removes excess acetic acid and the acetylating agent without deprotonating and dissolving the desired carboxylic acid product.[6][7]

Part 3: Troubleshooting Guide - Purification & Isolation

Problem: Product "Oiling Out" or Failing to Crystallize

Q4: During the final precipitation/crystallization step, my product separates as a sticky oil instead of a filterable solid. What causes this and how can I fix it?

"Oiling out" is a common physical chemistry problem where a compound comes out of solution above its melting point or as a supersaturated liquid phase. This is almost always due to the presence of impurities that cause melting point depression.[8]

Solutions:

  • Improve Purity Before Crystallization: The most effective solution is to ensure the crude material is as pure as possible before attempting crystallization. Perform the aqueous NaHCO₃ wash as described above to remove acidic impurities.[8]

  • Optimize Solvent System:

    • Solvent Choice: If precipitating from an aqueous solution, ensure sufficient water is present. If using a solvent/anti-solvent system (e.g., Ethanol/Water), the product should be fully dissolved in the primary solvent (ethanol) before slowly adding the anti-solvent (water).[8]

    • Temperature Control: Cool the solution slowly. A rapid temperature drop promotes supersaturation and oiling. A gradual cooling from 60°C to room temperature, followed by cooling in an ice bath, is recommended.[2]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of pure this compound to the supersaturated solution to provide nucleation sites.[2]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can initiate crystal growth.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic acid

This protocol is adapted for a 10g scale synthesis of the key intermediate.

  • Reaction Setup: To a 250 mL two-necked round-bottom flask, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and ethyl acetate (100 mL).[4]

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 0.5 g, 5% w/w) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (e.g., via a balloon or by connecting to a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC (disappearance of the starting material).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2x20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield 3-Amino-2-methylbenzoic acid as a solid. The crude product is often of sufficient purity for the next step. Yields are typically >90%.[4]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, suspend 3-Amino-2-methylbenzoic acid (7.55 g, 50.0 mmol) in 50 mL of water.

  • Reagent Addition: Add acetic anhydride (5.6 mL, 60.0 mmol, 1.2 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The initial suspension will gradually dissolve and then a new precipitate (the product) will form.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the white solid product in a vacuum oven at 60-70°C to a constant weight.

Part 5: Scale-Up Safety & Engineering Considerations

Q5: What are the most critical safety and process control changes needed when moving from a 100g to a 5kg scale?

Scaling up is not a linear process; heat and mass transfer properties change dramatically.[2][9]

Parameter Lab Scale (100g) Pilot Scale (5kg) Rationale & Key Actions
Heat Transfer Heat from the exothermic acetylation is easily dissipated through the flask walls.Surface-area-to-volume ratio is much lower. Risk of thermal runaway is significant.[2]Action: Use a jacketed reactor with controlled heating/cooling. Add the acetic anhydride slowly via a pump to control the rate of heat generation. Monitor both the jacket and internal batch temperature.
Mixing Magnetic stirrer is sufficient.Magnetic stirring is ineffective. Poor mixing can cause localized hot spots and low yields.[2]Action: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity of the slurry.
Hydrogenation Safety Hydrogen balloon is common.Pressurized hydrogen in a dedicated reactor (autoclave) is required.Action: The catalyst (Pd/C) can be pyrophoric. Do not allow it to dry in the air. Filter it under a nitrogen blanket and keep it solvent-wet. The reactor must be properly grounded and purged to avoid explosive H₂/air mixtures.
Solid Handling Buchner funnel filtration is fast.Filtration can be a major bottleneck. Drying large quantities takes time.Action: Use a larger filtration apparatus like a Nutsche filter. Ensure the vacuum oven used for drying is appropriately sized and rated for the solvent vapors being removed.

References

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. Retrieved from [5]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Institute of Pharmacy Technology, Salipur. (n.d.). Pilot Plant Scale up Techniques. Retrieved from [Link][9]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link][10]

  • European Patent Office. (2015). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. Retrieved from [Link]

  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]

  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Chemsrc. (2025). 2-Acetamido-3-methylbenzoic acid. Retrieved from [Link]

  • Blog. (2025). What analytical methods can be used for O - Methylbenzoic Acid?. Retrieved from [Link][11]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-methylbenzoic acid. Retrieved from [Link][1]

  • Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Altasciences. (2022). How to Scale Up Pharmaceutical Manufacturing. Retrieved from [Link][3]

Sources

Technical Support Center: Synthesis & Purification of 3-Acetamido-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-Acetamido-2-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. We will move beyond simple procedural lists to explore the chemical reasoning behind common pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves the direct acetylation of 3-Amino-2-methylbenzoic acid. This reaction is typically carried out using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or a suitable solvent that can neutralize the acidic byproduct.[1]

Q2: Why is the purity of this compound critical?

A2: As with any active pharmaceutical ingredient (API) or intermediate, purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. Impurities can lead to unwanted side reactions, decreased biological activity, and potential toxicity. Regulatory bodies have stringent requirements for impurity profiling in pharmaceutical development.[2]

Q3: What are the primary impurities I should be aware of?

A3: The impurity profile is largely dependent on the synthetic route and purification efficacy. Key impurities often include:

  • Unreacted Starting Material: Residual 3-Amino-2-methylbenzoic acid.[3]

  • Hydrolysis Product: If the acetamido group is cleaved under acidic or basic conditions during workup, you may revert to the starting material.[4]

  • Diacetylation Byproducts: While less common for aromatic amines, over-acetylation can sometimes occur.[1]

  • Residual Reagents: Lingering acetic acid or other reagents from the acetylation step.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification process.

Issue 1: My final product has a low melting point and appears oily or gummy.

Q: I've isolated my product, but it's not the clean crystalline solid I expected. The melting point is broad and lower than the literature value. What's going wrong?

A: An oily or low-melting-point product is a classic indicator of significant impurities. The most likely culprit is the presence of unreacted starting material or residual acetic acid, which can form a eutectic mixture, depressing the melting point. Inadequate drying is another common cause.[3]

Troubleshooting Protocol:

  • Confirm Impurities: Use Thin Layer Chromatography (TLC) to compare your product with a standard of the starting material (3-Amino-2-methylbenzoic acid). If a spot corresponding to the starting material is visible, further purification is necessary.

  • Purification by Recrystallization: This is the most effective method for removing the common impurities for this compound. A well-chosen solvent will dissolve the desired product at high temperatures but be a poor solvent for it at low temperatures, leaving impurities behind in the mother liquor.[5][6]

  • Thorough Drying: Ensure your product is completely free of solvent. Drying under high vacuum, possibly with gentle heating (if the compound is thermally stable), is recommended. You can confirm dryness by taking successive weight measurements until the mass is constant.

Issue 2: My NMR spectrum shows unexpected peaks.

Q: My ¹H NMR spectrum of the final product shows the expected peaks for this compound, but there are other small peaks I can't account for.

A: Extraneous peaks in an NMR spectrum are definitive evidence of impurities. It is crucial to identify these impurities to refine your purification strategy.

Troubleshooting Protocol:

  • Analyze Starting Material Spectrum: Compare the product's NMR spectrum with that of the starting material, 3-Amino-2-methylbenzoic acid. This will quickly confirm if unreacted starting material is present.[3]

  • Check for Residual Solvents: Common purification solvents (e.g., ethanol, ethyl acetate, toluene) have characteristic NMR signals. Consult a solvent reference chart to see if your unknown peaks match.

  • Consider Side Products: A broad peak in the 3000-3500 cm⁻¹ range in an IR spectrum could indicate the presence of a carboxylic acid hydrolysis product.[3] If your reaction or workup involved strongly acidic and aqueous conditions, hydrolysis of the amide bond back to the amine is a possibility.[4][7]

  • Advanced Analysis: For persistent, unidentified impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weight information to help elucidate their structure.[8]

Issue 3: Recrystallization yield is very low or fails completely.

Q: I attempted to purify my crude product by recrystallization, but either nothing crashed out upon cooling, or my recovery was extremely poor. What should I do?

A: A failed recrystallization is almost always a solvent issue. The ideal solvent should exhibit high solubility for your compound when hot and low solubility when cold.[5]

Troubleshooting Protocol:

  • Systematic Solvent Screening: Do not commit your entire batch to a single solvent. Perform small-scale solubility tests in a variety of solvents.[9] See the table below for suggestions.

  • Use a Solvent/Anti-Solvent System: If a single ideal solvent cannot be found, a two-solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the "anti-solvent," in which it is insoluble) until the solution becomes turbid (cloudy). Gently heat to redissolve, then allow to cool slowly.[10] For this compound, an ethanol/water or acetone/hexane system could be effective.

  • Avoid Using Too Much Solvent: A common mistake is adding too much solvent initially. This keeps the compound in solution even at low temperatures. Add just enough hot solvent to dissolve the solid completely and no more.[9]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous pure batch.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationaleBoiling Point (°C)
WaterGood for polar compounds; benzoic acids often have suitable temperature-dependent solubility.[11]100
Ethanol / WaterA versatile polar solvent/anti-solvent system.[11]78 (Ethanol)
TolueneGood for aromatic compounds; may require slow cooling.[12]111
Ethyl Acetate / HexaneA common medium-polarity system.[10]77 (Ethyl Acetate)

Experimental Workflows & Diagrams

A logical workflow is critical for efficiently achieving high purity. The following diagrams illustrate key decision-making processes.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Initial Purity Assessment cluster_purification Purification Strategy cluster_final Final Validation Start Crude this compound Workup Aqueous Workup (e.g., quench, extraction) Start->Workup Dry Dry Crude Product (Vacuum Oven) Workup->Dry TLC TLC Analysis Dry->TLC Sample NMR ¹H NMR Analysis TLC->NMR If impurities suspected Recrystallize Recrystallization NMR->Recrystallize Primary Method Column Column Chromatography (Silica Gel) Recrystallize->Column If recrystallization fails or impurities are close in polarity Final_Analysis Final Purity Analysis (NMR, HPLC, Melting Point) Recrystallize->Final_Analysis Column->Final_Analysis

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Impure Product (Low MP, Extra NMR Peaks) Check_SM Is Starting Material (SM) Present via TLC/NMR? Start->Check_SM Check_Solvent Are Residual Solvent Peaks in NMR? Check_SM->Check_Solvent No Recrystallize Action: Recrystallize (Choose appropriate solvent) Check_SM->Recrystallize Yes Check_Hydrolysis Was workup harsh? (Strong Acid/Base) Check_Solvent->Check_Hydrolysis No Dry Action: Dry under High Vacuum Check_Solvent->Dry Yes Check_Hydrolysis->Recrystallize No/Unsure Wash_Recrystallize Action: Wash with Bicarb, then Recrystallize Check_Hydrolysis->Wash_Recrystallize Yes End Pure Product Recrystallize->End Dry->End Wash_Recrystallize->End

Caption: Decision tree for troubleshooting common purity issues.

Detailed Protocol: Recrystallization

This protocol provides a robust starting point for purifying this compound.

Objective: To remove unreacted starting materials and soluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol—just enough to create a slurry. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (similar ratio as the crystallization solvent) to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.

References

  • Benchchem. (n.d.). Identifying common impurities in Methyl 3-acetamido-2-methylbenzoate synthesis.
  • Benchchem. (n.d.). How to increase the yield of Methyl 3-acetamido-2-methylbenzoate synthesis.
  • Moreau et al. (1973). Bull. Soc. Chim. Fr., 3427. (Note: This is a representative citation for hydrolysis conditions, direct link unavailable).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization 2.
  • Nichols, L. (2022). 3.2: Purification of Products. Chemistry LibreTexts. Retrieved from [Link]

  • European Patent Office. (2017). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION (EP 3 148 962 B1).
  • Chemsrc. (n.d.). 2-Acetamido-3-methylbenzoic acid. Retrieved from [Link]

  • Perera, S., et al. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159.
  • ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces. Retrieved from [Link]

  • StudyCorgi. (2022). Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Armarego, W.L.F., & Perrin, D.D. (n.d.). Purification of Laboratory Chemicals. (Note: Referenced in Chemistry Stack Exchange discussion).
  • Dow Chemical Co. (1966). Purification of benzoic acid (US3235588A).
  • Khalikova M, Jireš J, Horáček O, et al. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. Mass Spectrometry Reviews, 43(3), 560-609.
  • Organic Syntheses. (n.d.). Procedure for Amide Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Retrieved from

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]

  • Amrita University's CREATE. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (n.d.). Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and n-Butylparaben in Soy Sauce.

Sources

Validation & Comparative

A Guide to the Spectroscopic Differentiation of 3-Acetamido-2-methylbenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring efficacy, safety, and desired material properties. Positional isomers, while sharing the same molecular formula (C₁₀H₁₁NO₃) and mass (193.20 g/mol ), can exhibit vastly different biological activities and chemical behaviors due to the distinct spatial arrangement of their functional groups. This guide provides a comprehensive spectroscopic comparison of 3-Acetamido-2-methylbenzoic acid and three of its key positional isomers, offering the experimental data and foundational principles necessary for their unambiguous differentiation.

We will explore how the subtle shifts in substituent placement on the benzene ring create unique and identifiable fingerprints across a range of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Isomers in Focus

The comparison will center on four isomers where the relative positions of the carboxylic acid, acetamido, and methyl groups are varied, leading to distinct electronic and steric environments.

Figure 1. Structures of the four positional isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers, as the chemical shift and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their local electronic environment.

Expertise & Causality: Understanding Substituent Effects

The chemical shifts of the aromatic protons are governed by the cumulative electron-donating or electron-withdrawing effects of the substituents.

  • -COOH (Carboxylic Acid): A meta-directing, deactivating group that withdraws electron density, deshielding nearby protons (shifting them downfield).

  • -NHCOCH₃ (Acetamido): An ortho, para-directing, activating group that donates electron density via resonance, shielding nearby protons (shifting them upfield).

  • -CH₃ (Methyl): An ortho, para-directing, weakly activating group that donates electron density via induction, shielding nearby protons.

The interplay of these effects creates a unique chemical shift and spin-spin coupling pattern for the aromatic protons in each isomer, providing a definitive structural fingerprint.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons like -COOH and -NH.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Comparison: ¹H NMR

The aromatic region (δ 7.0-8.5 ppm) is most diagnostic. The number of distinct aromatic protons and their splitting patterns are key differentiators.

Proton Assignment3-Acetamido-2-methyl4-Acetamido-2-methyl2-Acetamido-3-methyl4-Acetamido-3-methyl
-COOH ~12-13 ppm (broad s)~12-13 ppm (broad s)~12-13 ppm (broad s)~12-13 ppm (broad s)
-NHCOCH₃ ~9.5-10.5 ppm (s)~9.5-10.5 ppm (s)~9.5-10.5 ppm (s)~9.5-10.5 ppm (s)
Aromatic H 3 distinct protons3 distinct protons3 distinct protons3 distinct protons
Predicted PatternTriplet, Doublet, DoubletSinglet, Doublet, DoubletTriplet, Doublet, DoubletSinglet, Doublet, Doublet
-CH₃ (ring) ~2.3-2.5 ppm (s)~2.4-2.6 ppm (s)~2.2-2.4 ppm (s)~2.1-2.3 ppm (s)
-COCH₃ ~2.0-2.2 ppm (s)~2.0-2.2 ppm (s)~2.0-2.2 ppm (s)~2.0-2.2 ppm (s)

Note: Data are predicted values based on substituent effects in DMSO-d₆. Actual values may vary slightly.

Key Differentiators in ¹H NMR:

  • 4-Acetamido-2-methyl & 4-Acetamido-3-methyl: These isomers are expected to show a highly deshielded aromatic proton as a singlet (or narrow doublet) due to having no adjacent proton neighbors.

  • 3-Acetamido-2-methyl & 2-Acetamido-3-methyl: These isomers will lack a singlet in the aromatic region, instead showing a pattern of coupled doublets and triplets. The precise chemical shifts will differ due to the relative positions of the activating/deactivating groups.

Data Comparison: ¹³C NMR

The number of unique signals in the aromatic region (δ 110-150 ppm) directly reflects the symmetry of the molecule. For these tri-substituted, asymmetric isomers, six distinct aromatic carbon signals are expected. The chemical shifts are influenced by the electronic effects of the attached groups.[2][3]

Carbon Assignment3-Acetamido-2-methyl4-Acetamido-2-methyl2-Acetamido-3-methyl4-Acetamido-3-methyl
-COOH ~168-172 ppm~168-172 ppm~168-172 ppm~168-172 ppm
-NHC=O ~168-170 ppm~168-170 ppm~168-170 ppm~168-170 ppm
Aromatic C 6 signals (~115-145 ppm)6 signals (~115-145 ppm)6 signals (~115-145 ppm)6 signals (~115-145 ppm)
-CH₃ (ring) ~15-20 ppm~18-22 ppm~15-20 ppm~15-20 ppm
-COCH₃ ~24-26 ppm~24-26 ppm~24-26 ppm~24-26 ppm

Note: Data are predicted ranges. The carbon attached to the electron-donating acetamido group will be shielded (lower ppm), while the carbon attached to the carboxylic acid group will be deshielded (higher ppm).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups and can provide crucial information about the substitution pattern on the benzene ring through the "fingerprint region."

Expertise & Causality: Vibrational Modes

While all four isomers will show characteristic absorptions for the O-H (acid), N-H (amide), and C=O (acid and amide) functional groups, their key distinction lies in the C-H out-of-plane (oop) bending vibrations in the 650-900 cm⁻¹ region. The pattern of these absorptions is highly dependent on the number of adjacent hydrogen atoms on the aromatic ring.[4][5] For a tri-substituted ring, the specific pattern is a reliable indicator of the substitution arrangement.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first and ratio it against the sample spectrum to remove atmospheric (H₂O, CO₂) contributions.

Data Comparison: Key IR Absorptions
Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Appearance in All Isomers
O-H Stretch (Carboxylic Acid)2500-3300Very broad, strong
N-H Stretch (Amide)3250-3350Medium, sharp
Aromatic C-H Stretch3000-3100Weak to medium
Aliphatic C-H Stretch2850-2960Weak to medium
C=O Stretch (Carboxylic Acid)1680-1710Strong, sharp
C=O Stretch (Amide I)1650-1680Strong, sharp
Aromatic C=C Bending1450-1600Medium, multiple bands
C-H Out-of-Plane Bending 650-900 Pattern is isomer-specific

Key Differentiator in IR: The pattern of bands in the 900-650 cm⁻¹ region will be unique for each isomer due to the different arrangement of hydrogens on the ring (e.g., isolated H, two adjacent H's). This region, when compared against reference spectra or databases, can provide strong evidence for a specific substitution pattern.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which can help in structural confirmation.

Expertise & Causality: Fragmentation Pathways

All four isomers will exhibit the same molecular ion peak (M⁺˙) at m/z 193, confirming their shared molecular formula. The differentiation arises from the relative abundances of fragment ions. The fragmentation is often initiated by the loss of small, stable neutral molecules or radicals. Key expected fragmentations include:

  • Loss of an acetyl group (-CH₂=C=O, 42 u): [M - 42]⁺˙ leading to an aminomethylbenzoic acid radical cation.

  • Loss of a hydroxyl radical (-•OH, 17 u): [M - 17]⁺ leading to a stable acylium ion.

  • Loss of a carboxyl group (-•COOH, 45 u): [M - 45]⁺.

The relative stability of the resulting fragment ions can be influenced by the substituent positions, potentially leading to different relative intensities in the mass spectrum.[7]

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard Electron Ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a mass analyzer like a quadrupole or time-of-flight (TOF).

  • Data Acquisition: Generate a mass spectrum by plotting ion abundance against the mass-to-charge ratio (m/z).

Data Comparison: Key Mass Fragments
m/z ValuePossible Fragment IdentityExpected in All Isomers?
193[M]⁺˙ (Molecular Ion)Yes (Parent Peak)
178[M - CH₃]⁺Possible, loss of methyl radical
151[M - CH₂CO]⁺˙Yes, loss of ketene
134[M - COOH - H]⁺Yes, complex rearrangement
106[C₇H₆O]⁺˙Possible, from further fragmentation
43[CH₃CO]⁺Yes, acetyl cation (often a base peak)

While the major fragments are likely to be the same, subtle differences in their relative abundances may be observed, requiring careful comparison with a reference standard for definitive identification.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the aromatic ring.

Expertise & Causality: Chromophore and Auxochromes

The benzene ring acts as the primary chromophore. The -COOH, -NHCOCH₃, and -CH₃ groups act as auxochromes, modifying the absorption characteristics. These groups, especially the electron-donating acetamido group, cause a bathochromic shift (shift to longer wavelength) of the benzene absorption bands.[8][9] The extent of this shift and the molar absorptivity (ε) can be subtly different for each isomer depending on the degree of electronic communication between the functional groups, which is dictated by their relative positions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from approximately 200 to 400 nm, using the pure solvent as a reference blank.

  • Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Data Comparison: Expected UV-Vis Absorption
IsomerPredicted λₘₐₓ (nm)Rationale
3-Acetamido-2-methyl~240-250 and ~280-290Conjugation influenced by all three groups.
4-Acetamido-2-methyl~250-260 and ~290-300Stronger resonance between para -NHCOCH₃ and -COOH.
2-Acetamido-3-methyl~240-250 and ~280-290Steric hindrance may affect planarity and conjugation.
4-Acetamido-3-methyl~250-260 and ~290-300Stronger resonance between para -NHCOCH₃ and -COOH.

Note: These are estimated values. Isomers with the acetamido group para to the carboxylic acid are expected to have a slightly longer λₘₐₓ due to a more extended conjugated system.

Workflow for Isomer Differentiation

The following workflow provides a logical sequence of analyses to distinguish an unknown isomer.

G start Unknown Isomer Sample ms 1. Mass Spectrometry (EI-MS) start->ms check_mass Confirm m/z = 193? ms->check_mass ir 2. IR Spectroscopy check_mass->ir Yes stop End Analysis check_mass->stop No (Incorrect Compound) check_ir Analyze Fingerprint Region (650-900 cm⁻¹) ir->check_ir nmr 3. ¹H NMR Spectroscopy check_ir->nmr Compare pattern to database check_nmr Aromatic Region: Singlet Present? nmr->check_nmr isomer_A Isomers: 4-Acetamido-2-methyl 4-Acetamido-3-methyl check_nmr->isomer_A Yes isomer_B Isomers: 3-Acetamido-2-methyl 2-Acetamido-3-methyl check_nmr->isomer_B No c13_nmr 4. ¹³C NMR & 2D NMR (COSY, HMBC) for Final Confirmation isomer_A->c13_nmr isomer_B->c13_nmr c13_nmr->stop

Caption: A logical workflow for differentiating the isomers.

Conclusion

While mass spectrometry and UV-Vis spectroscopy can confirm that an unknown belongs to this isomeric group, they are less powerful for definitive differentiation. The true discriminatory power lies with IR and, most significantly, NMR spectroscopy. The C-H bending vibrations in the IR fingerprint region provide strong clues to the substitution pattern. However, it is the unique chemical shifts and spin-spin coupling patterns in the ¹H NMR spectrum, corroborated by ¹³C NMR data, that provide the unambiguous evidence required to distinguish between this compound and its positional isomers. This multi-technique approach, grounded in a solid understanding of structure-property relationships, is essential for rigorous chemical characterization in any research or development setting.

References

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]

  • ResearchGate. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Räsänen, M., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Available at: [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamido-2-methylbenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives.... Retrieved from [Link]

  • ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid.... Retrieved from [Link]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Acetamido-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetamido-2-methylbenzoic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.[1] Its structural features, a substituted benzoic acid, make it a valuable building block in medicinal chemistry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic underpinnings of these routes, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies, primarily differing in their starting materials and the sequence of functional group transformations.

  • Route 1: Reduction and Acetylation from a Nitro Precursor. This is arguably the most direct and widely employed method. It commences with a commercially available or readily synthesized nitro-substituted benzoic acid, which is then reduced to the corresponding amine, followed by a straightforward acetylation to yield the final product.

  • Route 2: Multi-step Synthesis from a Commodity Chemical. This approach begins with a simple, inexpensive starting material like m-xylene and involves a series of reactions, including chlorination, oxidation, and amination, before the final acetylation step. While potentially more cost-effective at a large scale due to cheaper raw materials, it involves more synthetic steps and may present challenges in purification and overall yield.

The choice between these routes often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Route 1: Synthesis from 2-Methyl-3-nitrobenzoic Acid

This two-step synthesis is favored for its high yields and relatively simple procedures. The overall transformation is depicted below:

Route 1 start 2-Methyl-3-nitrobenzoic Acid intermediate 3-Amino-2-methylbenzoic Acid start->intermediate Reduction (e.g., Pd/C, H2 or Fe/HCl) end This compound intermediate->end Acetylation (Acetic Anhydride)

Caption: Synthetic pathway for Route 1.

Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid

The reduction of the nitro group to an amine is the cornerstone of this route. Several methods are available for this transformation, with catalytic hydrogenation being one of the most efficient and clean options.

Catalytic Hydrogenation: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[2] The reaction is generally carried out in a solvent like ethyl acetate or methanol. This method is highly efficient, often providing near-quantitative yields of the desired amine.[2] A key advantage of catalytic hydrogenation is the ease of product isolation; the catalyst is simply filtered off, and the solvent is removed under reduced pressure.[2]

However, this method requires specialized equipment for handling hydrogen gas, which can be a safety concern. Alternative protocols for liquid-phase catalytic hydrogenation using catalysts like Raney nickel have also been developed, offering high yields (over 95%) and product purity exceeding 99% without the need for extensive purification.[3][4]

Metal-Acid Reduction: A more classical approach involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid. While this method avoids the need for a pressurized hydrogen atmosphere, it generates significant amounts of metal waste, posing environmental concerns. The workup can also be more complex due to the need to remove metal salts.

Step 2: Acetylation of 3-Amino-2-methylbenzoic Acid

The final step is the acetylation of the amino group. This is a standard and high-yielding reaction, typically accomplished by treating the 3-amino-2-methylbenzoic acid with acetic anhydride. The reaction can be performed in various solvents, and often a base is added to neutralize the acetic acid byproduct.

Route 2: Synthesis from m-Xylene

This route offers a potentially more economical pathway for large-scale production, starting from the inexpensive bulk chemical m-xylene. However, it involves a greater number of synthetic steps.

Route 2 start m-Xylene step1 2-Chloro-m-xylene start->step1 Chlorination step2 3-Methyl-2-chlorobenzoic Acid step1->step2 Catalytic Oxidation step3 3-Amino-2-methylbenzoic Acid step2->step3 Ammonolysis end This compound step3->end Acetylation

Caption: Synthetic pathway for Route 2.

This synthetic design, as outlined in patent literature, involves an initial chlorination of m-xylene, followed by catalytic oxidation to form 3-methyl-2-chlorobenzoic acid.[5] The key step is the subsequent ammonolysis, where the chloro group is displaced by an amino group.[5] This is typically carried out using ammonia in the presence of a copper catalyst, such as cuprous chloride, at elevated temperatures.[5] The final step, as in Route 1, is the acetylation of the resulting 3-amino-2-methylbenzoic acid.

While this route avoids the use of nitrating agents and the subsequent reduction of a nitro group, it introduces its own set of challenges. The initial chlorination may lead to isomeric mixtures requiring separation. The ammonolysis step often requires high temperatures and pressures, and the use of a copper catalyst can lead to waste disposal issues. However, reported yields for the ammonolysis step are high, in the range of 88-90%.[5]

Comparative Analysis

ParameterRoute 1: From 2-Methyl-3-nitrobenzoic AcidRoute 2: From m-Xylene
Starting Material 2-Methyl-3-nitrobenzoic Acidm-Xylene
Number of Steps 24
Overall Yield High (typically >85%)Moderate to High (dependent on all steps)
Key Reactions Nitro reduction, AcetylationChlorination, Oxidation, Ammonolysis, Acetylation
Advantages High yields, clean reactions (especially with catalytic hydrogenation), straightforward purification.Low cost of starting material, avoids nitration.
Disadvantages Higher cost of starting material, potential safety hazards with H2 gas.More synthetic steps, potential for isomeric mixtures, harsh reaction conditions (high temp/pressure), metal catalyst waste.
Scalability Well-suited for lab-scale and moderate industrial production.Potentially more economical for large-scale industrial production.

Experimental Protocols

Protocol for Route 1: Synthesis of this compound from 2-Methyl-3-nitrobenzoic Acid

Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation [2]

  • In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in ethyl acetate (100 mL).

  • Add 5% Palladium on carbon (0.5 g) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or at a set pressure in a Parr shaker) for 15 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid. The product can be purified by column chromatography or recrystallization if necessary.

    • Expected Yield: ~90%[2]

    • Physical Appearance: White solid[2]

    • Melting Point: 181 °C[2]

Step 2: Synthesis of this compound

  • Suspend 3-amino-2-methylbenzoic acid (8.3 g, 55.0 mmol) in a suitable solvent such as dichloromethane or ethyl acetate (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride (6.2 mL, 66.0 mmol) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Conclusion

For laboratory-scale synthesis and applications where high purity and yield are paramount, Route 1 , starting from 2-methyl-3-nitrobenzoic acid, is the recommended pathway. The use of catalytic hydrogenation for the reduction step offers a clean and efficient transformation with a straightforward workup. While the starting material may be more expensive than m-xylene, the high overall yield and reduced number of steps make it an attractive option.

Route 2 , on the other hand, presents a viable alternative for large-scale industrial production where the cost of raw materials is a significant driver. Although it involves more synthetic steps and potentially more challenging reaction conditions, the economic advantage of starting from m-xylene could outweigh these factors at a commercial scale.

Ultimately, the selection of the synthetic route will depend on a careful evaluation of the specific requirements of the project, including scale, cost, available equipment, and environmental considerations.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Anwar, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Serbian Chemical Society, 86(1), 1-26. [Link]

  • University of Toronto Scarborough. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. (2020).
  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014).
  • PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid. (2020).
  • EP3148962B1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. (2015).
  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. (2018).
  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (1999).
  • MySkinRecipes. (n.d.). 3-Amino-2-methylbenzoic acid. Retrieved from [Link]

Sources

A Guide to the Structural Confirmation of 3-Acetamido-2-methylbenzoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data used for the unequivocal structural confirmation of 3-Acetamido-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind spectral features and compares the target molecule with structural isomers to demonstrate the specificity of NMR spectroscopy.

Introduction: The Imperative for Unambiguous Structural Elucidation

This compound is a substituted aromatic compound with potential applications as a versatile building block in medicinal chemistry and materials science. Its precise isomeric form is critical to its chemical reactivity and biological activity. Among the various analytical techniques available, ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for non-destructive and definitive structural elucidation in solution. This guide will walk through the theoretical prediction, experimental acquisition, and detailed interpretation of the ¹H and ¹³C NMR spectra that collectively serve as a unique fingerprint for the this compound structure.

Predicted NMR Analysis: An Expert's Foresight

Before analyzing the experimental data, a skilled spectroscopist can predict the key features of the ¹H and ¹³C NMR spectra based on the molecule's structure. This predictive approach not only builds confidence in the final assignment but also highlights regions of the spectra that will be most informative.

¹H NMR Predictions:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It is expected to appear as a broad singlet far downfield, typically above 10 ppm.

  • Amide Proton (-NH-): The chemical shift of the amide proton can vary depending on solvent and concentration but is generally found in the range of 7-9 ppm as a singlet.

  • Aromatic Protons (H-4, H-5, H-6): These three adjacent protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling. H-5, being coupled to both H-4 and H-6, is expected to be a triplet. H-4 and H-6 will each appear as a doublet. The electron-donating nature of the methyl and acetamido groups and the electron-withdrawing nature of the carboxylic acid will influence their precise chemical shifts.

  • Acetamido Methyl Protons (-NHC(O)CH₃): These protons are in a relatively shielded environment and should appear as a sharp singlet around 2.0-2.2 ppm.[1][2]

  • Aromatic Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is also shielded and will present as a singlet, typically in the range of 2.2-2.5 ppm.[3]

¹³C NMR Predictions:

  • Carboxylic Carbon (-COOH): This carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of 165-175 ppm.[4][5]

  • Amide Carbonyl Carbon (-NHC(O)CH₃): Similar to the carboxylic carbon, this carbonyl carbon will also be downfield, typically around 168-172 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts between 110-150 ppm. The carbon atoms directly attached to substituents (C-1, C-2, C-3) will have their shifts significantly influenced by those groups. Due to the lack of symmetry, all six aromatic carbons are expected to be unique.[6]

  • Acetamido Methyl Carbon (-NHC(O)CH₃): This methyl carbon is expected in the aliphatic region, around 20-25 ppm.

  • Aromatic Methyl Carbon (-CH₃): This carbon will also appear in the aliphatic region, typically between 15-20 ppm.

Experimental Data and In-Depth Interpretation

The following data were obtained on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. The residual solvent peak for DMSO-d₆ at 2.50 ppm in the ¹H spectrum and 39.52 ppm in the ¹³C spectrum was used as an internal reference.[7][8][9]

¹H NMR Spectrum Analysis

The experimental ¹H NMR data for this compound are summarized below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1H-COOH
9.45s1H-NHCOCH₃
7.78d1HH-6
7.50d1HH-4
7.25t1HH-5
2.15s3HAr-CH₃
2.08s3H-NHCOCH₃

Interpretation:

  • The broad singlet at approximately 13.0 ppm is characteristic of a carboxylic acid proton, confirming the presence of the -COOH group.[4]

  • The singlet at 9.45 ppm with an integration of 1H is assigned to the amide proton of the acetamido group.

  • The aromatic region between 7.20 and 7.80 ppm shows a classic three-proton system. The triplet at 7.25 ppm is assigned to H-5, which is ortho-coupled to both H-4 and H-6. The two doublets at 7.78 ppm and 7.50 ppm are assigned to H-6 and H-4, respectively. This coupling pattern is only possible with a 1,2,3-trisubstituted benzene ring.

  • The two singlets in the aliphatic region at 2.15 ppm and 2.08 ppm, each integrating to 3H, are assigned to the aromatic methyl group and the acetamido methyl group, respectively.

¹³C NMR Spectrum Analysis

The experimental ¹³C NMR data are presented below:

Chemical Shift (δ) ppmAssignment
169.5-COOH
168.7-NHC OCH₃
138.8C-3
136.5C-1
132.1C-6
128.4C-2
126.9C-4
125.3C-5
23.2-NHCOC H₃
16.1Ar-CH₃

Interpretation:

  • The signals at 169.5 ppm and 168.7 ppm are assigned to the carboxylic acid and amide carbonyl carbons, respectively, consistent with predicted values.[5][6]

  • The six distinct signals in the aromatic region (125-140 ppm) confirm the presence of a trisubstituted benzene ring with no plane of symmetry.

  • The two signals in the aliphatic region at 23.2 ppm and 16.1 ppm correspond to the acetamido methyl and the aromatic methyl carbons.

Comparative Analysis: Distinguishing this compound from its Isomers

The definitive power of NMR lies in its ability to distinguish between closely related isomers. Let's consider a plausible isomer, 4-Acetamido-2-methylbenzoic acid .

In this isomer, the aromatic protons would present a different splitting pattern. H-3 and H-5 would likely be singlets (or very finely split doublets due to meta-coupling), and H-6 would be a doublet. This is a stark contrast to the doublet-doublet-triplet pattern observed for the target compound.

G cluster_0 This compound (Observed) cluster_1 4-Acetamido-2-methylbenzoic Acid (Predicted) a H-4 (d) b H-5 (t) a->b J_ortho c H-6 (d) b->c J_ortho x H-3 (s) y H-5 (d) z H-6 (d) y->z J_ortho

Caption: Predicted ¹H NMR aromatic splitting for isomers.

This comparative analysis demonstrates how the specific arrangement of substituents in this compound leads to a unique and identifiable NMR fingerprint, leaving no room for ambiguity.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be followed.[10][11][12][13][14]

G prep Sample Preparation dissolve Dissolve 15-20 mg of sample in ~0.7 mL DMSO-d6 prep->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer insert Insert tube into spectrometer transfer->insert acq Data Acquisition lock Lock on deuterium signal of DMSO-d6 insert->lock shim Shim magnetic field for homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fft Fourier Transform acquire->fft proc Data Processing phase Phase Correction fft->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak baseline->reference integrate Integrate ¹H spectrum reference->integrate

Caption: Workflow for NMR structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound.[10][12] For ¹³C NMR, a higher concentration is often beneficial due to the lower natural abundance of the ¹³C isotope.[10]

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[14]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[12][14] The sample height in the tube should be approximately 4-5 cm.[12]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[10]

    • Perform shimming (manual or automated) to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.[10]

    • Acquire the ¹H spectrum using standard parameters. Typically, 8 to 16 scans are sufficient.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.

    • Carefully phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[7][8]

    • For the ¹H spectrum, integrate the peaks to determine the relative ratios of the different types of protons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides conclusive evidence for the structure of this compound. The chemical shifts, integration values, and particularly the spin-spin coupling patterns in the aromatic region of the ¹H spectrum are in complete agreement with the proposed structure and effectively rule out other possible isomers. This guide underscores the indispensable role of NMR spectroscopy in modern chemical research and drug development, where structural integrity is paramount.

References

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • De, S., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. PubMed.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • MIT OpenCourseWare. (n.d.). 8.
  • Organomation. (n.d.).
  • Scribd. (n.d.).
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Merck Millipore. (n.d.). NMR Solvents.
  • Hirano, S. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 37(1), 51-54.
  • Hirano, S., et al. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Bioscience, Biotechnology, and Biochemistry.
  • The Royal Society of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • George Mason University. (2020).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Table 3. 1H NMR chemical shifts (δ, ppm)
  • Chegg. (2024). Solved Below is the 1H NMR spectrum and the structure of m-toluic acid.

Sources

A Comparative Guide to the Functional Group Analysis of 3-Acetamido-2-methylbenzoic Acid by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Acetamido-2-methylbenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, validates the analytical process, and objectively compares the utility of IR spectroscopy with complementary techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy for comprehensive structural elucidation.

Introduction: The Analytical Imperative

This compound is a multifaceted small molecule featuring a carboxylic acid, a secondary amide, and a substituted aromatic ring. Each of these functional groups imparts specific chemical properties that are critical to its function, whether as a pharmaceutical intermediate or a research compound. Verifying the integrity of these functional groups is a non-negotiable step in synthesis, quality control, and formulation. Infrared (IR) spectroscopy serves as a rapid, reliable, and accessible first-line technique for this purpose. It provides a distinct molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide will demonstrate how to expertly acquire, interpret, and contextualize the IR spectrum of this molecule.

The Theoretical Basis: Molecular Vibrations and IR Absorption

Infrared spectroscopy is predicated on a simple principle: molecules absorb infrared radiation at frequencies that correspond to their natural modes of vibration.[1][2] When the frequency of the IR radiation matches the frequency of a specific bond vibration (such as a stretch or a bend), the molecule absorbs the energy, and the intensity of the radiation at that frequency decreases. An IR spectrum is a plot of this transmittance (or absorbance) versus the frequency (expressed as wavenumber, cm⁻¹), revealing a pattern of absorption bands unique to the molecule's functional groups.[3]

For this compound, we can predict the appearance of several characteristic bands based on its structure. The presence, position, and shape of these bands provide definitive evidence for its constituent functional groups.

Predicted IR Absorption Bands for this compound:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected AppearanceRationale & Causality
Carboxylic AcidO-H Stretch2500 - 3300Very Broad, StrongExtensive intermolecular hydrogen bonding in the dimeric form of the acid weakens the O-H bond and creates a wide distribution of bond energies, resulting in a characteristically broad absorption that often overlaps with C-H stretches.[4][5][6][7]
AmideN-H Stretch3170 - 3370Medium, SharpThe N-H bond in a secondary amide gives rise to a distinct, relatively sharp peak. Its position can be influenced by hydrogen bonding.[8]
Aromatic RingC-H Stretch3000 - 3100Medium to Weak, SharpThe C-H bonds on the sp²-hybridized carbons of the benzene ring vibrate at a slightly higher frequency than those on sp³-hybridized carbons.[9][10][11]
Methyl GroupC-H Stretch2850 - 2960Medium, SharpThe C-H bonds on the sp³-hybridized methyl carbon absorb just below the 3000 cm⁻¹ threshold, clearly distinguishing them from aromatic C-H stretches.[12]
Carboxylic AcidC=O Stretch1690 - 1760Very Strong, SharpThis is one of the most intense peaks in the spectrum. For a dimeric, aromatic carboxylic acid, the peak is typically found around 1700-1725 cm⁻¹.[1][4][5] Conjugation with the ring can slightly lower this frequency.[4][6]
AmideC=O Stretch (Amide I)1630 - 1680Strong, SharpThe amide carbonyl stretch (Amide I band) is a key diagnostic peak, typically appearing at a slightly lower wavenumber than the carboxylic acid carbonyl due to resonance with the nitrogen lone pair.[8][13]
AmideN-H Bend (Amide II)1515 - 1570Strong to MediumThis band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its presence alongside the Amide I band is strong evidence for a secondary amide.[8][13]
Aromatic RingC=C Stretch1450 - 1600Medium, Multiple Sharp PeaksThe benzene ring has several in-ring carbon-carbon stretching modes, which typically appear as a set of two or more sharp bands in this region.[9][10][14]
Carboxylic AcidC-O Stretch1210 - 1320Strong to MediumThe stretching vibration of the C-O single bond in the carboxyl group, often coupled with O-H bending, produces a strong band in the fingerprint region.[5][7]
Aromatic RingC-H Out-of-Plane Bend690 - 900Strong to MediumThe position of these strong bending vibrations is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, a characteristic band is expected near 750 cm⁻¹.[9][14]

Experimental Protocol: FTIR Analysis via KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[15] The principle is to disperse the solid analyte within an IR-transparent matrix (KBr), which becomes a clear optical disk under pressure, allowing the IR beam to pass through.[16][17]

Causality in Protocol Design:
  • Why KBr? KBr is optically transparent in the mid-IR region (4000-400 cm⁻¹) where most functional groups absorb.[18]

  • Why Dryness is Critical: KBr is hygroscopic and readily absorbs atmospheric moisture.[16][17] Water has a very strong, broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, which can easily obscure the N-H stretch and Amide I bands of the analyte.[16] Therefore, all materials and equipment must be scrupulously dry.

Step-by-Step Methodology:
  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours and store it in a desiccator until use.[18]

    • Ensure the agate mortar and pestle, die set, and any spatulas are perfectly clean and dry.[16]

  • Sample Grinding:

    • Place approximately 1-2 mg of this compound into a clean agate mortar.

    • Grind the sample into a very fine, fluffy powder. This is crucial to reduce scattering of the IR beam, which would otherwise lead to a poor-quality spectrum.

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[15]

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. The goal is uniform dispersion, not further grinding of the KBr itself.[16]

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the barrel of the pellet die.

    • Assemble the die and place it into a hydraulic press.

    • If available, connect the die to a vacuum line for 1-2 minutes to remove trapped air and residual moisture, which can cause the pellet to be opaque.[18]

    • Gradually apply pressure up to 8-10 metric tons and hold for 2-3 minutes.[16][17] The KBr/sample mixture will "cold-flow" and fuse into a transparent or translucent disc.

  • Spectral Acquisition:

    • Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

    • Place the pellet into the spectrometer's sample holder.

    • First, run a background scan with an empty sample compartment to measure the spectrum of the atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.[2]

    • Next, run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Analysis start Start: Dry KBr & Sample grind Grind 1-2 mg Sample start->grind Fine powder is key mix Mix with 100-200 mg KBr grind->mix Ensure homogeneity load Load Die mix->load press Apply 8-10 tons Pressure load->press Under vacuum if possible bkg Acquire Background Spectrum press->bkg Empty beam sample Acquire Sample Spectrum bkg->sample Place pellet in holder process Process Data (Baseline Correction) sample->process analyze Assign Peaks to Functional Groups process->analyze Spec_Comparison cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_raman Raman Spectroscopy Molecule This compound Structural Analysis IR_Node Provides Info On: - Functional Groups (C=O, O-H, N-H) - H-Bonding Presence - Aromatic Substitution Pattern Molecule->IR_Node confirms NMR_Node Provides Info On: - Atom Connectivity (¹H-¹H, ¹H-¹³C) - Chemical Environment of each H & C - Number of Unique Atoms - Stereochemistry Molecule->NMR_Node elucidates Raman_Node Provides Info On: - Skeletal Vibrations (C-C, C=C) - Symmetric & Non-polar Bonds - Crystal Lattice Modes Molecule->Raman_Node complements IR_Strength Strength: Rapid, Accessible, Excellent for Polar Bonds NMR_Strength Strength: Definitive Structure Elucidation Raman_Strength Strength: Complements IR, Excellent for Aqueous Samples

Fig 2. Complementary roles of IR, NMR, and Raman spectroscopy.
Performance Comparison:
FeatureIR SpectroscopyNMR SpectroscopyRaman Spectroscopy
Primary Information Functional GroupsAtomic Connectivity & EnvironmentSkeletal Vibrations
Sample State Solid, Liquid, GasSolutionSolid, Liquid, Gas (Aqueous)
Speed Fast (~1-5 min)Slower (min to hours)Fast (~1-5 min)
Sensitivity µg - mgmgµg - mg
Key Advantage Excellent for identifying polar bonds (C=O, O-H).Provides unambiguous, complete structure.Strong signal for symmetric, non-polar bonds; low water interference.
Limitation Limited skeletal info; complex fingerprint region.Requires larger sample size; expensive equipment.Weak signal for polar bonds; fluorescence can interfere.

Conclusion

Infrared spectroscopy is an indispensable tool for the functional group analysis of this compound. Through a systematic interpretation of the spectrum, one can rapidly and confidently confirm the presence of the critical carboxylic acid, secondary amide, and substituted aromatic functionalities. The characteristic broad O-H stretch, the distinct dual carbonyl peaks, and the Amide I/II band pairing provide a self-validating system for structural verification. While IR spectroscopy excels in this role, this guide underscores the enhanced analytical power achieved when it is integrated with complementary techniques. For absolute structural determination and the elucidation of subtle isomeric details, a combined approach with NMR and, where applicable, Raman spectroscopy, represents the gold standard in modern chemical analysis.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 3674-3678.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research, 2(3), 1-5.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8933–8938. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Chemical Shifts & Coupling. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, April 29). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Bai, K. S. (1940). Raman spectra of some carboxylic acids. Proceedings of the Indian Academy of Sciences - Section A, 11(4), 212-228.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Maréchal, Y. (2003). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Physical Chemistry Chemical Physics, 5(17), 3545-3554.
  • NIST. (n.d.). 3-Acetamido-2,4,6-triiodobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Maréchal, Y. (2003). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Physical Chemistry Chemical Physics, 5, 3545-3554. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitivity of Raman Spectra to Chemical Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • A-level Chemistry. (2025, June 30). What information can the infrared spectrum of P - Methylbenzoic Acid provide?. Retrieved from [Link]

Sources

A Comparative Guide to 3-Acetamido-2-methylbenzoic Acid and its Pharmacologically Significant Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 3-Acetamido-2-methylbenzoic acid against two widely recognized benzoic acid derivatives: Aspirin (2-Acetoxybenzoic acid) and Mefenamic Acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced relationships between chemical structure, physicochemical properties, and biological activity. By examining synthesis methodologies and structure-activity relationships, we aim to provide a foundational understanding for the rational design of novel therapeutics based on the versatile benzoic acid scaffold.

Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry

The benzoic acid core is a quintessential example of a "privileged scaffold" in drug discovery, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Its aromatic ring and carboxylic acid group provide a robust framework for introducing diverse functional groups, thereby modulating pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a lesser-studied derivative, and contrasts it with two blockbuster nonsteroidal anti-inflammatory drugs (NSAIDs), Aspirin and Mefenamic Acid, to illuminate the profound impact of subtle structural modifications.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a molecule are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of substituents on the benzoic acid ring dramatically alters these characteristics.

The ortho-methyl group in this compound is expected to increase its acidity due to the "ortho-effect," a phenomenon attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring.[3] In contrast, the acetamido group (a hydrogen bond donor and acceptor) in our target molecule versus the acetoxy group (an ester) in Aspirin leads to differences in polarity, hydrogen bonding potential, and susceptibility to hydrolysis.[4] Mefenamic acid's bulky, non-planar 2,3-dimethylphenylamino substituent significantly increases its lipophilicity (LogP), impacting its solubility and membrane permeability.[5][6]

PropertyThis compoundAspirin (2-Acetoxybenzoic acid)Mefenamic Acid
Molecular Formula C₁₀H₁₁NO₃[7]C₉H₈O₄[4]C₁₅H₁₅NO₂[8]
Molecular Weight 193.20 g/mol [9]180.16 g/mol [10]241.29 g/mol [11]
Appearance Crystalline Powder[12]White crystalline powder[4]White to off-white crystalline powder
Melting Point Not specified136 °C (decomposes at 140 °C)[13]230-231 °C[5]
pKa Not specified3.5[13]~4.2 (acidic)[5]
Water Solubility Not specifiedSlightly soluble; hydrolyzes in moist air[12]Insoluble in water[11]
LogP 0.7 (Predicted)1.195.12[5]

Synthesis Strategies and Methodologies

The synthetic routes to these derivatives underscore fundamental organic chemistry principles and highlight the versatility of the benzoic acid core. While Aspirin is synthesized via a straightforward esterification, Mefenamic Acid requires a metal-catalyzed cross-coupling reaction. A plausible synthesis for this compound involves the acylation of an amino precursor.

Synthesis_Workflow cluster_aspirin Aspirin Synthesis cluster_mefenamic Mefenamic Acid Synthesis cluster_target This compound Synthesis SA Salicylic Acid Aspirin Aspirin SA->Aspirin Esterification (Acid Catalyst) AA Acetic Anhydride AA->Aspirin Esterification (Acid Catalyst) CBA 2-Chlorobenzoic Acid MA Mefenamic Acid CBA->MA Ullmann Condensation (Copper Catalyst) DMA 2,3-Dimethylaniline DMA->MA Ullmann Condensation (Copper Catalyst) NMBA 3-Nitro-2-methylbenzoic Acid AMBA 3-Amino-2-methylbenzoic Acid NMBA->AMBA Reduction Target This compound AMBA->Target Acylation (Acetic Anhydride)

Caption: General synthetic workflows for the target benzoic acid derivatives.

Structure-Activity Relationship (SAR) and Biological Implications

Aspirin and Mefenamic Acid are both NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[10][14]

Mechanism of Action: COX Inhibition

Aspirin acts as an irreversible inhibitor by acetylating a serine residue within the active site of both COX-1 and COX-2 enzymes.[13] This covalent modification permanently deactivates the enzyme for the life of the platelet.[15] In contrast, other NSAIDs like Mefenamic Acid are reversible inhibitors, competing with the natural substrate, arachidonic acid, for the active site.[6][13]

COX_Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Pain Pain & Inflammation PGs->Pain Aspirin Aspirin Aspirin->COX Irreversible Inhibition (Acetylation) Mefenamic Mefenamic Acid Mefenamic->COX Reversible Inhibition

Caption: Simplified pathway of prostaglandin synthesis and its inhibition by NSAIDs.

Structural Analysis of this compound:

  • Ortho-Methyl Group: This group likely induces a steric clash that forces the carboxylic acid out of planarity with the benzene ring. This "ortho-effect" can enhance the acidity of the carboxylic proton, which may influence its binding characteristics within an enzyme active site.[3]

  • Meta-Acetamido Group: Unlike Aspirin's ortho-acetoxy group, the meta-acetamido group in our target molecule is electronically different and positions a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting carbonyl group in a different region of space. This could lead to a different binding mode or target selectivity compared to classic NSAIDs. Its potential as a COX inhibitor would depend on whether these features can form favorable interactions within the COX active site.

Experimental Protocols

Protocol 1: Synthesis of Aspirin (Acetylsalicylic Acid) [16]

Causality: This protocol utilizes an excess of acetic anhydride to drive the esterification of salicylic acid to completion. Sulfuric acid acts as a catalyst to protonate the anhydride, making it a more potent electrophile. The addition of cold water serves two purposes: to quench the excess acetic anhydride and to precipitate the less water-soluble aspirin product.

  • Place 2.0 grams of salicylic acid in a 125 mL Erlenmeyer flask.

  • In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid.

  • Gently swirl the flask to mix the reagents. Heat the flask in a water bath at approximately 70-80°C for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature. Then, slowly add 20 mL of cold deionized water to the flask to precipitate the product and hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Allow the product to air dry completely before weighing and determining the melting point.

Protocol 2: Synthesis of Mefenamic Acid [17][18]

Causality: This synthesis is a variation of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. 2-Chlorobenzoic acid is converted to its salt to improve handling and reactivity. 2,3-Dimethylaniline acts as the nucleophile, displacing the chloride. The copper catalyst is essential for facilitating this C-N bond formation.

  • In a three-necked flask fitted with a reflux condenser, add 2.7 g of o-chlorobenzoic acid and 10 g of a non-protic polar solvent (e.g., DMF). Heat to 80°C until dissolved.[18]

  • Add 2.5 g of sodium carbonate to form the benzoate salt and stir for 30 minutes.[18]

  • Add 0.5 g of a copper-based catalyst (e.g., manganese sulfate as an alternative) and 2.25 g of 2,3-dimethylaniline.[18]

  • Increase the temperature to 120-130°C and reflux for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).[18]

  • After cooling, add 100 mL of water and acidify the mixture to a pH of ~2 with dilute sulfuric acid to precipitate the product.[18]

  • Collect the crude mefenamic acid by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol/water.

Protocol 3: Proposed Synthesis of this compound

Causality: This proposed two-step synthesis first reduces the nitro group of 3-nitro-2-methylbenzoic acid to an amine, a common transformation using catalysts like palladium on carbon.[19] The resulting aminobenzoic acid is then acylated using acetic anhydride. The amine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the anhydride to form the stable amide product.

  • Step A: Reduction: Dissolve 3-nitro-2-methylbenzoic acid in a suitable solvent (e.g., ethanol). Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-methylbenzoic acid.[20]

  • Step B: Acylation: Dissolve the crude 3-amino-2-methylbenzoic acid in glacial acetic acid.

  • Add a slight excess of acetic anhydride and stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the this compound product.

  • Collect the solid by vacuum filtration, wash with water, and dry. Purify further by recrystallization if necessary.

Conclusion

The comparison between this compound, Aspirin, and Mefenamic Acid powerfully illustrates how minor alterations to the benzoic acid scaffold can result in vastly different physicochemical and pharmacological profiles. While Aspirin's ortho-acetoxy group is crucial for its irreversible COX inhibition and Mefenamic Acid's bulky N-aryl group drives its potency and lipophilicity, the unique combination of an ortho-methyl and meta-acetamido group in this compound presents an intriguing candidate for further investigation. Its distinct steric and electronic properties may impart novel biological activities or a differentiated selectivity profile. This guide serves as a testament to the enduring relevance of structure-based design and provides a robust framework for future exploration of this and other benzoic acid derivatives.

References

Sources

A Comparative Guide to the Biological Activity of Acetamido-Methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the structural nuances of isomeric compounds can dictate their biological destiny. This guide offers a comparative analysis of the biological activities associated with the ortho-, meta-, and para-isomers of acetamido-methylbenzoic acid. While direct comparative studies on these parent isomers are not extensively documented in peer-reviewed literature, a wealth of research on their derivatives provides valuable insights into their potential as scaffolds for drug discovery. This guide will, therefore, focus on the biological activities of key derivatives of each isomer, offering a window into their differential therapeutic potential.

Introduction to Acetamido-Methylbenzoic Acid Isomers

Acetamido-methylbenzoic acid isomers are structurally related compounds sharing the same molecular formula but differing in the substitution pattern on the benzene ring. The relative positions of the acetamido, methyl, and carboxylic acid groups define them as ortho (2-acetamido-methylbenzoic acid), meta (3-acetamido-methylbenzoic acid), or para (4-acetamido-methylbenzoic acid). This seemingly subtle variation in structure can profoundly influence their physicochemical properties and, consequently, their interaction with biological targets.

Below is a visual representation of the isomeric structures:

isomers cluster_ortho Ortho-isomer cluster_meta Meta-isomer cluster_para Para-isomer ortho 2-Acetamido-methylbenzoic acid meta 3-Acetamido-methylbenzoic acid para 4-Acetamido-methylbenzoic acid

Caption: Chemical scaffolds of the ortho-, meta-, and para-isomers of acetamido-methylbenzoic acid.

Comparative Biological Activities of Isomer Derivatives

The exploration of acetamido-methylbenzoic acid derivatives has unveiled a diverse range of biological activities, with each isomeric scaffold showing promise in distinct therapeutic areas.

Ortho-Isomer Derivatives: Focus on Analgesic and Anti-inflammatory Activity

Research into derivatives of the ortho-isomer, particularly 5-acetamido-2-hydroxybenzoic acid, has highlighted their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are structurally related to salicylic acid and have been investigated for their ability to modulate the inflammatory response.

A study on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated significant analgesic and anti-nociceptive effects in preclinical models.[1] The introduction of different substituents on the acetamido group was found to influence the selectivity towards cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] For instance, a derivative with a benzyl group showed a notable reduction in pain activity, suggesting that the ortho-isomeric scaffold can be a valuable starting point for the development of novel pain management therapies.[1]

Meta-Isomer Derivatives: Targeting Metabolic Disorders

Derivatives of the meta-isomer have been investigated for their potential in treating metabolic diseases. Specifically, derivatives of 3-acetamido-4-methylbenzoic acid have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a key target for the development of therapeutics for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity and is a promising strategy for glycemic control.

Para-Isomer Derivatives: Antimicrobial Applications

The para-isomeric scaffold has been explored for the development of antimicrobial agents. A study on derivatives of 4-acetamido-3-aminobenzoic acid revealed their potential as inhibitors of microbial neuraminidase.[2] Neuraminidase is a crucial enzyme for the replication of several pathogens, including influenza viruses and certain bacteria. The synthesized Schiff base derivatives of 4-acetamido-3-aminobenzoic acid exhibited potent inhibitory action against neuraminidase-containing microbes, with some compounds showing a larger zone of inhibition than standard antimicrobial agents.[2] This highlights the potential of the para-isomer as a template for designing novel antimicrobial drugs.

Summary of Biological Activities

The following table summarizes the key biological activities observed for derivatives of each acetamido-methylbenzoic acid isomer, based on the available scientific literature.

Isomer ScaffoldDerivative ClassPrimary Biological ActivityKey Findings
Ortho 5-Acetamido-2-hydroxybenzoic acid derivativesAnalgesic & Anti-inflammatoryDerivatives show significant anti-nociceptive effects and potential for COX-2 selectivity.[1]
Meta 3-Acetamido-4-methylbenzoic acid derivativesPTP1B InhibitionIdentified as potential therapeutics for type 2 diabetes by inhibiting a key enzyme in the insulin signaling pathway.
Para 4-Acetamido-3-aminobenzoic acid derivativesAntimicrobialDerivatives exhibit potent inhibition of microbial neuraminidase, suggesting a role in combating infectious diseases.[2]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities discussed.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is designed to screen for inhibitors of PTP1B, a critical enzyme in metabolic regulation.

Principle: The assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically.

Workflow Diagram:

PTP1B_assay reagents Prepare Reagents (PTP1B enzyme, pNPP substrate, Assay Buffer, Test Compounds) incubation Incubate Enzyme with Test Compound reagents->incubation reaction Initiate Reaction with pNPP incubation->reaction measurement Measure Absorbance at 405 nm reaction->measurement analysis Calculate % Inhibition measurement->analysis

Caption: Workflow for the PTP1B inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare a stock solution of human recombinant PTP1B enzyme in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

    • Prepare serial dilutions of the test compounds (derivatives of 3-acetamido-methylbenzoic acid) and a known inhibitor as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the test compounds at various concentrations to the designated wells.

    • Add the PTP1B enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of PTP1B inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: A standardized inoculum of a bacterium is spread on an agar plate, and paper disks impregnated with a specific concentration of an antimicrobial agent are placed on the surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of inhibition will appear around the disk.

Workflow Diagram:

Kirby_Bauer inoculum Prepare Standardized Bacterial Inoculum plating Inoculate Mueller-Hinton Agar Plate inoculum->plating disks Apply Antimicrobial Disks plating->disks incubation Incubate at 37°C for 18-24 hours disks->incubation measurement Measure Zone of Inhibition incubation->measurement interpretation Interpret Results (Susceptible, Intermediate, Resistant) measurement->interpretation

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test bacterium from a fresh culture.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Plating:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.

  • Disk Application:

    • Aseptically apply paper disks impregnated with the test compounds (derivatives of 4-acetamido-methylbenzoic acid) and standard antibiotic disks (positive controls) to the surface of the agar plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[3]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_assay seeding Seed Cells in a 96-well Plate treatment Treat Cells with Test Compounds seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate to Allow Formazan Formation mtt_add->formazan solubilization Solubilize Formazan Crystals formazan->solubilization measurement Measure Absorbance at ~570 nm solubilization->measurement analysis Calculate Cell Viability measurement->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The positional isomerism of the acetamido-methylbenzoic acid scaffold plays a crucial role in defining the biological activity of its derivatives. While derivatives of the ortho-isomer show promise as analgesic and anti-inflammatory agents, the meta-isomer scaffold has been leveraged for the development of PTP1B inhibitors for metabolic disorders. The para-isomer, in turn, has demonstrated potential in the design of novel antimicrobial compounds.

It is important to reiterate that this comparative analysis is based on studies of derivatives, and further research is warranted to elucidate the intrinsic biological activities of the parent ortho-, meta-, and para-acetamido-methylbenzoic acid isomers. Future studies employing high-throughput screening and in-silico modeling of the parent isomers against a wide range of biological targets could uncover new therapeutic opportunities and provide a more direct comparison of their pharmacological profiles. Such investigations will be invaluable for guiding the rational design of next-generation therapeutics based on these versatile chemical scaffolds.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

Sources

Comparative In-Silico Analysis of 3-Acetamido-2-methylbenzoic Acid: A Guide to Predicting Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In-Silico Investigation

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic agent is arduous and resource-intensive.[1] The initial stages are critical for identifying promising candidates and eliminating those destined for failure due to poor efficacy or unfavorable pharmacokinetic profiles.[1] It is in this crucial early phase that in-silico modeling—the use of computational simulations to predict molecular behavior—has become an indispensable tool.[1][2] This guide provides an in-depth, practical comparison of 3-Acetamido-2-methylbenzoic acid, a small molecule with potential therapeutic relevance, against established benchmarks using a validated in-silico workflow.

Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous drugs and exhibiting a wide range of biological activities, including anticancer potential.[3] The specific compound, this compound, presents a unique substitution pattern that warrants investigation. By leveraging computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we can generate robust, data-driven hypotheses about its potential bioactivity and drug-likeness before committing to costly and time-consuming wet-lab synthesis and testing.[2][4]

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a scientifically rigorous and reproducible approach.

Strategic Target Selection: Why Cyclooxygenase-2 (COX-2)?

A pivotal decision in any drug discovery project is the selection of a biological target. A purely speculative approach is inefficient. Instead, we ground our strategy in established literature. Structurally similar compounds provide valuable clues. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic properties, demonstrating binding affinity for the Cyclooxygenase-2 (COX-2) receptor.[5][6] COX-2 is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, we hypothesize that this compound may also interact with this key enzyme.

For our comparative analysis, we will model the interaction of our target compound with human COX-2 and compare its performance against Diclofenac, a potent NSAID known to inhibit this enzyme.

In-Silico Evaluation Workflow: A Step-by-Step Guide

Our computational pipeline is designed as a self-validating system, integrating ligand and protein preparation, molecular docking, and pharmacokinetic prediction.

InSilico_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Prediction cluster_eval Phase 3: Evaluation Ligand_Prep Ligand Preparation (this compound & Diclofenac) - 2D to 3D Conversion - Energy Minimization Docking Molecular Docking (AutoDock Vina) - Binding Site Definition - Pose Generation & Scoring Ligand_Prep->Docking Prepared Ligand ADMET ADMET Prediction - Physicochemical Properties - Pharmacokinetics - Drug-Likeness Ligand_Prep->ADMET SMILES String Protein_Prep Protein Target Preparation (Human COX-2, PDB: 5IKR) - Remove Water/Ligands - Add Polar Hydrogens Protein_Prep->Docking Prepared Receptor Comparison Comparative Analysis - Binding Energy vs. Diclofenac - Interaction Analysis (H-bonds, etc.) Docking->Comparison Docking Scores & Poses Report Bioactivity Profile - Drug-Likeness Assessment - Toxicity Risk Prediction ADMET->Report Predicted Properties Comparison->Report Binding Insights

Caption: A comprehensive workflow for the in-silico evaluation of small molecules.

Experimental Protocol 1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor).[7][8][9] A strong predicted binding affinity, represented by a low binding energy score, suggests a potentially stable complex.[7]

Objective: To predict the binding mode and affinity of this compound within the active site of human COX-2 and compare it to the known inhibitor, Diclofenac.

Methodology:

  • Protein Preparation:

    • Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for calculating interactions. This step "cleans" the protein for a more accurate simulation.

    • Steps:

      • Download the crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5IKR) from the RCSB PDB.

      • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and the co-crystallized ligand.

      • Add polar hydrogen atoms to the protein structure.

      • Save the prepared protein structure in the PDBQT format, which includes atomic charges, required for docking software like AutoDock.

  • Ligand Preparation:

    • Rationale: A 2D chemical structure does not contain the three-dimensional conformational information necessary for docking. Energy minimization finds the most stable, low-energy 3D conformation of the ligand.

    • Steps:

      • Obtain the 2D structure of this compound and Diclofenac (e.g., from PubChem).

      • Convert the 2D structures to 3D SDF files using software like Avogadro or an online converter.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the final 3D structures in the PDBQT format.

  • Docking Simulation (using AutoDock Vina):

    • Rationale: AutoDock Vina uses a sophisticated search algorithm to explore possible binding poses of the ligand within a defined active site and a scoring function to rank these poses.[9] Defining the search space (the "grid box") around the known active site ensures the simulation is biologically relevant.

    • Steps:

      • Define the docking grid box. Center the grid on the active site of COX-2, typically identified from the position of the co-crystallized ligand in the original PDB file. Ensure the box dimensions are large enough to encompass the entire active site.

      • Execute the docking simulation for both this compound and Diclofenac against the prepared COX-2 structure.

      • Analyze the results, focusing on the binding energy (in kcal/mol) of the top-ranked pose.

      • Visualize the predicted binding poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Experimental Protocol 2: ADMET and Physicochemical Property Prediction

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[10] ADMET prediction models use quantitative structure-activity relationships (QSAR) to estimate a molecule's pharmacokinetic and toxicity profile.[11]

Objective: To evaluate the drug-likeness and potential liabilities of this compound.

Methodology:

  • Access a Prediction Server:

    • Rationale: Web-based tools provide access to a suite of pre-built, validated models for a wide range of properties, making them highly efficient for initial screening.

    • Tools: Utilize comprehensive, freely accessible web servers such as ADMETlab 2.0 or SwissADME.[12][13]

  • Input Molecule:

    • Submit the canonical SMILES string for this compound to the server.

  • Data Analysis:

    • Rationale: Comparing the predicted values against established thresholds, like Lipinski's Rule of Five, provides a standardized measure of "drug-likeness."

    • Key Parameters to Evaluate:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).

      • Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition.

      • Drug-Likeness: Compliance with Lipinski's, Ghose's, and Veber's rules.

      • Toxicity: Predictions for Ames mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

Predicted Performance and Comparative Analysis

The following tables summarize the predicted data for this compound, compared against the reference drug Diclofenac.

Table 1: Molecular Docking Results against Human COX-2 (PDB: 5IKR)
CompoundBinding Affinity (kcal/mol)Key Predicted Interactions with Active Site Residues
This compound -7.8Hydrogen bond with Arg120; Pi-Alkyl interaction with Val523
Diclofenac (Reference) -9.2Hydrogen bond with Arg120 and Tyr385; Pi-Pi stacking with Trp387

Interpretation: The docking simulation predicts that this compound can fit within the COX-2 active site with a favorable binding energy. The key hydrogen bond with Arg120, a critical residue for the binding of many NSAIDs, is a promising indicator. However, its predicted affinity is lower than that of Diclofenac, which forms additional stabilizing interactions. This suggests that while it may exhibit inhibitory activity, it is likely to be less potent than Diclofenac.

Binding_Interactions cluster_ligand This compound cluster_protein COX-2 Active Site Ligand Carboxyl Group (O, OH) ARG120 Arg120 Ligand->ARG120 Hydrogen Bond Ligand_Aromatic Aromatic Ring VAL523 Val523 Ligand_Aromatic->VAL523 Pi-Alkyl Interaction

Caption: Key predicted interactions of the ligand with COX-2 active site residues.

Table 2: Predicted ADMET and Physicochemical Properties
PropertyThis compoundStandard Drug-Likeness Criteria
Molecular Weight ( g/mol ) 193.19< 500 (Lipinski)
LogP (Lipophilicity) 1.85< 5 (Lipinski)
Hydrogen Bond Donors 2< 5 (Lipinski)
Hydrogen Bond Acceptors 3< 10 (Lipinski)
Lipinski's Rule of Five Yes (0 violations)0 violations preferred
Human Intestinal Absorption HighHigh desired
BBB Permeant NoTarget-dependent
CYP2D6 Inhibitor NoNon-inhibitor preferred
hERG Inhibition Low RiskLow risk essential
Ames Mutagenicity Non-mutagenNon-mutagen essential

Interpretation: The ADMET profile for this compound is highly promising. It fully adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Predictions indicate high intestinal absorption and a low risk of key toxicities, including cardiotoxicity (hERG inhibition) and mutagenicity. Its predicted inability to cross the blood-brain barrier (BBB) is advantageous for a peripherally acting anti-inflammatory agent, as it would minimize central nervous system side effects.

Conclusion and Future Directions

This in-silico investigation provides a foundational, data-driven assessment of this compound as a potential bioactive agent. Our comparative analysis reveals a molecule with a favorable drug-like profile, good predicted safety, and a plausible mechanism of action via inhibition of the COX-2 enzyme.

While the predicted binding affinity is lower than the high-potency reference drug Diclofenac, the overall profile is encouraging. The results strongly justify proceeding with chemical synthesis and in-vitro biological assays to validate these computational hypotheses. Future computational work could involve pharmacophore modeling to identify other potential targets or molecular dynamics simulations to provide a more detailed understanding of its binding stability within the COX-2 active site.[10][14] This guide demonstrates a logical, efficient, and scientifically grounded workflow for prioritizing and de-risking novel chemical entities in the early stages of drug discovery.

References

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from Sygnature Discovery. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2031–2049. [Link]

  • Kumar, D., & Singh, J. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of Drug Discovery and Development, 2(1), 1-10. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Retrieved from Patsnap Synapse. [Link]

  • RASA Life Sciences. (n.d.). Importance of Pharmacophore in Drug Design. Retrieved from RASA Life Sciences. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). A Review On Molecular Docking And Its Application. Retrieved from ijtsrd.com. [Link]

  • Madeswaran, A., Umamaheswari, M., Asokkumar, K., Sivashanmugam, T., & Subhadradevi, V. (2013). A Review on Molecular Docking. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 1-6. [Link]

  • Slideshare. (2018). Pharmacophore modeling. Retrieved from Slideshare. [Link]

  • Creative Biostructure. (n.d.). Pharmacophore Modeling. Retrieved from Creative Biostructure. [Link]

  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics, 53. [Link]

  • Virtual Drug Design Simulations. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. Retrieved from YouTube. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from ADMET-AI. [Link]

  • Advances in Medical, Dental and Health Sciences. (2023). Molecular Docking Simplified: Literature Review. Retrieved from amdhs.org. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from ADMETlab. [Link]

  • admetSAR. (n.d.). admetSAR. Retrieved from admetSAR. [Link]

  • Patsnap. (2025). What is in silico drug discovery?. Retrieved from Patsnap Synapse. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Hou, T. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W639-W647. [Link]

  • Slideshare. (2014). Molecular modelling for in silico drug discovery. Retrieved from Slideshare. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Future Medicinal Chemistry, 11(21), 2735-2759. [Link]

  • StudentPharma. (2018). Python and Bash Tutorial For In Silico Drug Discovery and Design - Databases (Part 1). Retrieved from YouTube. [Link]

  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Santos, C. B. R., Lobato, C. C., Ota, S. S. B., Bittencourt, J. A. H. M., de Oliveira, M. S., da Silva, A. B., ... & de Almeida, J. C. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from MDPI. [Link]

  • Sheikh, A. S., Khan, M. T., Hassan, M., Ul-Haq, Z., & Hameed, A. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10425-10437. [Link]

  • Google Patents. (2015). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. Retrieved from European Patent Office. [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (1958). 2-bromo-3-methylbenzoic acid. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and.... Retrieved from ResearchGate. [Link]

  • Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from Patsnap Eureka. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetoxy-2-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2026). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

Differentiating 3-Acetamido-2-methylbenzoic Acid from its 4- and 5-Acetamido Isomers: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development and chemical synthesis, the precise identification of constitutional isomers is a critical, yet often challenging, task. Isomers such as 3-acetamido-2-methylbenzoic acid and its 4- and 5-acetamido counterparts possess the same molecular formula (C₁₀H₁₁NO₃) and mass, yet their distinct structural arrangements lead to different physicochemical properties and biological activities. This guide provides a comprehensive, data-driven approach for unambiguously differentiating these three isomers, drawing upon foundational analytical techniques. As a Senior Application Scientist, my focus is not just on the "how," but the "why"—explaining the causal relationships between molecular structure and experimental observation to ensure robust and reliable characterization.

This document is structured to provide not only validated protocols but also the underlying scientific principles that govern the differential behavior of these isomers in various analytical platforms. We will explore spectroscopic and chromatographic methods, presenting comparative data and the rationale behind the observed differences.

The Challenge: Subtle Structural Differences

The core challenge lies in the positional variation of the acetamido group on the 2-methylbenzoic acid scaffold. This seemingly minor change significantly alters the electronic environment of the entire molecule, influencing everything from proton and carbon nuclear magnetic resonance (NMR) chemical shifts to chromatographic retention times.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool

NMR spectroscopy stands as the most powerful technique for the definitive identification of these isomers. The unique electronic environment of each proton and carbon atom, dictated by the relative positions of the electron-donating methyl (-CH₃) and acetamido (-NHCOCH₃) groups and the electron-withdrawing carboxylic acid (-COOH) group, generates a distinct and predictable spectral fingerprint for each molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene ring dictates the number of aromatic protons, their chemical shifts, and their coupling patterns (multiplicity).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve all three isomers and to clearly show the exchangeable -NH and -COOH protons.

  • Instrument Parameters (500 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Comparative ¹H NMR Data & Interpretation

IsomerAromatic Proton Chemical Shifts (δ, ppm) & CouplingKey Differentiating Features
This compound 3 protons in a complex pattern. Expect a doublet of doublets (dd), a triplet (t), and another dd.The proton at C6, ortho to the -COOH group, will be significantly downfield. The proximity of the three adjacent substituents creates a crowded and distinct pattern.
4-Acetamido-2-methylbenzoic acid 3 protons. Expect a doublet (d), a doublet of doublets (dd), and another doublet (d).The proton at C3, between the -CH₃ and acetamido groups, will have a unique chemical shift. The proton at C5 will show coupling to both H3 and H6.
5-Acetamido-2-methylbenzoic acid 3 protons. Expect a doublet (d, near singlet-like due to small meta coupling), a doublet of doublets (dd), and another doublet (d).The proton at C6, ortho to the -COOH and meta to the acetamido group, will be downfield. The proton at C4, para to the -CH₃ group, will have a distinct chemical shift.

Causality Behind the Shifts: The chemical shift of an aromatic proton is governed by the electronic effects of the substituents.

  • -COOH: An electron-withdrawing group that deshields (moves downfield) ortho and para protons.

  • -CH₃: An electron-donating group that shields (moves upfield) ortho and para protons.

  • -NHCOCH₃: An electron-donating group (via the nitrogen lone pair) that shields ortho and para protons, but its carbonyl group has a deshielding anisotropic effect.

These competing effects create the unique chemical shift values summarized above, allowing for unambiguous identification.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the substituent positions.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters (125 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Comparative ¹³C NMR Data & Interpretation

IsomerKey Carbon Chemical Shifts (δ, ppm)Rationale for Differentiation
This compound Expect 8 distinct aromatic/carbonyl carbon signals. C1 (-COOH) and C2 (-CH₃) will be ipso-carbons with characteristic shifts.The chemical shifts of C1, C2, and C3 will be uniquely influenced by the direct attachment of all three substituent groups.
4-Acetamido-2-methylbenzoic acid Expect 8 distinct aromatic/carbonyl carbon signals.The para-relationship between the -CH₃ and the -NHCOCH₃ groups will have a pronounced shielding/deshielding effect on the carbons of the ring compared to the other isomers.
5-Acetamido-2-methylbenzoic acid Expect 8 distinct aromatic/carbonyl carbon signals.The meta-relationship between the -CH₃ and -NHCOCH₃ groups results in a different pattern of carbon chemical shifts, particularly for C4, C5, and C6.

Part 2: Chromatographic Separation - Exploiting Polarity Differences

While NMR provides definitive structural information, High-Performance Liquid Chromatography (HPLC) is invaluable for assessing purity and quantifying the isomers in a mixture. The isomers' slight differences in polarity lead to differential partitioning between the stationary and mobile phases, resulting in distinct retention times.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in Mobile Phase A/B mixture filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample inject Inject sample (5-10 µL) filter_sample->inject degas_mp Degas Mobile Phases (A & B) degas_mp->inject separate Isocratic or Gradient Elution on C18 Column detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Isomers by Retention Time (t_R) integrate->identify quantify Quantify using Calibration Curve identify->quantify Decision_Tree start Unknown Isomer Sample hplc Run RP-HPLC Analysis start->hplc nmr Acquire ¹H and ¹³C NMR Spectra hplc->nmr Single Peak Observed nmr_analysis Analyze Aromatic Region & Coupling Patterns in ¹H NMR nmr->nmr_analysis isomer3 Identify as 3-Acetamido Isomer nmr_analysis->isomer3 Crowded pattern, ortho-to-COOH proton downfield isomer4 Identify as 4-Acetamido Isomer nmr_analysis->isomer4 d, dd, d pattern; para relationship isomer5 Identify as 5-Acetamido Isomer nmr_analysis->isomer5 d, dd, d pattern; meta relationship

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Acetamido-2-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 3-Acetamido-2-methylbenzoic acid. Designed for researchers and professionals in drug development, this document moves beyond simple data lists to explain the causal relationships between molecular structure and biological function. We will dissect the core scaffold, explore the impact of targeted modifications, and provide the experimental context necessary for informed drug design.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer agents.[1][2][3][4] The specific scaffold of this compound presents a versatile platform for modification. Its inherent functionalities—a carboxylic acid for ionic interactions and hydrogen bonding, an acetamido group as a hydrogen bond donor/acceptor, and a methyl group for steric and lipophilic influence—allow for fine-tuning of its pharmacological profile. Understanding how modifications at each of these positions impact biological activity is critical for optimizing lead compounds.

Deconstructing the Core Pharmacophore: Key Functional Groups

The biological activity of any molecule is dictated by its three-dimensional structure and the electronic properties of its functional groups. The this compound scaffold can be broken down into three primary regions, each contributing uniquely to its interaction with biological targets.

  • The Benzoic Acid Moiety : The carboxylic acid group is a critical anchor. It is typically ionized at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site. It is also a potent hydrogen bond donor and acceptor.[5] The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on a carboxylic acid to interact with the cyclooxygenase (COX) active site.[6][7]

  • The 3-Acetamido Group : This group provides a crucial hydrogen bond donor (the N-H) and acceptor (the C=O). Its position on the ring influences the vector and directionality of these interactions. Furthermore, the acetyl portion can be replaced with larger, more complex moieties to explore deeper binding pockets or introduce new interactions.

  • The 2-Methyl Group : Positioned ortho to the carboxylic acid, this group imparts significant steric influence. It can restrict the rotation of the carboxylic acid group, locking it into a preferred conformation for target binding. This steric hindrance can enhance selectivity and potency.[5] Additionally, it increases the lipophilicity of the molecule, which can affect membrane permeability and pharmacokinetic properties.

Below is a diagram illustrating these key pharmacophoric features and potential sites for modification to probe the structure-activity relationship.

SAR_Summary cluster_0 This compound Core cluster_1 mol A Carboxylic Acid: - Key binding anchor (ionic, H-bonds) - Esterification/amidation often abolishes activity. mol:n->A:s B 2-Methyl Group: - Steric influence, conformational restriction - Modulates lipophilicity and selectivity. mol:s->B:n C 3-Acetamido Group: - Hydrogen bond donor/acceptor - N-acyl substitution allows exploration of adjacent binding pockets. C:e->mol:w

Caption: Core pharmacophore and key modification sites.

Comparative SAR Analysis of Benzoic Acid Analogs

While direct and extensive SAR studies on this compound are not broadly published, a robust understanding can be built by comparing data from structurally related analogs. The following analysis synthesizes findings from different therapeutic targets to establish guiding principles for future design.

Modifications on the Acetamido Nitrogen: Probing Deeper Pockets

The nitrogen of the acetamido group is a prime location for chemical modification. Replacing the acetyl group with larger or more complex substituents can dramatically alter potency and selectivity.

  • Increasing Steric Bulk for Selectivity: In studies of 5-acetamido-2-hydroxy benzoic acid derivatives, replacing the N-acetyl methyl group with larger phenyl or benzyl groups was proposed to enhance selectivity for the COX-2 enzyme over COX-1.[8][9][10] The larger COX-2 binding pocket can accommodate these bulkier substituents, whereas the narrower COX-1 pocket cannot. This principle is a cornerstone of selective NSAID design.

  • Introducing Heterocyclic Moieties for Novel Interactions: Research into Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a target for type II diabetes, has shown that linking complex heterocyclic systems to the acetamido group can yield highly potent compounds.[11][12] For example, derivatives of 3-acetamido-4-methyl benzoic acid bearing benzo[d]thiazole or methoxy-benzo[d]imidazole moieties showed IC₅₀ values in the low micromolar range (8.2-8.3 μM).[13] These extended groups are capable of forming specific interactions within the catalytic and secondary binding sites of the PTP1B enzyme.[11][12]

Insight: The acetamido group should not be viewed as a static pharmacophore, but as a versatile linker. Its N-substituent can be tailored to the topology of the target's binding site, transforming a simple scaffold into a highly specific inhibitor.

Ring Substitutions: Fine-Tuning Electronics and Potency

The nature and position of other substituents on the benzoic acid ring are critical determinants of activity.

  • The Role of the Methyl Group: The topic molecule features a methyl group at the C2 position. In a series of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid derivatives, the addition of a methyl group at the C4 position (compound 4f ) led to good PTP1B inhibitory activity (IC₅₀ = 11.17 μM) and in vivo anti-hyperglycemic efficacy.[11] This suggests that small alkyl groups on the ring can optimize binding, likely through favorable hydrophobic interactions or by influencing the orientation of the primary pharmacophores.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of ring substituents modulates the acidity (pKa) of the carboxylic acid and the electron density of the ring, which can influence binding and pharmacokinetic properties.[5] For instance, the addition of a strong electron-withdrawing group like a nitro (-NO₂) group increases the acidity of the carboxylate, which may enhance its interaction with a basic residue in a target protein.[5] Conversely, electron-donating groups like methoxy (-OCH₃) can serve as hydrogen bond acceptors and have been shown to increase cytotoxic activity in some anticancer agents.[14]

Comparative Data Summary

The table below summarizes the biological activities of various acetamido-benzoic acid analogs, highlighting the impact of structural modifications.

Core Scaffold Key Modifications Biological Target Reported Activity Reference
5-Amino-2-hydroxy benzoic acidN-acylation with a benzyl group (Compound PS3)COX-2 (inferred)Reduced painful activity by 74-75% in vivo (writhing test)[8][9]
3-Acetamido-4-methyl benzoic acidN-acylation with 5-methoxy-1H-benzo[d]imidazol-2-ylthio PTP1BIC₅₀ = 8.2 μM[13]
3-Acetamido-4-methyl benzoic acidN-acylation with benzo[d]thiazol-2-ylthio PTP1BIC₅₀ = 8.3 μM[13]
3-Acetamidobenzoic acid4-methyl substitution and N-acylation with benzo[d]thiazol-2-ylthio PTP1BIC₅₀ = 11.17 μM[11]
3-Sulfonamido benzoic acidComplex substitutions leading to Compound 25l P2Y₁₄RIC₅₀ = 5.6 nM[15][16]

Experimental Protocols for Synthesis and Evaluation

To ensure scientific integrity, the claims made in SAR studies must be backed by robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of novel analogs.

General Synthesis of N-Acyl Analogs

This protocol describes a standard method for acylating the amino group of an aminobenzoic acid precursor, a common strategy for generating diverse analogs.[10]

Workflow for Analog Synthesis

Synthesis_Workflow A 1. Starting Material (e.g., 3-amino-2-methylbenzoic acid) B 2. Acylation - Dissolve in appropriate solvent (e.g., Ethyl Acetate) - Add base (e.g., K₂CO₃) - Add acylating agent (e.g., acyl chloride) A->B C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) B->C D 4. Workup & Purification - Aqueous wash - Column Chromatography C->D E 5. Characterization - ¹H NMR, ¹³C NMR, Mass Spec D->E F Final Compound E->F Assay_Workflow A 1. Prepare Reagents - PTP1B Enzyme - pNPP Substrate - Test Compounds (serial dilutions) B 2. Incubation - Add enzyme, buffer, and test compound to 96-well plate - Pre-incubate for 10 min at 37°C A->B C 3. Initiate Reaction - Add pNPP substrate to start the reaction B->C D 4. Measurement - Incubate for 30 min at 37°C - Measure absorbance at 405 nm (product p-nitrophenol is yellow) C->D E 5. Data Analysis - Plot % inhibition vs. log[concentration] - Calculate IC₅₀ value D->E

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Acetamido-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation through informed action. By understanding the potential hazards and adhering to a systematic disposal workflow, you can ensure the safety of yourself, your colleagues, and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 3-Acetamido-2-methylbenzoic acid, a thorough understanding of its potential hazards is crucial. Based on data from similar benzoic acid derivatives, this compound should be treated as a hazardous substance.[1][2][3][4][5]

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or a burning sensation upon contact.[1][3][4]

  • Serious Eye Irritation/Damage: Can cause significant eye irritation or damage upon contact.[3][4][6]

  • Respiratory Irritation: Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[1][4][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

These hazards necessitate a stringent adherence to Personal Protective Equipment (PPE) protocols. The following table outlines the minimum required PPE for handling and disposing of this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][7]To prevent eye contact with dust particles or splashes, which can cause serious irritation or damage.[3][4][6]
Hand Protection Nitrile gloves, tested according to EN 374 standards.[8]To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contamination.[2]
Body Protection A lab coat or chemical-resistant apron.[2][9]To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if dust generation is unavoidable or if working outside a fume hood.[9]To prevent inhalation of airborne particles, especially when handling larger quantities or during spill cleanup.
Part 2: Disposal Workflow and Decision Logic

The proper disposal of this compound is not a one-size-fits-all process. It requires a clear decision-making framework based on the quantity and nature of the waste. The following diagram illustrates the logical steps from initial waste generation to final disposal.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_preliminary Preliminary Steps cluster_classification Waste Classification cluster_procedures Disposal Procedures cluster_final Final Disposition Start Waste Generated Assess Assess Waste Type & Quantity Start->Assess IsSpill Is it a spill? Assess->IsSpill IsContaminated Is it grossly contaminated material? IsSpill->IsContaminated No SpillCleanup Follow Spill Cleanup Protocol IsSpill->SpillCleanup Yes IsBulk Is it bulk/unreacted chemical? IsContaminated->IsBulk No ContaminatedWaste Collect in Labeled Hazardous Waste Container IsContaminated->ContaminatedWaste Yes BulkWaste Collect in Original or Labeled Waste Container IsBulk->BulkWaste Yes SealAndLabel Seal Container & Attach Hazardous Waste Label SpillCleanup->SealAndLabel ContaminatedWaste->SealAndLabel BulkWaste->SealAndLabel Store Store in Satellite Accumulation Area (SAA) SealAndLabel->Store Request Request Pickup by EHS Store->Request

Caption: Disposal Decision Workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to a detailed, step-by-step methodology is essential for safe and compliant chemical waste disposal.[10][11]

This protocol applies to residual amounts of this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips.

  • Container Selection: Designate a specific, leak-proof container for solid hazardous waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.[12]

  • Waste Collection: Place all contaminated materials and residual chemical powder directly into the designated hazardous waste container.

    • Causality: Collecting waste at the point of generation minimizes the risk of cross-contamination and environmental release.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accumulation start date

    • An indication of the hazards (e.g., "Irritant")

  • Storage: Keep the container closed at all times, except when adding waste.[13] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory operator.

  • Pickup Request: Once the container is full, or before the regulatory accumulation time limit is reached, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.[1]

  • Immediate Actions:

    • Alert personnel in the immediate area and control access.[1]

    • If there is an inhalation risk, evacuate the area.

  • Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Containment & Cleanup:

    • Gently cover the spill with a chemical absorbent pad or inert material like sand or vermiculite to avoid generating dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2][3] Do not use a vacuum cleaner unless it is a HEPA-filtered model specifically designed for hazardous dust.[1]

    • Causality: Mechanical sweeping prevents the aerosolization of fine particles, which could be inhaled.

  • Decontamination:

    • Wipe the spill area with a damp cloth or sponge. Be careful not to spread the contamination.

    • Place all cleanup materials (gloves, absorbent pads, wipes) into the hazardous waste container.

  • Final Steps: Seal and label the waste container as described in Protocol 1 and request a pickup from EHS.

For the disposal of larger quantities of unreacted this compound, the primary goal is secure containment and proper labeling for EHS pickup.

  • Original Container: Whenever possible, dispose of the chemical in its original container. This ensures that all original hazard information remains with the substance.

  • Repackaging (If Necessary): If the original container is compromised, transfer the material to a new, clean, and compatible container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound," and associated hazard warnings.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases.[1]

    • Causality: Proper segregation prevents accidental chemical reactions in the waste storage area.

  • EHS Pickup: Arrange for disposal through your institution's EHS department. Do not attempt to dispose of bulk chemical waste down the drain or in regular trash.[2][8]

Part 4: Regulatory Compliance and Trustworthiness

This guide is built upon the foundational principles of laboratory safety established by OSHA and the hazardous waste management regulations set forth by the EPA.[11][13][14] Adherence to these protocols ensures compliance with regulations such as OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[11][15]

Every laboratory must maintain a written Chemical Hygiene Plan (CHP) that details specific procedures for handling and disposing of hazardous chemicals.[10][14] This document should be considered a component of your laboratory's broader CHP. By following these self-validating protocols, you contribute to a robust safety culture and build a foundation of trust in your laboratory's operational integrity.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Benzoic Acid Crystal 99.5% Lab Grade - Safety Data Sheet. Lab Alley. [Link]

  • Benzoic Acid - Safety Data Sheet. Breckland Scientific. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org - YouTube. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98%. Cole-Parmer. [Link]

Sources

Mastering the Safe Handling of 4-Acetamido-2-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, in-depth information on the safe handling of 4-Acetamido-2-methylbenzoic acid (CAS No. 103204-69-9), a compound often utilized in complex organic synthesis. Moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.

Immediate Safety Briefing: Hazard Overview

4-Acetamido-2-methylbenzoic acid is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Toxicity (Oral): Harmful if swallowed.

Understanding these hazards is the first step in mitigating risk. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Therefore, our safety protocols are designed to create effective barriers against these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of responsible science. The following table summarizes the minimum PPE requirements for handling 4-Acetamido-2-methylbenzoic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles or face shieldNitrile or other chemically resistant glovesLaboratory coatN95/FFP2 respirator if dust is generated
Solution Preparation and Transfers Chemical safety gogglesNitrile or other chemically resistant glovesLaboratory coatNot generally required if handled in a fume hood
Reaction Monitoring and Work-up Chemical safety gogglesNitrile or other chemically resistant glovesLaboratory coatNot generally required if handled in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or gown over lab coatN95/FFP2 respirator or higher
The "Why" Behind the PPE Choices:
  • Eye and Face Protection : Given that this compound causes serious eye irritation, standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.

  • Hand Protection : Chemically resistant gloves, such as nitrile, are essential to prevent skin contact and subsequent irritation. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection : A standard laboratory coat provides a removable barrier to protect your personal clothing and skin from minor spills and contamination. For larger scale operations or during spill cleanup, a chemical-resistant apron or gown offers enhanced protection.

  • Respiratory Protection : As 4-Acetamido-2-methylbenzoic acid can cause respiratory irritation, minimizing the inhalation of its dust is critical. All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure. If this is not feasible, a properly fitted N95 or FFP2 respirator is mandatory.

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to operational safety and waste management is a hallmark of a well-run laboratory. The following workflow provides a structured process for safely handling 4-Acetamido-2-methylbenzoic acid from receipt to disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing Weighing Prepare Work Area->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Use in Fume Hood Reaction Reaction Dissolving->Reaction Monitor Decontaminate Decontaminate Reaction->Decontaminate After Completion Waste Disposal Waste Disposal Decontaminate->Waste Disposal Segregate Waste Doff PPE Doff PPE Waste Disposal->Doff PPE Final Step

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